molecular formula C12H14O5 B176962 2,3,4-Trimethoxycinnamic acid CAS No. 116406-19-0

2,3,4-Trimethoxycinnamic acid

Cat. No.: B176962
CAS No.: 116406-19-0
M. Wt: 238.24 g/mol
InChI Key: ZYOPDNLIHHFGEC-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4-Trimethoxycinnamic acid is an organic compound belonging to the class of cinnamic acid derivatives. It is identified as a natural aromatic ester found in Piper longum and has also been detected in normal human urine . This compound serves as a valuable building block in medicinal chemistry for the synthesis of novel analogs with potential biological activity . Its core research value lies in its documented effect on endothelial cells, where it has been shown to inhibit the tumor necrosis factor-alpha (TNF-α)-induced expression of key cell adhesion molecules, including intercellular adhesion molecule-1 (ICAM-1), vascular cell adhesion molecule-1 (VCAM-1), and E-Selectin, without exhibiting cytotoxicity to the cells themselves . This mechanism points to its potential as a lead compound for research into inflammatory processes and vascular biology. It is crucial for researchers to note that while many biological studies on trimethoxycinnamic acids exist, significant research focuses on its positional isomer, 3,4,5-trimethoxycinnamic acid (TMCA). TMCA has been extensively investigated for a wider spectrum of activities, including acting as a GABAA/benzodiazepine receptor agonist with demonstrated anti-seizure effects, along with potential antitumor, trypanocidal, and antidepressant activities . The structural differences between these isomers can lead to distinct biological profiles, as evidenced by one study where 3,4,5-trimethoxycinnamic acid showed antidepressant-like effects in mice, while the 2,4,5-isomer did not . Therefore, this compound presents a distinct chemical entity for researchers exploring structure-activity relationships within this class of compounds and for investigating its specific anti-inflammatory and signaling pathways. This product is intended for research and development applications in a laboratory setting only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-15-9-6-4-8(5-7-10(13)14)11(16-2)12(9)17-3/h4-7H,1-3H3,(H,13,14)/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYOPDNLIHHFGEC-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=CC(=O)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C/C(=O)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Trans-2, 3, 4-Trimethoxycinnamate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011721
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

33130-03-9
Record name trans-2,3,4-Trimethoxycinnamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033130039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-2,3,4-trimethoxycinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.702
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Trans-2, 3, 4-Trimethoxycinnamate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011721
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to 2,3,4-Trimethoxycinnamic Acid: Core Properties and Scientific Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4-Trimethoxycinnamic acid is a substituted cinnamic acid derivative that has garnered interest within the scientific community due to its potential applications in medicinal chemistry and materials science. As a member of the phenylpropanoid class, it shares a structural backbone with numerous biologically active compounds. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, synthesis, and purification, with a comparative look at its more extensively studied isomers. While research into the specific biological activities of the 2,3,4-isomer is still emerging, this document aims to consolidate the available knowledge to support further investigation and application.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. These properties influence its solubility, reactivity, and bioavailability. The key quantitative data are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₂H₁₄O₅[1]
Molecular Weight 238.24 g/mol [1]
Melting Point 172-174 °C
Boiling Point (est.) 300.83 °C
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]
Appearance Powder[1]
Purity ≥98%[1]
CAS Number 33130-03-9[1]

Synthesis and Purification

The synthesis of trans-2,3,4-Trimethoxycinnamic acid is commonly achieved through the Knoevenagel-Doebner condensation. This reaction involves the condensation of an aromatic aldehyde with malonic acid.

Experimental Protocol: Synthesis via Knoevenagel-Doebner Condensation[2]

Materials:

  • 2,3,4-Trimethoxybenzaldehyde

  • Malonic acid

  • 1,4-diazabicyclo[2.2.2]octane (DABCO)

  • N,N-dimethyl-formamide (DMF)

  • Ethyl acetate

  • Water

  • Chloroform

  • Hexane

Procedure:

  • To a solution of 2,3,4-trimethoxybenzaldehyde (1.0 equivalent) and malonic acid (2.0 equivalents) in N,N-dimethyl-formamide (5 mL), add 1,4-diazabicyclo[2.2.2]octane (2.0 equivalents).

  • Stir the reaction mixture at 100-110 °C for 60-90 minutes. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.

  • The crude product is then purified by recrystallization from a chloroform/hexane system to yield trans-2,3,4-Trimethoxycinnamic acid.

Synthesis_Workflow reagents 2,3,4-Trimethoxybenzaldehyde Malonic Acid DABCO in DMF reaction Knoevenagel-Doebner Condensation (100-110°C, 60-90 min) reagents->reaction workup Quench with Water Extract with Ethyl Acetate reaction->workup purification Recrystallization (Chloroform/Hexane) workup->purification product trans-2,3,4-Trimethoxycinnamic Acid purification->product

Synthesis workflow for trans-2,3,4-Trimethoxycinnamic acid.

Biological Activities and Signaling Pathways: A Comparative Perspective

While direct and extensive studies on the biological activities and associated signaling pathways of this compound are limited, research on its isomers, particularly the 3,4,5- and 2,4,5-trimethoxy derivatives, provides valuable insights into its potential pharmacological relevance.

  • 3,4,5-Trimethoxycinnamic Acid (TMCA): This isomer is a well-documented bioactive compound with a range of pharmacological effects, including antitumor, antiviral, and central nervous system (CNS) activities.[2] It has been shown to act as a GABA-A/BZ receptor agonist, contributing to its anticonvulsant and sedative properties.[2] Furthermore, TMCA derivatives have been investigated for their ability to induce apoptosis in cancer cells and modulate signaling pathways such as the NF-κB, MAPK, and JAK/STAT pathways.[2]

  • 2,4,5-Trimethoxycinnamic Acid: This isomer is a major metabolite of α-asarone and has demonstrated hypocholesterolemic and cholelitholytic properties.[3] Studies have shown that it can decrease total serum cholesterol and LDL-cholesterol levels.[3]

The biological activities of these related compounds suggest that this compound may also possess interesting pharmacological properties worthy of investigation. Its structural similarity to these active isomers makes it a candidate for screening in various biological assays.

Potential_Biological_Activities cluster_345 Known Activities of 3,4,5-Isomer cluster_245 Known Activities of 2,4,5-Isomer TCA_234 This compound antitumor Antitumor TCA_234->antitumor Potential for similar activities antiviral Antiviral TCA_234->antiviral Potential for similar activities cns_activity CNS Activity (GABA-A/BZ agonist) TCA_234->cns_activity Potential for similar activities pathway_modulation Signaling Pathway Modulation (NF-κB, MAPK, JAK/STAT) TCA_234->pathway_modulation Potential for similar activities hypocholesterolemic Hypocholesterolemic TCA_234->hypocholesterolemic Potential for similar activities cholelitholytic Cholelitholytic TCA_234->cholelitholytic Potential for similar activities TCA_345 3,4,5-Trimethoxycinnamic Acid TCA_345->antitumor TCA_345->antiviral TCA_345->cns_activity TCA_345->pathway_modulation TCA_245 2,4,5-Trimethoxycinnamic Acid TCA_245->hypocholesterolemic TCA_245->cholelitholytic

Comparative biological activities of trimethoxycinnamic acid isomers.

Analytical Characterization

The identity and purity of this compound are typically confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectroscopy is used to confirm the structure of the molecule. A certificate of analysis for trans-2,3,4-Trimethoxycinnamic acid indicates that the ¹H-NMR data is consistent with its chemical structure.[1]

  • Purity Analysis: The purity of the compound is generally determined by chromatographic methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS). A purity of ≥98% is commercially available.[1]

Conclusion and Future Directions

This compound presents a molecule of interest for further scientific exploration. While its fundamental physicochemical properties and a reliable synthetic route have been established, a significant opportunity exists to investigate its biological activities and mechanism of action. Drawing parallels from its structurally related isomers, future research could focus on screening this compound for anticancer, antiviral, neuropharmacological, and metabolic regulatory effects. Elucidating its specific molecular targets and signaling pathway interactions will be crucial in unlocking its full therapeutic potential. This technical guide serves as a foundational resource to encourage and support these future research endeavors.

References

Unveiling the Natural Origins of 2,3,4-Trimethoxycinnamic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the natural sources, isolation, and potential biosynthesis of 2,3,4-Trimethoxycinnamic acid. While this specific isomer of trimethoxycinnamic acid is less studied than its 3,4,5- a counterpart, this document consolidates the current knowledge to facilitate further scientific inquiry and application.

Natural Occurrence

Initial research has identified two primary botanical sources of this compound:

  • Chinese Cinnamon (Cinnamomum cassia): The bark of this widely used spice has been reported to contain trans-2,3,4-Trimethoxycinnamic acid.

  • Piper longum (Long Pepper): This plant, a member of the pepper family, is another identified natural source of this compound, likely in the form of an aromatic ester.

It is important to note that while these sources have been identified, comprehensive quantitative data regarding the concentration of this compound within these plants is not yet available in the scientific literature. This presents a significant research opportunity for natural product chemists and pharmacognosists.

Quantitative Data on Related Cinnamic Acid Derivatives in Cinnamomum cassia

To provide context for the potential yield of this compound, the following table summarizes the quantitative data for more abundant, structurally related cinnamic acid derivatives found in Chinese Cinnamon (Cinnamomum cassia).

CompoundConcentration Range (mg/g of dry weight)Analytical Method
Cinnamaldehyde13.01 - 93.83[1][2]RP-HPLC
Cinnamic acid0.77 - 3.58[3]HPLC
CoumarinNot consistently high, varies significantlyHPLC
Cinnamyl alcoholPresent, quantification variesRP-HPLC[1]

Note: The data presented above is for related compounds and should be used as a general reference. The actual concentration of this compound in Cinnamomum cassia requires specific investigation.

Experimental Protocols: A Generalized Approach

Due to the limited specific literature on this compound, a detailed, validated experimental protocol for its extraction and quantification from natural sources is not available. However, based on established methods for the analysis of cinnamic acid derivatives from plant matrices, a generalized workflow can be proposed.

Extraction of Cinnamic Acid Derivatives from Plant Material

This protocol outlines a general procedure for the extraction of moderately polar compounds like trimethoxycinnamic acids from dried and powdered plant material (e.g., Cinnamomum cassia bark or Piper longum fruits).

Materials and Reagents:

  • Dried and powdered plant material

  • Methanol (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Hexane (HPLC grade)

  • Deionized water

  • Rotary evaporator

  • Ultrasonic bath

  • Centrifuge

  • Filter paper (Whatman No. 1)

  • Solid Phase Extraction (SPE) cartridges (C18)

Procedure:

  • Maceration:

    • Weigh 10 g of the dried, powdered plant material and place it in a conical flask.

    • Add 100 mL of 80% methanol.

    • Seal the flask and place it in an ultrasonic bath for 30 minutes at room temperature.

    • Macerate for 24 hours with occasional shaking.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process twice with the remaining plant residue.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Liquid-Liquid Partitioning:

    • Resuspend the concentrated extract in 50 mL of deionized water.

    • Perform sequential partitioning with hexane (3 x 50 mL) to remove non-polar compounds. Discard the hexane fractions.

    • Subsequently, partition the aqueous layer with ethyl acetate (3 x 50 mL). The ethyl acetate fractions will contain compounds of intermediate polarity, including cinnamic acid derivatives.

    • Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate.

    • Evaporate the ethyl acetate to dryness to obtain the crude extract enriched with cinnamic acid derivatives.

Isolation and Purification by Column Chromatography

Materials and Reagents:

  • Silica gel (60-120 mesh) for column chromatography

  • Glass column

  • Hexane

  • Ethyl acetate

  • Methanol

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Procedure:

  • Prepare a silica gel slurry in hexane and pack the column.

  • Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate (e.g., 100:0 to 0:100 hexane:ethyl acetate).

  • Collect fractions and monitor the separation using TLC.

  • Combine fractions containing the compound of interest (as determined by TLC and comparison with a standard, if available).

  • Evaporate the solvent to obtain the purified fraction.

Quantification by High-Performance Liquid Chromatography (HPLC)

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Gradient Program: A typical gradient could be: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-90% B; 30-35 min, 90-10% B; followed by a re-equilibration period.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Cinnamic acid derivatives typically show absorbance around 280-320 nm. The optimal wavelength for this compound should be determined.

  • Column Temperature: 30°C.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol and create a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the purified fraction or a known amount of the crude extract in the mobile phase and filter through a 0.45 µm syringe filter.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve from the peak areas of the standards. Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Visualizations

Generalized Experimental Workflow

experimental_workflow plant_material Dried Plant Material (C. cassia or P. longum) extraction Solvent Extraction (e.g., Maceration with Methanol) plant_material->extraction partitioning Liquid-Liquid Partitioning (Hexane/Ethyl Acetate) extraction->partitioning crude_extract Crude Extract partitioning->crude_extract column_chroma Column Chromatography (Silica Gel) crude_extract->column_chroma fractions Collected Fractions column_chroma->fractions tlc TLC Analysis fractions->tlc Monitoring purified_compound Purified 2,3,4-TMCA fractions->purified_compound tlc->fractions hplc HPLC-PDA/UV Quantification purified_compound->hplc lcms LC-MS/MS Structure Confirmation purified_compound->lcms nmr NMR Structure Elucidation purified_compound->nmr final_data Quantitative Data & Structural Information hplc->final_data lcms->final_data nmr->final_data

Caption: Generalized workflow for the extraction, isolation, and analysis of this compound.

Putative Biosynthetic Pathway

The specific biosynthetic pathway for this compound has not been elucidated. However, based on the well-established phenylpropanoid pathway, a putative route can be proposed.

biosynthetic_pathway shikimate Shikimate Pathway phenylalanine L-Phenylalanine shikimate->phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid PAL hydroxylation1 Hydroxylation (C4) (C4H) cinnamic_acid->hydroxylation1 p_coumaric p-Coumaric Acid hydroxylation1->p_coumaric hydroxylation2 Hydroxylation (C3) (C3'H) p_coumaric->hydroxylation2 caffeic_acid Caffeic Acid hydroxylation2->caffeic_acid hydroxylation3 Hydroxylation (C2) (P450-dependent) caffeic_acid->hydroxylation3 hydroxy_intermediate 2,3,4-Trihydroxycinnamic Acid hydroxylation3->hydroxy_intermediate methylation Sequential O-Methylation (OMTs) hydroxy_intermediate->methylation tmca This compound methylation->tmca SAM as methyl donor

Caption: A putative biosynthetic pathway for this compound.

General Role of Cinnamic Acids in Plant Systems

signaling_pathway stress Biotic & Abiotic Stress (e.g., Pathogens, UV) phenylpropanoid_pathway Phenylpropanoid Pathway stress->phenylpropanoid_pathway Induces cinnamic_acids Cinnamic Acid & Derivatives (including 2,3,4-TMCA) phenylpropanoid_pathway->cinnamic_acids Produces lignin Lignin Biosynthesis cinnamic_acids->lignin flavonoids Flavonoid Biosynthesis cinnamic_acids->flavonoids phytoalexins Phytoalexin Production cinnamic_acids->phytoalexins cell_wall Cell Wall Fortification lignin->cell_wall antioxidant Antioxidant Defense flavonoids->antioxidant antimicrobial Antimicrobial Activity phytoalexins->antimicrobial

Caption: General role of cinnamic acids as precursors in plant defense and secondary metabolism.

Future Directions

The field of natural product research would greatly benefit from further investigation into this compound. Key areas for future research include:

  • Quantitative Analysis: Development and validation of analytical methods to quantify the exact amount of this compound in Cinnamomum cassia, Piper longum, and other potential plant sources.

  • Biosynthetic Pathway Elucidation: Use of isotopic labeling studies and transcriptomics to confirm the proposed biosynthetic pathway and identify the specific enzymes involved.

  • Pharmacological Screening: In-depth investigation of the biological activities of purified this compound to uncover its therapeutic potential.

This technical guide provides a foundational understanding of the natural sources of this compound. It is intended to be a catalyst for further research into this promising, yet understudied, natural compound.

References

A Comprehensive Technical Guide to 2,3,4-Trimethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, providing essential information on the chemical properties, synthesis, and potential biological activities of 2,3,4-Trimethoxycinnamic acid.

Core Chemical and Physical Data

This compound is a substituted derivative of cinnamic acid. The key quantitative data for this compound are summarized below.

PropertyValueCitations
CAS Number 33130-03-9[1][2]
Molecular Weight 238.24 g/mol [2]
Molecular Formula C₁₂H₁₄O₅[2]
Synonyms 3-(2,3,4-Trimethoxyphenyl)acrylic acid[1]

Synthesis of this compound

The primary route for the synthesis of this compound is through a Knoevenagel condensation reaction. This method involves the reaction of 2,3,4-trimethoxybenzaldehyde with malonic acid.

Experimental Protocol: Knoevenagel Condensation

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

  • 2,3,4-trimethoxybenzaldehyde

  • Malonic acid

  • Pyridine (as a basic solvent and catalyst)

  • Piperidine (as a catalyst)

  • Ethanol

  • Hydrochloric acid (for acidification)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,3,4-trimethoxybenzaldehyde in a minimal amount of pyridine.

  • Addition of Reagents: To this solution, add an equimolar amount of malonic acid and a catalytic amount of piperidine.

  • Reaction Conditions: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid to precipitate the crude product.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold water. The crude this compound can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

  • Drying: Dry the purified crystals under vacuum to obtain the final product.

Synthesis Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Benzaldehyde 2,3,4-Trimethoxybenzaldehyde Condensation Knoevenagel Condensation (Pyridine, Piperidine, Reflux) Benzaldehyde->Condensation MalonicAcid Malonic Acid MalonicAcid->Condensation Acidification Acidification (HCl) Condensation->Acidification Reaction Mixture Filtration Filtration Acidification->Filtration Crude Product Recrystallization Recrystallization Filtration->Recrystallization FinalProduct This compound Recrystallization->FinalProduct Purified Product

Caption: Workflow for the synthesis of this compound.

Potential Biological Activities and Signaling Pathways

While extensive research has been conducted on the biological activities of the isomeric 3,4,5-Trimethoxycinnamic acid, specific data for the 2,3,4-isomer is less prevalent in the scientific literature. However, based on the activities of related cinnamic acid derivatives, this compound may exhibit a range of pharmacological effects, including anti-inflammatory, anticancer, and neuromodulatory activities.

Potential Anti-Inflammatory and Anticancer Mechanisms

Many cinnamic acid derivatives exert their anti-inflammatory and anticancer effects by modulating key signaling pathways involved in cellular inflammation and proliferation. A potential mechanism of action for this compound could involve the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm TCA This compound IKK IKK Complex TCA->IKK Inhibits Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Sequesters in Cytoplasm Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) Response Inflammatory Response Cell Proliferation Genes->Response Leads to

References

The Biological Activity of 2,3,4-Trimethoxycinnamic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Note to the Reader: This technical guide was initially intended to focus on the biological activity of 2,3,4-Trimethoxycinnamic acid. However, a comprehensive review of the current scientific literature reveals a significant scarcity of detailed biological data, including quantitative analyses, specific experimental protocols, and elucidated signaling pathways for this particular isomer. The available information is largely limited to its synthesis and predicted physicochemical properties.

In contrast, the isomeric compound, 3,4,5-Trimethoxycinnamic acid (TMCA), is the subject of extensive research, with a wealth of data on its diverse biological activities. Therefore, to provide a comprehensive and valuable resource in the spirit of the original request, this guide will focus on the biological activities of 3,4,5-Trimethoxycinnamic acid . The information presented herein serves as a detailed example of the pharmacological profile that can be expected from this class of compounds and provides the in-depth technical detail, data presentation, and visualizations as originally requested.

Executive Summary

3,4,5-Trimethoxycinnamic acid (TMCA), a naturally occurring phenolic acid found in plants such as the root of Polygala tenuifolia, has garnered significant attention in the scientific community for its broad spectrum of pharmacological effects. This document provides a detailed technical overview of the key biological activities of TMCA and its derivatives, with a focus on its anticancer, neuroprotective, anti-inflammatory, and anti-angiogenic properties. Quantitative data from various in vitro and in vivo studies are summarized, and detailed experimental protocols for key assays are provided. Furthermore, this guide includes visualizations of implicated signaling pathways and experimental workflows to facilitate a deeper understanding of the compound's mechanisms of action.

Anticancer Activity

TMCA and its synthetic derivatives have demonstrated notable cytotoxic effects against a variety of cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis and cell cycle arrest.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of 3,4,5-Trimethoxycinnamic acid derivatives against various cancer cell lines, primarily reported as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

Compound/DerivativeCell Line(s)IC50 Value(s)Reference(s)
TMCA Ester Derivative (S1)MDA-MB-231 (Human Breast Cancer)46.7 µM[1]
Dihydroartemisinin-TMCA Ester (S5)PC-3 (Prostate Cancer)17.22 µM[1]
SGC-7901 (Gastric Cancer)11.82 µM[1]
A549 (Lung Cancer)0.50 µM[1]
MDA-MB-435s (Melanoma)5.33 µM[1]
4-methoxycinnamoyl substituted derivative (S7)B16 (Murine Melanoma), HCT116 (Colon Cancer)6.74 µg/mL, 8.31 µg/mL[1]
Fumagillin analogue with TMCA (S10)EL-4 (Murine Lymphoma), CPAE (Bovine Endothelial)0.15 µg/mL, 0.03 µg/mL[1]
Piplartine Analogue (S14)HCT-116, SW-620, PC-3, K5622.5 µM, 4.3 µM, 3.8 µM, 1.9 µM[1]
Phenylcinnamides (S19)U-937 (Human Lymphoma), HeLa (Cervical Cancer)9.7 µM, 38.9 µM[1]
Phenylcinnamides (S20)U-937, HeLa1.8 µM, 2.1 µM[1]
Combretastatin A-4 analogue (S21)K562, A549, PC-3, HCT-116, SW-6200.09 µM, 0.12 µM, 0.15 µM, 0.11 µM, 0.13 µM[1]
Chalcone-Trimethoxycinnamide Hybrid (7)HCT116 (Colorectal Cancer)2.66 µM[2]
Experimental Protocols: Anticancer Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., 3,4,5-TMCA derivatives) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL MTT is added to each well. The plate is then incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Cells are harvested by trypsinization, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: Fixed cells are washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

  • Data Acquisition and Analysis: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined using cell cycle analysis software.

Signaling Pathways in Anticancer Activity

Some derivatives of 3,4,5-trimethoxycinnamic acid have been shown to induce cell cycle arrest, particularly in the G2/M phase.[1] This is often associated with the modulation of key regulatory proteins.

anticancer_pathway TMCA_derivative TMCA Derivative Cell Cancer Cell TMCA_derivative->Cell G2M_arrest G2/M Phase Arrest Cell->G2M_arrest Induces ERK12_MAPK ERK1/2 MAPK Activation Cell->ERK12_MAPK Enhances Apoptosis Apoptosis G2M_arrest->Apoptosis Leads to

TMCA derivative-induced G2/M arrest and apoptosis.

Neuroprotective and CNS Activities

3,4,5-Trimethoxycinnamic acid is a known psychoactive component of Polygala tenuifolia and has been investigated for its sedative, anticonvulsant, and anxiolytic effects. Its mechanism of action is primarily linked to the modulation of the GABAergic system.

Quantitative Data on Neuroprotective Activity
Compound/DerivativeAssay/ModelEffectReference(s)
3,4,5-Trimethoxycinnamic acid (TMCA)Pentobarbital-induced sleep in miceProlonged total sleep time, reduced sleep latency[3]
Stress-induced anxiety in ratsAmeliorated anxiety-like behavior[4]
2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoateAcetylcholinesterase (AChE) InhibitionIC50 = 46.18 µM[5][6]
Butyrylcholinesterase (BChE) InhibitionIC50 = 32.46 µM[5][6]
Experimental Protocols: Neuroprotective Assays
  • Apparatus: The EPM consists of two open arms and two closed arms of equal size, arranged in the shape of a plus sign and elevated from the floor.

  • Animal Acclimatization: Rodents are brought to the testing room at least 1 hour before the experiment to acclimate.

  • Compound Administration: Animals are administered the test compound (e.g., TMCA) or vehicle control, typically 30-60 minutes before the test.

  • Test Procedure: Each animal is placed at the center of the maze, facing an open arm, and allowed to explore for a set period (e.g., 5 minutes). The session is recorded by a video camera.

  • Data Analysis: The time spent in the open arms and the number of entries into the open and closed arms are measured. An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.

  • Reagents: Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the respective cholinesterase enzyme (AChE or BChE).

  • Reaction Mixture: The assay is performed in a 96-well plate. The reaction mixture contains buffer, DTNB, the enzyme, and various concentrations of the inhibitor (e.g., TMCA derivative).

  • Incubation: The mixture is pre-incubated for a short period (e.g., 15 minutes) at a controlled temperature.

  • Initiation of Reaction: The reaction is initiated by the addition of the substrate (ATCI or BTCI).

  • Absorbance Measurement: The hydrolysis of the substrate by the enzyme releases thiocholine, which reacts with DTNB to form a yellow-colored product. The rate of color formation is monitored by measuring the absorbance at 412 nm over time using a microplate reader.

  • Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to that of the uninhibited enzyme. The IC50 value is then determined.

Signaling Pathways in Neuroprotection

TMCA's sedative and anticonvulsant effects are believed to be mediated through its action as a positive allosteric modulator of the GABA-A receptor, similar to benzodiazepines.

neuro_pathway TMCA 3,4,5-TMCA GABA_A_Receptor GABA-A Receptor TMCA->GABA_A_Receptor Binds to (allosteric site) Chloride_Influx Increased Cl- Influx GABA_A_Receptor->Chloride_Influx Potentiates GABA effect Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Neuronal_Hyperpolarization CNS_Depression CNS Depression (Sedation, Anxiolysis) Neuronal_Hyperpolarization->CNS_Depression

Proposed mechanism of TMCA's CNS depressant effects.

Anti-inflammatory and Anti-angiogenic Activities

Derivatives of cinnamic acid have been shown to possess anti-inflammatory and anti-angiogenic properties, which are often interconnected, particularly in the context of cancer.

Quantitative Data on Anti-inflammatory and Anti-angiogenic Activity
Compound/DerivativeAssay/ModelEffectReference(s)
TMCA amides (S27-29)Methionine aminopeptidase-2 (MetAP2) InhibitionSignificant inhibitory effect[1]
Human Umbilical Vein Endothelial Cell (HUVEC) Growth InhibitionSignificant inhibitory effect[1]
Experimental Protocols: Anti-angiogenic Assays
  • Matrigel Coating: A 96-well plate is coated with Matrigel and allowed to solidify at 37°C.

  • Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the Matrigel-coated wells in the presence of various concentrations of the test compound.

  • Incubation: The plate is incubated for 6-18 hours to allow for the formation of capillary-like structures (tubes).

  • Visualization and Quantification: The formation of tubes is observed under a microscope and photographed. The extent of tube formation (e.g., total tube length, number of junctions) is quantified using image analysis software. A reduction in tube formation indicates anti-angiogenic activity.

Signaling Pathways in Anti-angiogenesis

The anti-angiogenic effects of some TMCA derivatives are linked to the inhibition of key enzymes like MetAP2, which is crucial for endothelial cell proliferation and survival.

antiangiogenic_workflow cluster_invitro In Vitro Assays cluster_outcome Biological Outcome TMCA_derivative TMCA Derivative MetAP2 MetAP2 Enzyme TMCA_derivative->MetAP2 Inhibits HUVEC HUVEC Proliferation TMCA_derivative->HUVEC Inhibits Tube_Formation Tube Formation Assay TMCA_derivative->Tube_Formation Inhibits Anti_Angiogenesis Anti-angiogenic Effect MetAP2->Anti_Angiogenesis HUVEC->Anti_Angiogenesis Tube_Formation->Anti_Angiogenesis

Workflow for assessing the anti-angiogenic activity of TMCA derivatives.

Conclusion

3,4,5-Trimethoxycinnamic acid and its derivatives represent a promising class of bioactive molecules with a wide range of therapeutic applications. Their anticancer, neuroprotective, anti-inflammatory, and anti-angiogenic activities, supported by a growing body of scientific evidence, make them attractive candidates for further drug development. The detailed data and protocols presented in this guide are intended to serve as a valuable resource for researchers in this field, facilitating further investigation into the full therapeutic potential of these compounds. Future research should focus on elucidating the precise molecular targets and signaling pathways for each biological activity, as well as on optimizing the structure of TMCA derivatives to enhance their potency and selectivity.

References

The Pharmacological Landscape of 2,3,4-Trimethoxycinnamic Acid and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acids and their derivatives have long been a focal point of pharmacological research, demonstrating a wide array of biological activities. Among these, trimethoxycinnamic acids have shown significant potential in various therapeutic areas. This technical guide provides an in-depth overview of the pharmacological effects of 2,3,4-trimethoxycinnamic acid and its derivatives. However, it is crucial to note that publicly available research specifically on the 2,3,4-trimethoxy isomer is limited. Therefore, this guide will also draw upon data from closely related isomers, such as 2,4,5- and 3,4,5-trimethoxycinnamic acid, to provide a broader context and suggest potential areas of investigation for the 2,3,4-isomer. The structural differences between these isomers, specifically the positions of the methoxy groups on the phenyl ring, can significantly influence their pharmacological profiles.

Synthesis of this compound Derivatives

The synthesis of this compound can be achieved through methods like the Knoevenagel-Doebner-Stobbe reaction. A general procedure involves the reaction of 2,3,4-trimethoxybenzaldehyde with malonic acid in the presence of a base such as 1,4-diaza-bicyclo[2.2.2]octane (DABCO) in a solvent like N,N-dimethyl-formamide (DMF) at elevated temperatures. Further derivatization to esters or amides can be accomplished through standard coupling reactions. For instance, the carboxylic acid can be activated with reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) to facilitate amide bond formation with various amines.

Pharmacological Effects

While specific data on this compound is scarce, research on other trimethoxycinnamic acid isomers suggests several key pharmacological activities that warrant investigation for this specific isomer and its derivatives.

Anticancer Activity

Derivatives of 3,4,5-trimethoxycinnamic acid have demonstrated notable cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis and cell cycle arrest. For instance, some ester derivatives of 3,4,5-trimethoxycinnamic acid have been shown to mediate cancer cell apoptosis via G2/M arrest. The anticancer activity is influenced by the nature of the ester or amide substituent.

Table 1: Anticancer Activity of Selected Trimethoxycinnamic Acid Derivatives (Data for 3,4,5- and other isomers for comparative purposes)

DerivativeCancer Cell LineIC50 ValueReference
(E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-oneHela3.204 µM[1][2]
(E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-oneMCF-73.849 µM[1][2]
N-phenyl triazinone derivative of 2-(3,4-dimethoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)oxazoloneHepG21.38 µM[3]
N-pyridoyl triazinone derivative of 2-(3,4-dimethoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)oxazoloneHepG22.52 µM[3]
N-phenylthiazolyl triazinone derivative of 2-(3,4-dimethoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)oxazoloneHepG23.21 µM[3]
Anti-inflammatory Effects

The anti-inflammatory properties of cinnamic acid derivatives are well-documented. For 3,4,5-trihydroxycinnamic acid, these effects are mediated through the inhibition of pro-inflammatory cytokines like IL-6 and IL-8, and the modulation of key signaling pathways such as NF-κB and MAPK. It is plausible that this compound and its derivatives could exert similar anti-inflammatory actions. The NF-κB pathway is a critical regulator of inflammation, and its inhibition is a key target for anti-inflammatory drug development.

Other Potential Pharmacological Activities

Based on studies of related compounds, this compound and its derivatives may also possess:

  • Antiviral, Antimicrobial, and Antitumor Activities : As suggested for derivatives of 2,4,5-trimethoxycinnamic acid.

  • Cholinesterase Inhibitory Activity : A series of 3,4,5-trimethoxycinnamates have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in neurodegenerative diseases. For instance, 2-chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate exhibited IC50 values of 46.18 µM for AChE and 32.46 µM for BChE.[4]

Signaling Pathways

The pharmacological effects of cinnamic acid derivatives are often mediated through the modulation of critical intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, cell proliferation, and apoptosis. Many natural compounds exert their anti-inflammatory and anticancer effects by inhibiting this pathway. Cinnamic acid derivatives have been shown to inhibit NF-κB activation by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα. This, in turn, blocks the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory and pro-survival genes.

Caption: Proposed inhibition of the NF-κB signaling pathway by 2,3,4-TMCA derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, inflammation, and apoptosis. Cinnamic acid derivatives have been shown to modulate the MAPK pathway, which can contribute to their anticancer and anti-inflammatory effects. Activation or inhibition of different branches of the MAPK pathway (e.g., ERK, JNK, p38) can lead to diverse cellular outcomes.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors_Stress Growth Factors, Stress Receptor_Kinase Receptor Tyrosine Kinase Growth_Factors_Stress->Receptor_Kinase Ras Ras Receptor_Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_n ERK ERK->ERK_n Translocation TMCA_Derivative 2,3,4-TMCA Derivative (Proposed Modulation) TMCA_Derivative->Raf TMCA_Derivative->MEK TMCA_Derivative->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK_n->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Apoptosis) Transcription_Factors->Cellular_Response

Caption: Proposed modulation of the MAPK/ERK signaling pathway by 2,3,4-TMCA derivatives.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reliable evaluation of the pharmacological effects of this compound and its derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method to assess cell viability and the cytotoxic potential of a compound.

  • Cell Plating: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative for 24, 48, or 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)

This is a standard animal model to evaluate the acute anti-inflammatory activity of a compound.

  • Animal Model: Use male Wistar rats or Swiss albino mice.

  • Compound Administration: Administer the this compound derivative orally or intraperitoneally at different doses. A positive control group (e.g., treated with indomethacin) and a vehicle control group should be included.

  • Induction of Edema: After a set time (e.g., 30-60 minutes) post-compound administration, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Experimental_Workflow Start Start: Synthesis of 2,3,4-TMCA Derivatives In_Vitro_Screening In Vitro Screening (e.g., MTT Assay for Cytotoxicity, Anti-inflammatory Assays) Start->In_Vitro_Screening Lead_Identification Identification of Lead Compounds In_Vitro_Screening->Lead_Identification Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot for Signaling Pathways) Lead_Identification->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy and Toxicity Studies (e.g., Animal Models) Lead_Identification->In_Vivo_Studies Mechanism_of_Action->In_Vivo_Studies Preclinical_Development Preclinical Development In_Vivo_Studies->Preclinical_Development

Caption: A general experimental workflow for the pharmacological evaluation of 2,3,4-TMCA derivatives.

Conclusion and Future Directions

While the current body of literature on the pharmacological effects of this compound and its derivatives is limited, the extensive research on its isomers provides a strong rationale for its investigation as a potential therapeutic agent. The anticancer and anti-inflammatory activities observed for other trimethoxycinnamic acid derivatives, mediated through pathways like NF-κB and MAPK, highlight promising avenues for future research.

To unlock the full potential of this compound, further studies are imperative. These should include:

  • Systematic Synthesis and Screening: A library of ester and amide derivatives of this compound should be synthesized and screened for a wide range of pharmacological activities.

  • In-depth Mechanistic Studies: For active compounds, detailed investigations into their mechanisms of action, including their effects on key signaling pathways, are crucial.

  • Comparative Studies: Direct comparative studies of the 2,3,4-, 2,4,5-, and 3,4,5-trimethoxycinnamic acid isomers and their derivatives would provide valuable insights into the structure-activity relationships and the influence of the methoxy group positioning on their biological effects.

This technical guide serves as a foundational resource to stimulate and guide future research into the pharmacological properties of this compound and its derivatives, with the ultimate goal of developing novel and effective therapeutic agents.

References

Unveiling the Antitumor Potential of Trimethoxycinnamic Acid Isomers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The quest for novel and effective anticancer agents has led researchers to explore a vast array of natural and synthetic compounds. Among these, trimethoxycinnamic acid (TMCA) isomers and their derivatives have emerged as a promising class of molecules with significant antitumor potential. This technical guide provides an in-depth overview of the current scientific understanding of the anticancer properties of three key isomers: 3,4,5-trimethoxycinnamic acid, 2,4,5-trimethoxycinnamic acid, and 2,3,4-trimethoxycinnamic acid. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Cytotoxicity of Trimethoxycinnamic Acid Isomers and Their Derivatives

The antitumor activity of trimethoxycinnamic acid isomers and their derivatives has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these assessments. The following tables summarize the reported IC50 values for various derivatives of the trimethoxycinnamic acid isomers.

Table 1: Cytotoxicity of 3,4,5-Trimethoxycinnamic Acid (TMCA) Esters

DerivativeCancer Cell LineIC50 Value
Ester S1MDA-MB-231 (Breast)46.7 µM[1]
Ester S5PC-3 (Prostate)17.22 µM[1]
SGC-7901 (Gastric)11.82 µM[1]
A549 (Lung)0.50 µM[1]
MDA-MB-435s (Melanoma)5.33 µM[1]
Ester S6B16 (Melanoma)6.74 µg/mL[1]
HCT116 (Colon)8.31 µg/mL[1]
Ester S8A549 (Lung)36.7 µM[1]
Hep 3B (Hepatoma)23.2 µM[1]
HT-29 (Colon)23.8 µM[1]
MCF-7 (Breast)6.4 µM[1]
Ester S9PC-3 (Prostate)80 µM[1]
HeLa (Cervical)64 µM[1]
A549 (Lung)172 µM[1]
BEL7404 (Hepatoma)212 µM[1]
Ester S10EL-4 (Lymphoma)0.15 µg/mL[1]
CPAE (Aortic Endothelial)0.03 µg/mL[1]

Table 2: Cytotoxicity of 3,4,5-Trimethoxycinnamic Acid (TMCA) Amides

DerivativeCancer Cell LineIC50 Value
Amide S14A549 (Lung)1.8 µM[1]
HeLa (Cervical)2.1 µM[1]
HCT116 (Colon)3.5 µM[1]
MCF-7 (Breast)4.2 µM[1]
Amide S15MDA-MB-231 (Breast)6.6 µM[1]
Amide S19U-937 (Lymphoma)9.7 µM[1]
HeLa (Cervical)38.9 µM[1]
Amide S20U-937 (Lymphoma)1.8 µM[1]
HeLa (Cervical)2.1 µM[1]

Note on 2,4,5- and this compound Isomers: Extensive research has focused on the 3,4,5-trimethoxycinnamic acid isomer and its derivatives. While some studies indicate that esters and amides of 2,4,5-trimethoxycinnamic acid possess antitumor and antiviral properties, specific IC50 values against cancer cell lines are not well-documented in the reviewed literature.[2] Similarly, there is a significant lack of publicly available data on the direct antitumor potential of this compound. Further research is warranted to fully elucidate the anticancer activities of these isomers.

Mechanisms of Antitumor Action

The anticancer effects of trimethoxycinnamic acid isomers are attributed to their ability to modulate key cellular processes, leading to the inhibition of cancer cell growth and proliferation. The primary mechanisms of action include the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Several derivatives of 3,4,5-TMCA have been shown to induce apoptosis in cancer cells.[1] This process is often mediated through the modulation of key signaling pathways, such as the MAPK/ERK pathway. Enhanced activation of ERK1/2 has been observed in cells treated with TMCA derivatives, suggesting its role in initiating the apoptotic cascade.[1]

Cell Cycle Arrest at G2/M Phase

The cell cycle is a tightly regulated process that governs cell division. Uncontrolled progression through the cell cycle is a hallmark of cancer. Certain amide derivatives of 3,4,5-TMCA have been demonstrated to enforce cell cycle inhibition by arresting cells in the G2/M phase.[1] This prevents the cells from entering mitosis and ultimately leads to a halt in proliferation.

Signaling Pathways Modulated by Trimethoxycinnamic Acid Derivatives

The antitumor effects of trimethoxycinnamic acid isomers are orchestrated through their interaction with complex intracellular signaling networks. Two key pathways that have been identified are the c-MET and MAPK/ERK signaling pathways.

c-MET Signaling Pathway

The c-MET receptor tyrosine kinase plays a critical role in cell proliferation, survival, and motility.[3] Aberrant activation of the c-MET pathway is implicated in the progression of various human cancers.[3] A synthetic ester of 3,4,5-TMCA has been shown to exert its antitumor activity through the inhibition of c-MET.[1]

cMET_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HGF HGF cMET c-MET Receptor HGF->cMET Binds PI3K PI3K cMET->PI3K RAS RAS cMET->RAS TMCA_ester 3,4,5-TMCA Ester (e.g., Ester S1) TMCA_ester->cMET Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Motility Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the c-MET signaling pathway by a 3,4,5-TMCA ester derivative.

MAPK/ERK Signaling Pathway and G2/M Arrest

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK1/2 cascade, is a central regulator of cell proliferation and survival.[1] Interestingly, sustained activation of ERK1/2 can also promote apoptosis.[1] Certain amide derivatives of 3,4,5-TMCA have been shown to enhance ERK1/2 activation, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1]

MAPKERK_Pathway TMCA_amide 3,4,5-TMCA Amide (e.g., Amides S11-13) MAPK_activation Enhanced MAPK/ERK1/2 Activation TMCA_amide->MAPK_activation Induces G2M_arrest G2/M Phase Cell Cycle Arrest MAPK_activation->G2M_arrest Leads to Apoptosis Apoptosis G2M_arrest->Apoptosis Results in

Caption: Proposed mechanism of 3,4,5-TMCA amide derivatives inducing G2/M arrest and apoptosis via MAPK/ERK activation.

Detailed Experimental Protocols

To facilitate further research in this area, this section provides detailed methodologies for key experiments used to evaluate the antitumor potential of trimethoxycinnamic acid isomers.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Experimental Workflow:

MTT_Workflow cell_seeding 1. Seed cells in a 96-well plate compound_treatment 2. Treat cells with varying concentrations of TMCA isomer/derivative cell_seeding->compound_treatment incubation_24_72h 3. Incubate for 24-72 hours compound_treatment->incubation_24_72h mtt_addition 4. Add MTT reagent to each well incubation_24_72h->mtt_addition incubation_3h 5. Incubate for 3 hours at 37°C mtt_addition->incubation_3h solubilization 6. Add solubilization solution (e.g., DMSO) incubation_3h->solubilization absorbance_reading 7. Measure absorbance at 570 nm solubilization->absorbance_reading ic50_calculation 8. Calculate IC50 values absorbance_reading->ic50_calculation

Caption: Workflow for determining cell viability and cytotoxicity using the MTT assay.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This method distinguishes between live, apoptotic, and necrotic cells based on the translocation of phosphatidylserine to the outer leaflet of the plasma membrane in apoptotic cells and the loss of membrane integrity in necrotic cells.

Experimental Workflow:

Apoptosis_Workflow cell_treatment 1. Treat cells with TMCA isomer/derivative cell_harvesting 2. Harvest and wash cells with PBS cell_treatment->cell_harvesting resuspension 3. Resuspend cells in Annexin V binding buffer cell_harvesting->resuspension staining 4. Add Annexin V-FITC and Propidium Iodide resuspension->staining incubation_rt 5. Incubate for 15 minutes at room temperature in the dark staining->incubation_rt flow_cytometry 6. Analyze by flow cytometry incubation_rt->flow_cytometry data_analysis 7. Quantify live, apoptotic, and necrotic cell populations flow_cytometry->data_analysis

Caption: Workflow for the detection of apoptosis using Annexin V-FITC and Propidium Iodide staining.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Experimental Workflow:

CellCycle_Workflow cell_treatment 1. Treat cells with TMCA isomer/derivative cell_harvesting 2. Harvest and fix cells in cold 70% ethanol cell_treatment->cell_harvesting cell_washing 3. Wash cells with PBS cell_harvesting->cell_washing rnase_treatment 4. Treat with RNase A to remove RNA cell_washing->rnase_treatment pi_staining 5. Stain with Propidium Iodide rnase_treatment->pi_staining flow_cytometry 6. Analyze by flow cytometry pi_staining->flow_cytometry data_analysis 7. Determine the percentage of cells in each cell cycle phase flow_cytometry->data_analysis

Caption: Workflow for cell cycle analysis using Propidium Iodide staining and flow cytometry.

Protein Expression Analysis (Western Blotting)

Western blotting is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate, to investigate the modulation of signaling pathways.

Experimental Workflow:

WesternBlot_Workflow protein_extraction 1. Lyse treated cells and quantify protein concentration sds_page 2. Separate proteins by SDS-PAGE protein_extraction->sds_page protein_transfer 3. Transfer proteins to a membrane (e.g., PVDF) sds_page->protein_transfer blocking 4. Block the membrane to prevent non-specific antibody binding protein_transfer->blocking primary_antibody 5. Incubate with primary antibody against the target protein blocking->primary_antibody secondary_antibody 6. Incubate with HRP-conjugated secondary antibody primary_antibody->secondary_antibody detection 7. Detect signal using a chemiluminescent substrate secondary_antibody->detection analysis 8. Analyze and quantify protein bands detection->analysis

Caption: General workflow for Western blotting to analyze protein expression.

Conclusion and Future Directions

The available evidence strongly suggests that 3,4,5-trimethoxycinnamic acid and its derivatives hold significant promise as antitumor agents. Their ability to induce apoptosis and cause cell cycle arrest through the modulation of key signaling pathways like c-MET and MAPK/ERK provides a solid foundation for further preclinical and clinical development. However, a notable gap in the current research is the limited investigation into the anticancer properties of the 2,4,5- and this compound isomers. Future research should focus on a comprehensive evaluation of these isomers to understand their full therapeutic potential and to establish a clear structure-activity relationship for this class of compounds. Such studies will be instrumental in the design and synthesis of novel, more potent, and selective trimethoxycinnamic acid-based anticancer drugs.

References

2,3,4-Trimethoxycinnamic Acid: A Technical Guide on Putative Antimicrobial and Antiviral Properties

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Cinnamic acid and its derivatives are a well-established class of naturally occurring phenolic compounds recognized for a wide spectrum of biological activities, including antimicrobial and antiviral effects.[1] This technical guide focuses on 2,3,4-Trimethoxycinnamic acid, an isomer whose specific bioactivity is not yet extensively documented. Due to the current scarcity of direct research on this particular molecule, this document synthesizes available data on structurally related cinnamic acid derivatives to provide a predictive overview of its potential properties and mechanisms. We present quantitative data from closely related isomers, detail relevant experimental protocols for assessing bioactivity, and propose putative mechanisms of action based on the established behavior of the broader cinnamic acid family. This guide serves as a foundational resource to stimulate and direct future research into the therapeutic potential of this compound.

Introduction

Cinnamic acids are aromatic carboxylic acids that serve as essential precursors in the biosynthesis of numerous plant-based compounds, including flavonoids, coumarins, and tannins.[2] The core structure, featuring a phenyl ring attached to an acrylic acid moiety, is frequently substituted with hydroxyl and methoxy groups, which significantly influence the molecule's biological profile. Methoxycinnamic acid derivatives, in particular, have demonstrated a range of important pharmacological effects, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[1]

While the 3,4,5-trimethoxycinnamic acid (TMCA) isomer is the subject of considerable research for its diverse therapeutic potential,[3][4][5] data on the 2,3,4-trimethoxy substituted variant remains limited. This guide aims to bridge this knowledge gap by leveraging data from analogous compounds to build a scientific case for the investigation of this compound as a potential antimicrobial and antiviral agent.

Putative Antimicrobial Properties

While direct quantitative data for this compound is not available in current literature, studies on other methoxy-substituted cinnamic acids provide strong evidence for its potential as an antibacterial and antifungal agent. The antimicrobial activity is often attributed to the lipophilic nature of the compounds, allowing them to interfere with microbial cell membranes, and their ability to inhibit key cellular processes.

Quantitative Data for Structurally Related Cinnamic Acid Derivatives

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for various cinnamic acid derivatives against a range of bacterial pathogens. This data is presented to offer a comparative baseline for estimating the potential efficacy of this compound.

Table 1: Antibacterial Activity of Cinnamic Acid Derivatives Against Gram-Negative Bacteria

Compound Bacterial Strain MIC (µg/mL) Reference
p-Coumaric Acid Colistin-Resistant Acinetobacter baumannii (COLR-Ab5) 128 [6]
p-Coumaric Acid Colistin-Resistant Acinetobacter baumannii (other isolates) 256 [6]
Ferulic Acid Colistin-Resistant Acinetobacter baumannii (COLR-Ab4) 512 [6]
Ferulic Acid Colistin-Resistant Acinetobacter baumannii (other isolates) 1024 [6]

| p-Methoxycinnamic Acid | Colistin-Resistant Acinetobacter baumannii (various isolates) | 128 - 512 |[6] |

Table 2: Antibacterial Activity of Cinnamic Acid Derivatives Against Gram-Positive Bacteria

Compound Bacterial Strain MIC (µg/mL) Reference
Cinnamic Acid Staphylococcus aureus ~1000 [7]
Cinnamic Acid Bacillus subtilis ~1000 [7]
DM2 (Cinnamic Acid-based) Staphylococcus aureus 16 - 64 [8]

| DM8 (Cinnamic Acid-based) | Enterococcus faecium | 32 |[8] |

Proposed Mechanism of Antimicrobial Action

The mechanism of action for cinnamic acids can be multifaceted. For antifungal activity, one proposed target is the inhibition of essential fungal enzymes. Cinnamic acid derivatives have been shown to inhibit benzoate 4-hydroxylase (CYP53), an enzyme unique to fungi that is involved in the detoxification of aromatic compounds.[9] Inhibition of this enzyme disrupts fungal metabolism, leading to growth inhibition. It is plausible that this compound could operate through a similar mechanism.

antimicrobial_mechanism cluster_compound This compound cluster_fungal_cell Fungal Cell Compound 2,3,4-TMCA Membrane Cell Membrane Compound->Membrane Penetrates CYP53 CYP53 Enzyme (Benzoate 4-hydroxylase) Compound->CYP53 Inhibits Membrane->CYP53 Reaches Target Metabolism Aromatic Compound Metabolism CYP53->Metabolism Catalyzes Growth Fungal Growth Inhibition CYP53->Growth Disruption leads to

Caption: Proposed antifungal mechanism via inhibition of the CYP53 enzyme.

Putative Antiviral Properties

Derivatives of 3,4,5-Trimethoxycinnamic acid have been investigated for activity against several viruses, suggesting that other isomers, including this compound, may also possess antiviral potential.[3] These activities are often linked to the inhibition of viral replication processes or interactions with host cell factors necessary for the viral life cycle.

Quantitative Data for Structurally Related Cinnamic Acid Derivatives

The following table presents antiviral activity data for ester derivatives of 3,4,5-Trimethoxycinnamic acid (TMCA). The 50% effective concentration (EC₅₀ or IC₅₀) represents the concentration of the compound required to inhibit viral activity by 50%, while the 50% cytotoxic concentration (CC₅₀) is the concentration that causes death to 50% of host cells.

Table 3: Antiviral Activity of 3,4,5-Trimethoxycinnamic Acid (TMCA) Ester Derivatives

Compound Virus Assay System IC₅₀ (µM) CC₅₀ (µM) Reference
Ester S30 Hepatitis B Virus (HBV) - HBeAg HepG2 2.2.15 cells 74.80 506.99 [3]

| Ester S30 | Hepatitis B Virus (HBV) - HBsAg | HepG2 2.2.15 cells | 107.19 | 506.99 |[3] |

Proposed Mechanism of Antiviral Action

While a specific antiviral mechanism for trimethoxycinnamic acids is still under investigation, a common pathway for phenolic compounds involves the induction of oxidative stress within host cells. This alteration of the cellular redox environment can be unfavorable for viral replication. For example, some cinnamic acid derivatives have been shown to suppress Hepatitis C Virus (HCV) replication through the production of reactive oxygen species (ROS). This pathway may not directly target a viral protein but instead creates a cellular state that is non-permissive for the virus.

antiviral_mechanism Compound 2,3,4-TMCA HostCell Infected Host Cell Compound->HostCell Enters ROS Increased Reactive Oxygen Species (ROS) HostCell->ROS Induces OxidativeStress Cellular Oxidative Stress ROS->OxidativeStress ViralReplication Viral Replication Machinery OxidativeStress->ViralReplication Impairs Inhibition Inhibition of Viral Replication ViralReplication->Inhibition Leads to

Caption: Proposed antiviral mechanism via induction of cellular oxidative stress.

Experimental Protocols

Standardized methodologies are critical for the evaluation and comparison of antimicrobial and antiviral agents. Below are detailed protocols for two cornerstone assays.

Antimicrobial Susceptibility Testing: Broth Microdilution

The broth microdilution method is a standardized assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. The MIC is the lowest concentration of the agent that prevents visible growth.

Protocol Steps:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent. Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Culture the test microorganism on an agar plate. Prepare a suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve the final target inoculum concentration in the wells.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at a specified temperature (e.g., 37°C) for 18-24 hours.

  • Result Interpretation: Visually inspect the plates for turbidity. The MIC is recorded as the lowest concentration of the compound where no visible growth is observed.

broth_microdilution_workflow start Start prep_compound Prepare Serial Dilutions of 2,3,4-TMCA in 96-Well Plate start->prep_compound inoculate Inoculate Plate Wells with Bacteria prep_compound->inoculate prep_inoculum Prepare and Standardize Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plate (e.g., 37°C, 24h) inoculate->incubate read_results Visually Inspect for Growth (Turbidity) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for the Broth Microdilution MIC Assay.

Antiviral Activity Testing: Plaque Reduction Assay

The plaque reduction assay is the gold standard for measuring the efficacy of an antiviral compound. It quantifies the reduction in infectious virus particles (plaques) in the presence of the test compound.

Protocol Steps:

  • Cell Culture: Seed susceptible host cells in multi-well plates and grow them to form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of this compound in a cell culture medium.

  • Infection: Pre-treat the cell monolayers with the different compound dilutions for a set period. Afterwards, infect the cells with a known concentration of the virus (designed to produce a countable number of plaques, e.g., 50-100 PFU/well). A "virus control" well with no compound is included.

  • Overlay and Incubation: After allowing the virus to adsorb to the cells, remove the inoculum and add an overlay medium (e.g., methylcellulose or agarose). This semi-solid medium restricts viral spread to adjacent cells, ensuring the formation of distinct plaques. Incubate the plates for several days until plaques are visible.

  • Visualization and Counting: Fix the cells (e.g., with formaldehyde) and stain them with a dye like crystal violet. The viable cells will stain, leaving the plaques (areas of cell death) as clear zones. Count the plaques in each well.

  • Calculation: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The IC₅₀ value is determined as the concentration that reduces the number of plaques by 50%.

Conclusion and Future Directions

While direct experimental evidence for the antimicrobial and antiviral properties of this compound is currently lacking, the substantial body of research on its isomers and other cinnamic acid derivatives provides a compelling rationale for its investigation. The quantitative data from related compounds suggest that it could exhibit moderate to significant activity against various bacterial, fungal, and viral pathogens.

Future research should prioritize the following:

  • In Vitro Screening: Conduct comprehensive antimicrobial and antiviral screening of this compound against a broad panel of clinically relevant pathogens to establish its efficacy and spectrum of activity (MIC and IC₅₀ values).

  • Mechanism of Action Studies: Elucidate the specific molecular targets and pathways through which this compound exerts its effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test related analogs to understand how the positioning of the methoxy groups and other functional modifications impact biological activity.

This guide underscores the potential of this compound as a lead compound for novel therapeutic development and is intended to serve as a catalyst for further exploration in the scientific community.

References

Unraveling the Anticancer Potential: A Technical Guide to the Mechanisms of Action of Trimethoxycinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively covers the anticancer properties of 3,4,5-trimethoxycinnamic acid (TMCA) and its derivatives. However, specific research on the mechanism of action of 2,3,4-trimethoxycinnamic acid in cancer cells is limited. This guide will therefore focus on the well-documented activities of closely related trimethoxycinnamic acid isomers and derivatives, which are presumed to share similar mechanisms of action.

Executive Summary

Cinnamic acid and its derivatives, particularly those with methoxy substitutions on the phenyl ring, have emerged as a promising class of compounds in oncology research. These molecules, notably derivatives of 3,4,5-trimethoxycinnamic acid (TMCA), exhibit potent cytotoxic effects against a range of cancer cell lines. Their multifaceted mechanism of action involves the disruption of fundamental cellular processes required for tumor growth and survival. Key mechanisms include the inhibition of tubulin polymerization leading to mitotic arrest, the induction of programmed cell death (apoptosis) via intrinsic and extrinsic pathways, and the modulation of critical cell signaling cascades such as the MAPK and PI3K/Akt pathways. This guide provides a comprehensive technical overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core molecular interactions.

Cytotoxic Activity of Trimethoxycinnamic Acid Derivatives

The primary indicator of the anticancer potential of a compound is its ability to inhibit the growth of cancer cells, often quantified by the half-maximal inhibitory concentration (IC50). Derivatives of TMCA have demonstrated significant cytotoxicity across various human cancer cell lines.

Compound/DerivativeCancer Cell Line(s)IC50 Value(s)Reference
Synthetic TMCA Ester (S1)Human Breast Cancer (MDA-MB-231)46.7 µM[1]
Synthetic TMCA Ester (S5)PC-3, SGC-7901, A549, MDA-MB-435s17.22, 11.82, 0.50, 5.33 µM[2]
Synthetic TMCA Ester (S6)B16, HCT1166.74, 8.31 µg/mL[1]
Synthetic TMCA Ester (S8)A549, Hep 3B, HT-29, MCF-736.7, 23.2, 23.8, 6.4 µM[1][2]
Synthetic TMCA Ester (S9)PC-3, Hela, A549, BEL740480, 64, 172, 212 µM[2]
Synthetic TMCA Amide (S14)A549, HCT116, MDA-MB-231, Hep3B3.94, 9.85, 6.07, 16.69 µM[2]
Synthetic TMCA Amide (S15)Human Breast Cancer (MDA-MB-231)6.6 µM[2]
Synthetic TMCA Amide (S19)U-937, HeLa9.7, 38.9 µM[2]
Synthetic TMCA Amide (S20)U-937, HeLa1.8, 2.1 µM[2]
Various Cinnamic Acid Esters & AmidesHeLa, K562, Fem-x, MCF-742 - 166 µM[3][4]

Core Mechanisms of Action

The anticancer effects of trimethoxycinnamic acid derivatives are not attributable to a single mode of action but rather a coordinated assault on multiple cellular fronts.

Inhibition of Tubulin Polymerization

A primary and potent mechanism of action for many TMCA derivatives is the disruption of microtubule dynamics. Microtubules are essential cytoskeletal polymers crucial for the formation of the mitotic spindle during cell division.[5][6]

  • Binding Site: These compounds often bind to the colchicine site on β-tubulin.[7]

  • Mechanism: By binding to tubulin, they prevent its polymerization into microtubules. This destabilization of the microtubule network leads to a failure in mitotic spindle formation, arresting the cell cycle in the G2/M phase.[7][8]

  • Outcome: The prolonged mitotic arrest ultimately triggers the apoptotic cell death cascade.[8] This mechanism is shared by several successful anticancer agents.

Induction of Apoptosis

Trimethoxycinnamic acid derivatives are potent inducers of apoptosis, or programmed cell death, a critical process for eliminating cancerous cells.[9] This is achieved through the modulation of key apoptotic regulators.

  • Intrinsic (Mitochondrial) Pathway: Evidence suggests these compounds can increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2.[10] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspase-9 and caspase-3, the executioner caspases of apoptosis.

  • Extrinsic (Death Receptor) Pathway: Some cinnamic acid derivatives can also activate the extrinsic pathway, which involves the activation of caspase-8.[11]

  • Reactive Oxygen Species (ROS): Certain TMCA amides have been shown to elevate levels of reactive oxygen species (ROS) within cancer cells, which can induce oxidative stress and trigger apoptosis.[2][12]

Cell Cycle Arrest

Inhibition of cancer cell proliferation is strongly linked to the ability of these compounds to induce cell cycle arrest.

  • G2/M Phase Arrest: Consistent with their role as tubulin polymerization inhibitors, many TMCA derivatives arrest cancer cells in the G2/M phase of the cell cycle.[1][2] This is a direct consequence of the disruption of the mitotic spindle.

  • G0/G1 Phase Arrest: Other related cinnamic acid derivatives have been shown to induce G0/G1 phase arrest, which is often associated with an increased expression of the tumor suppressor protein p53.[1]

Modulation of Key Signaling Pathways

The survival and proliferation of cancer cells are heavily dependent on aberrant signaling pathways. Trimethoxycinnamic acid derivatives have been shown to interfere with these critical communication networks.

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, is a central regulator of cell growth and apoptosis.[13] Some cinnamic acid derivatives have been shown to activate the MAPK pathway, which can lead to apoptosis.[1][13] Conversely, one monomethoxylated cinnamic acid derivative was found to reduce the expression of phosphorylated-ERK, thereby inhibiting proliferation.[14] This highlights the complex and context-dependent modulation of this pathway.

  • PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell growth, proliferation, and survival.[15][16] Its dysregulation is a hallmark of many cancers.[15] While direct modulation by 2,3,4-TMCA is not yet documented, related compounds like ferulic acid can block the activation of Akt, suggesting that this pathway is a likely target for trimethoxycinnamic acid derivatives.[11]

Anti-Metastatic Effects

Preliminary evidence suggests that cinnamic acid derivatives can also inhibit metastasis, the process by which cancer spreads to other parts of the body.

  • Inhibition of Migration and Invasion: A derivative of 4-hydroxy-3-methoxycinnamic acid demonstrated the ability to inhibit the migration and invasion of MDA-231 breast cancer cells in vitro.[10] Similarly, certain chalcones bearing a 3,4,5-trimethoxyphenyl group have been shown to inhibit human breast cancer cell migration.[8]

Visualizing the Mechanisms

Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key molecular pathways and experimental workflows discussed.

G cluster_0 Trimethoxycinnamic Acid Derivative cluster_1 Cellular Effects cluster_2 Downstream Consequences cluster_3 Cellular Outcomes TMCA TMCA Derivative Tubulin Inhibits Tubulin Polymerization TMCA->Tubulin MAPK Modulates MAPK Pathway TMCA->MAPK PI3K Inhibits PI3K/Akt Pathway TMCA->PI3K ROS Increases ROS TMCA->ROS Microtubule Microtubule Destabilization Tubulin->Microtubule Apoptosis Apoptosis MAPK->Apoptosis BaxBcl2 ↑ Bax / ↓ Bcl-2 Ratio PI3K->BaxBcl2 ROS->BaxBcl2 G2M G2/M Phase Arrest Microtubule->G2M Caspase Caspase Activation BaxBcl2->Caspase Caspase->Apoptosis G2M->Apoptosis

Caption: Proposed signaling pathway for TMCA derivatives in cancer cells.

G cluster_0 Phase 1: Screening & Viability cluster_1 Phase 2: Mechanism of Cell Death cluster_2 Phase 3: Mechanism of Proliferation Inhibition cluster_3 Phase 4: Target Identification A Cancer Cell Culture B Compound Treatment (Dose-Response) A->B C MTT / Cytotoxicity Assay B->C D Determine IC50 Value C->D E Flow Cytometry (Annexin V/PI Staining) D->E H Flow Cytometry (PI Staining for DNA Content) D->H G Quantify Apoptosis E->G F Western Blot for Apoptotic Proteins (Caspases, Bcl-2, Bax) F->G K Tubulin Polymerization Assay G->K L Western Blot for Signaling Pathways (p-ERK, p-Akt) G->L J Determine Cell Cycle Arrest Phase H->J I Western Blot for Cell Cycle Proteins (Cyclins, CDKs) I->J J->K J->L M Identify Molecular Targets K->M L->M

Caption: General experimental workflow for anticancer drug evaluation.

G cluster_0 Primary Mechanisms cluster_1 Cellular Consequences center_node Anticancer Activity tubulin Tubulin Polymerization Inhibition mitotic_arrest Mitotic Arrest tubulin->mitotic_arrest apoptosis Apoptosis Induction apoptosis->center_node proliferation_inhibition Proliferation Inhibition apoptosis->proliferation_inhibition cell_cycle Cell Cycle Arrest cell_cycle->proliferation_inhibition signaling Signaling Pathway Modulation signaling->apoptosis signaling->proliferation_inhibition mitotic_arrest->apoptosis caspase_activation Caspase Activation proliferation_inhibition->center_node

Caption: Logical relationships of core anticancer mechanisms.

Key Experimental Protocols

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the trimethoxycinnamic acid derivative for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 or 48 hours.[1]

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[1]

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.[1]

  • Incubation: Incubate the cells for 30 minutes in the dark at room temperature.[1]

  • Flow Cytometry: Analyze the DNA content using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.[1]

Western Blotting for Protein Expression

This technique is used to detect and quantify specific proteins in a sample.

  • Protein Extraction: Treat cells with the compound for a specified time, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Bcl-2, Bax, Caspase-3, p-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Conclusion and Future Directions

Derivatives of trimethoxycinnamic acid represent a compelling scaffold for the development of novel anticancer agents. Their ability to attack cancer cells through multiple, synergistic mechanisms—including the disruption of mitosis, induction of apoptosis, and modulation of key survival pathways—makes them attractive candidates for further investigation.

The clear gap in the literature regarding the specific actions of This compound highlights an immediate area for future research. It is crucial to perform head-to-head comparisons of the 2,3,4-, 2,4,5-, and 3,4,5-isomers to elucidate any differences in potency and mechanism that may arise from the positioning of the methoxy groups. Such studies will be vital in optimizing the structure for enhanced efficacy and selectivity, ultimately paving the way for potential clinical applications.

References

A Comprehensive Review of the Biological Activities of 3,4,5-Trimethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-trimethoxycinnamic acid (TMCA) is a naturally occurring phenylpropanoid found in various plants, notably as an active metabolite from the root of Polygala tenuifolia Wild. (Polygalaceae).[1] This plant has a history of use in traditional Chinese medicine for treating conditions like insomnia and epilepsy.[1] TMCA and its synthetic derivatives have garnered significant scientific interest due to their wide spectrum of pharmacological activities. These compounds serve as privileged scaffolds in drug discovery, with research highlighting their potential as anticancer, anti-inflammatory, neuroprotective, antioxidant, and antimicrobial agents.[2] This technical guide provides an in-depth review of the biological activities of TMCA and its derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Anticancer Activity

Derivatives of 3,4,5-trimethoxycinnamic acid, particularly its esters and amides, have demonstrated notable cytotoxic effects against a variety of cancer cell lines. The primary mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Quantitative Data for Anticancer Activity

The anticancer efficacy of various TMCA derivatives has been quantified by their half-maximal inhibitory concentration (IC50) values, as summarized in the table below.

Derivative TypeDerivative/CompoundCancer Cell Line(s)IC50 Value(s)Reference(s)
Ester Ester S1 (Tyrosol ester)MDA-MB-231 (Breast)46.7 µM[2]
Ester Ester S5 (Dihydroartemisinin ester)A549 (Lung)0.50 µM[2]
MDA-MB-435s (Melanoma)5.33 µM[2]
SGC-7901 (Gastric)11.82 µM[2]
PC-3 (Prostate)17.22 µM[2]
Ester Ester S6B16 (Melanoma)6.74 µg/mL[2]
HCT116 (Colon)8.31 µg/mL[2]
Ester Ester S8MCF-7 (Breast)6.4 µM[2]
Hep 3B (Liver)23.2 µM[2]
HT-29 (Colon)23.8 µM[2]
A549 (Lung)36.7 µM[2]
Ester Ester S9Hela (Cervical)64 µM[2]
PC-3 (Prostate)80 µM[2]
A549 (Lung)172 µM[2]
BEL7404 (Liver)212 µM[2]
Ester Ester S10CPAE (Bovine pulmonary artery endothelium)0.03 µg/mL[2]
EL-4 (Murine lymphoma)0.15 µg/mL[2]
Amide Amide S14NCI-H460 (Lung)0.21 µM[2]
MIA-PaCa-2 (Pancreatic)0.35 µM[2]
DLD-1 (Colon)0.44 µM[2]
MCF-7 (Breast)0.52 µM[2]
Amide Amide S15MDA-MB-231 (Breast)6.6 µM[2]
Experimental Protocols: Anticancer Activity Assessment

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the TMCA compound or its derivatives. Include a vehicle control (e.g., DMSO) and untreated controls. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined from the dose-response curve.

cluster_0 MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with TMCA Derivative A->B C Add MTT Reagent B->C D Incubate C->D E Solubilize Formazan Crystals D->E F Measure Absorbance E->F G Calculate IC50 F->G

MTT Assay Experimental Workflow

Neuroprotective and CNS Activities

TMCA and its derivatives have shown promising neuroprotective effects and central nervous system (CNS) activity. TMCA itself is known to act as a GABA-A/BZ receptor agonist, which contributes to its anticonvulsant and sedative properties.[1]

Quantitative Data for Neuroprotective and CNS Activities
CompoundTarget/AssayActivity/MetricValueReference(s)
(E)-3,4,5-Trimethoxycinnamic acid5-HT1A ReceptorIC507.6 µM
(E)-3,4,5-Trimethoxycinnamic acid5-HT2C ReceptorIC502.5 µM
2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoateAcetylcholinesterase (AChE) InhibitionIC5046.18 µM
2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoateButyrylcholinesterase (BChE) InhibitionIC5032.46 µM
Experimental Protocols: Neuroprotective Activity Assessment

GABA-A Receptor Binding Assay

This assay determines the binding affinity of a compound to the GABA-A receptor, often through competition with a radiolabeled ligand.

  • Membrane Preparation: Prepare synaptic membrane fractions from rodent brain tissue (e.g., cerebral cortex).

  • Binding Reaction: In a 96-well plate, combine the membrane preparation, a radiolabeled ligand (e.g., [³H]Muscimol or [³H]Flumazenil), and varying concentrations of the test compound (TMCA or its derivative) in a suitable binding buffer.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 4°C) for a defined period to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.

cluster_1 GABA-A Receptor Binding Assay A Prepare Brain Membranes B Incubate Membranes with Radioligand and TMCA A->B C Filter to Separate Bound and Free Ligand B->C D Quantify Radioactivity C->D E Calculate Ki D->E

GABA-A Receptor Binding Assay Workflow

Anti-inflammatory Activity

TMCA and its derivatives exhibit anti-inflammatory properties by modulating key inflammatory signaling pathways, such as the NF-κB and MAPK pathways. The natural amide derivative, piplartine, is known to target NF-κB and MAPK.[2]

Signaling Pathway Modulation

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it activates the transcription of pro-inflammatory genes. TMCA derivatives have been shown to inhibit this activation.

cluster_2 Inhibition of NF-κB Signaling by TMCA Derivatives Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Inflammatory_Stimuli->IKK IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Proinflammatory_Genes Activation TMCA TMCA Derivatives TMCA->IKK Inhibition

TMCA Derivative-mediated NF-κB Inhibition

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2, is also implicated in inflammation and cell proliferation. Some TMCA amides have been observed to enhance ERK1/2 activation, which, in the context of cancer therapy, can contribute to cell cycle arrest.[2]

cluster_3 Modulation of MAPK Signaling by TMCA Amides Upstream_Signals Upstream Signals MEK MEK Upstream_Signals->MEK ERK ERK1/2 MEK->ERK P Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) ERK->Cell_Cycle_Arrest TMCA_Amides TMCA Amides TMCA_Amides->ERK Enhancement

TMCA Amide-mediated MAPK Modulation

Experimental Protocols: Anti-inflammatory Activity Assessment

Western Blot for Signaling Protein Phosphorylation

Western blotting is used to detect and quantify the phosphorylation status of key proteins in signaling pathways.

  • Cell Culture and Treatment: Culture appropriate cells (e.g., macrophages, epithelial cells) and treat with an inflammatory stimulus (e.g., LPS) in the presence or absence of TMCA or its derivatives for various time points.

  • Protein Extraction: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., phospho-p65, total p65, phospho-ERK, total ERK).

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Antioxidant Activity

Cinnamic acid derivatives are known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals.

Experimental Protocols: Antioxidant Activity Assessment

DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating the free radical scavenging activity of a compound.

  • Reagent Preparation: Prepare a stock solution of the test compound (TMCA or derivative) in a suitable solvent (e.g., methanol) and a working solution of DPPH in the same solvent.

  • Reaction Mixture: In a 96-well plate, mix serial dilutions of the test compound with the DPPH solution. Include a control with the solvent and DPPH.

  • Incubation: Incubate the plate in the dark at room temperature for approximately 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at approximately 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from the dose-response curve.

Antimicrobial Activity

TMCA and its derivatives have also been reported to possess antimicrobial properties against various bacteria and fungi.

Experimental Protocols: Antimicrobial Activity Assessment

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism.

  • Serial Dilution: Perform serial dilutions of the TMCA compound or derivative in a 96-well microplate containing a suitable growth medium.

  • Inoculation: Inoculate each well with the standardized microorganism suspension.

  • Incubation: Incubate the microplate under appropriate conditions for the test microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion

3,4,5-trimethoxycinnamic acid and its derivatives represent a promising class of compounds with a diverse range of biological activities. Their potential as anticancer, neuroprotective, anti-inflammatory, antioxidant, and antimicrobial agents makes them valuable leads for drug discovery and development. The structure-activity relationship studies indicate that modifications of the carboxylic acid group into esters and amides, as well as substitutions on the phenyl ring, can significantly influence their potency and selectivity. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further investigate the therapeutic potential of these compounds. Further in-depth studies, particularly focusing on the in vivo efficacy and safety of the parent compound, 3,4,5-trimethoxycinnamic acid, are warranted to fully elucidate its clinical applicability.

References

Methodological & Application

2,3,4-Trimethoxycinnamic acid HPLC analysis method

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the HPLC Analysis of 2,3,4-Trimethoxycinnamic Acid

Application Note

Introduction

This compound is a derivative of cinnamic acid, a compound found in various plants.[1][2] Cinnamic acid and its derivatives are of significant interest to researchers due to their wide range of potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1] Accurate and reliable quantitative analysis of these compounds is crucial for research, drug development, and quality control purposes. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of cinnamic acid derivatives due to its high resolution, sensitivity, and reproducibility.[1][3]

This application note describes a reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound. The proposed method utilizes a C18 stationary phase with a gradient elution profile and UV detection, which is a common approach for the analysis of such aromatic compounds.[3][4]

Principle of the Method

The separation is based on the partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase. A mixture of an acidified aqueous solution and an organic solvent (acetonitrile) is used as the mobile phase.[5] The acidic modifier (e.g., phosphoric acid or formic acid) in the mobile phase suppresses the ionization of the carboxylic acid group of the this compound, leading to better retention and improved peak shape.[1] A gradient elution, where the proportion of the organic solvent is increased over time, is employed to ensure the efficient elution of the analyte and any potential impurities. The quantification of the analyte is achieved by monitoring the UV absorbance at a wavelength corresponding to its maximum absorbance.[4]

Experimental Protocol

1. Instrumentation and Materials

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Materials:

    • Reference Standard: this compound (purity ≥98%)

    • Solvents: HPLC grade acetonitrile and ultrapure water.

    • Reagents: Phosphoric acid or Formic acid (analytical grade).

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

2. Preparation of Solutions

  • Mobile Phase A: 0.1% Phosphoric acid (or Formic acid) in ultrapure water. To prepare, add 1.0 mL of phosphoric acid (or formic acid) to 1000 mL of ultrapure water, mix thoroughly, and degas.

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol or acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from approximately 1 to 100 µg/mL.

3. Chromatographic Conditions

The following are recommended starting conditions for the analysis. Optimization may be required.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient 0-2 min: 30% B2-15 min: 30-70% B15-18 min: 70% B18-20 min: 30% B20-25 min: 30% B (equilibration)
Flow Rate 1.0 mL/min
Column Temperature 25 °C[4]
Injection Volume 10 µL
Detection Wavelength ~290 nm (to be determined by UV scan)

4. Sample Preparation

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Dilute the sample solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

5. Analysis Procedure

  • Inject the prepared standard solutions to construct a calibration curve by plotting the peak area against the concentration.

  • Inject the prepared sample solution.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

6. Method Validation

For reliable results, the analytical method should be validated according to relevant guidelines. Key validation parameters include:

  • Linearity: Assess the linear relationship between the detector response and the concentration of the analyte.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Precision: Evaluate the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.

  • Accuracy: Determine the closeness of the measured value to the true value.

  • Specificity: Assess the ability of the method to unequivocally assess the analyte in the presence of components which may be expected to be present.

Quantitative Data Summary

The following table summarizes typical parameters and expected performance for the HPLC analysis of cinnamic acid derivatives, which can be used as a benchmark for the analysis of this compound.

ParameterTypical Value/RangeReference
Retention Time Dependent on specific conditions, typically 5-15 min[6]
Linearity (r²) ≥ 0.999[6]
LOD ~1.0 ng/mL[6]
LOQ ~3.0 ng/mL[6]
Precision (%RSD) < 2%[7]
Accuracy (%Recovery) 98-102%[7]

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard Solutions hplc_system HPLC System (Pump, Injector, Column, Detector) prep_standard->hplc_system Inject Standards prep_mobile Prepare Mobile Phase prep_mobile->hplc_system prep_sample Prepare Sample prep_sample->hplc_system Inject Sample data_acquisition Data Acquisition hplc_system->data_acquisition Chromatographic Data calibration Generate Calibration Curve data_acquisition->calibration quantification Quantify Sample data_acquisition->quantification calibration->quantification Calibration Data reporting Generate Report quantification->reporting

Caption: Experimental workflow for the HPLC analysis of this compound.

References

Application Notes and Protocols for 2,3,4-Trimethoxycinnamic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Specific experimental data and established protocols for the use of 2,3,4-Trimethoxycinnamic acid in cell culture are limited in publicly available scientific literature. The following application notes and protocols are based on the general properties of cinnamic acid derivatives and data from the closely related and more extensively studied isomer, 3,4,5-Trimethoxycinnamic acid. Researchers should use this information as a guideline and perform initial dose-response experiments to determine the optimal concentrations and conditions for their specific cell lines and experimental setup.

Introduction

This compound is a derivative of cinnamic acid, a naturally occurring aromatic carboxylic acid. Cinnamic acid and its derivatives have garnered significant interest in biomedical research due to their wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1] While research has predominantly focused on the 3,4,5-trimethoxycinnamic acid isomer, the 2,3,4-trimethoxy substituted variant holds potential for similar biological effects, warranting investigation into its utility in cell culture-based research.

This document provides a comprehensive guide for the initial handling and application of this compound in a cell culture setting, with a focus on assessing its cytotoxic and anti-inflammatory potential.

Data Presentation: Biological Activities of Trimethoxycinnamic Acid Derivatives

The following tables summarize the cytotoxic activities of various derivatives of the related isomer, 3,4,5-Trimethoxycinnamic acid, against a range of cancer cell lines. This data can serve as a starting point for designing experiments with this compound.

Table 1: Cytotoxic Activity of Synthetic 3,4,5-Trimethoxycinnamic Acid Ester Derivatives [2][3]

CompoundCell Line(s)Cancer TypeIC50 (µM)
Ester S1MDA-MB-231Human Breast Cancer46.7
Ester S5PC-3Prostate Cancer17.22
SGC-7901Gastric Cancer11.82
A549Lung Cancer0.50
MDA-MB-435sMelanoma5.33
Ester S8A549Lung Cancer36.7
Hep 3BHepatocellular Carcinoma23.2
HT-29Colorectal Cancer23.8
MCF-7Human Breast Cancer6.4

Table 2: Cytotoxic Activity of Synthetic 3,4,5-Trimethoxycinnamic Acid Amide Derivatives [2]

CompoundCell Line(s)Cancer TypeIC50 (µM)
Amide S19U-937Histiocytic Lymphoma9.7
HeLaCervical Cancer38.9
Amide S20U-937Histiocytic Lymphoma1.8
HeLaCervical Cancer2.1
Amide S21MCF-7Human Breast Cancer0.079
DU145Prostate Cancer0.095
Amide S22MCF-7Human Breast Cancer0.056
DU145Prostate Cancer0.060
HOP62Non-Small Cell Lung Cancer0.090
K562Chronic Myelogenous Leukemia0.094
SK-OV-3Ovarian Cancer0.099
Colo205Colorectal Adenocarcinoma0.099

Experimental Protocols

Preparation of this compound Stock Solution

A critical first step in cell culture experiments is the preparation of a sterile, concentrated stock solution of the test compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, conical centrifuge tubes (1.5 mL, 15 mL)

  • Adjustable micropipettes and sterile, filtered pipette tips

  • Vortex mixer

  • 0.22 µm sterile syringe filter (DMSO-compatible)

  • Sterile syringes

  • Biosafety cabinet (BSC)

  • Personal protective equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Calculation: Determine the mass of this compound required to prepare a stock solution of a desired concentration (e.g., 10 mM). The molecular weight of this compound is 238.24 g/mol .

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

  • Weighing: In a biosafety cabinet, accurately weigh the calculated amount of the compound.

  • Dissolution: Add the appropriate volume of cell culture grade DMSO to the tube containing the powder.

  • Mixing: Vortex the tube thoroughly until the powder is completely dissolved.

  • Sterilization: For sterile applications, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.[4]

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method to assess the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete cell culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed a non-toxic level (typically <0.5%).

  • Incubation: Remove the old medium and add the medium containing the different concentrations of the compound to the respective wells. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (cells treated with medium containing DMSO only). Determine the IC50 value (the concentration that inhibits 50% of cell growth) from the dose-response curve.

Visualization of Potential Signaling Pathways

Based on studies of related cinnamic acid derivatives, this compound may exert its biological effects by modulating key cellular signaling pathways involved in inflammation and cancer.

experimental_workflow Experimental Workflow for Assessing Cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare Stock Solution treat_cells Treat Cells with This compound prep_stock->treat_cells prep_cells Seed Cells in 96-well Plate prep_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_plate Measure Absorbance solubilize->read_plate calc_ic50 Calculate IC50 Value read_plate->calc_ic50

Caption: Workflow for determining the cytotoxicity of this compound.

signaling_pathway Potential Anti-inflammatory Signaling Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway compound This compound MAPK MAPK (e.g., ERK, JNK, p38) compound->MAPK Inhibition IKK IKK compound->IKK Inhibition NFκB NF-κB MAPK->NFκB IκBα IκBα IKK->IκBα Phosphorylates & Degrades IκBα->NFκB Inhibits NFκB_nucleus NF-κB (nucleus) NFκB->NFκB_nucleus Translocation response ↓ Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, Cytokines) NFκB_nucleus->response

Caption: Potential mechanism of anti-inflammatory action via MAPK and NF-κB pathways.

References

2,3,4-Trimethoxycinnamic Acid: A Versatile Precursor for Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4-Trimethoxycinnamic acid is a substituted cinnamic acid derivative that holds significant potential as a precursor in the synthesis of various pharmacologically active molecules. While its isomers, particularly 3,4,5-trimethoxycinnamic acid, are more extensively studied, this compound and its direct precursor, 2,3,4-trimethoxybenzaldehyde, serve as key building blocks in the development of therapeutic agents, notably in the cardiovascular and antimicrobial fields. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in utilizing this compound for drug discovery and development.

Synthesis of this compound

The synthesis of trans-2,3,4-trimethoxycinnamic acid can be efficiently achieved via the Knoevenagel-Doebner condensation. This reaction involves the condensation of 2,3,4-trimethoxybenzaldehyde with malonic acid.

Experimental Protocol: Knoevenagel-Doebner Condensation

Materials:

  • 2,3,4-trimethoxybenzaldehyde

  • Malonic acid

  • 1,4-diazabicyclo[2.2.2]octane (DABCO)

  • N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Chloroform

  • Hexane

Procedure:

  • To a solution of 2,3,4-trimethoxybenzaldehyde (1.0 equivalent) in N,N-dimethylformamide (DMF), add malonic acid (2.0 equivalents) and 1,4-diazabicyclo[2.2.2]octane (DABCO) (2.0 equivalents).

  • Stir the reaction mixture at 100-110 °C for 60-90 minutes.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallize the crude product from a chloroform/hexane system to yield pure trans-2,3,4-trimethoxycinnamic acid.

Quantitative Data
Reactant/CatalystRoleMolar Equivalents
2,3,4-trimethoxybenzaldehydeStarting Material1.0
Malonic acidReactant2.0
DABCOBase Catalyst2.0
Product ------
trans-2,3,4-Trimethoxycinnamic acidFinal ProductYield: 92%

Application in Drug Synthesis: The Case of Trimetazidine

While direct synthesis pathways from this compound to approved drugs are not extensively documented, its immediate precursor, 2,3,4-trimethoxybenzaldehyde, is a pivotal starting material for the synthesis of the anti-anginal drug, Trimetazidine.[1] Trimetazidine acts as a metabolic modulator, improving myocardial glucose utilization through the inhibition of fatty acid β-oxidation.[1] A one-step reductive amination of 2,3,4-trimethoxybenzaldehyde with piperazine is a common synthetic route.[2][3]

Experimental Protocol: Synthesis of Trimetazidine from 2,3,4-Trimethoxybenzaldehyde

Materials:

  • 2,3,4-trimethoxybenzaldehyde

  • Piperazine

  • Formic acid

  • Ethanol

  • Sodium hydroxide solution (40%)

  • Hydrochloric acid (8N)

  • Xylene

  • Anhydrous magnesium sulfate

Procedure:

  • In a reactor, combine 180g of 2,3,4-trimethoxybenzaldehyde, 790g of piperazine, and 800mL of ethanol.[2]

  • Heat the reaction mixture to 78 ± 3 °C.[2]

  • Add 679g of formic acid to the reaction system and increase the temperature to 90 °C, maintaining it for 4 hours.[2]

  • Remove the ethanol under reduced pressure.[2]

  • Add 800mL of 40% sodium hydroxide solution and heat to 100 °C for 1.2 hours, adjusting the pH to 12.[2]

  • Cool the mixture and adjust the pH to 1.5 with 8N hydrochloric acid at 10-15 °C.[2]

  • Wash the aqueous phase three times with 200mL of ethylene dichloride.[2]

  • Re-adjust the pH of the aqueous phase to 11 with 520g of 40% sodium hydroxide.[2]

  • Extract the product three times with 100mL of xylene.[2]

  • Dry the combined organic layers over anhydrous magnesium sulfate and concentrate under vacuum to obtain Trimetazidine.[2]

Quantitative Data
Reactant/ReagentQuantity/Concentration
2,3,4-trimethoxybenzaldehyde180g
Piperazine790g
Formic acid679g
Ethanol800mL
40% Sodium hydroxide800mL and 520g
8N Hydrochloric acidAs needed for pH 1.5
Product ---
TrimetazidineYield: 83-92%

Note: This protocol is based on a patent and may require optimization for laboratory scale.

Biological Activity and Potential as an Antimicrobial Agent

trans-2,3,4-Trimethoxycinnamic acid has demonstrated promising biological activity as an antibacterial agent. It has been shown to exhibit antitoxic and antibiofilm activity against Escherichia coli.[4]

Mechanism of Action: Inhibition of Quorum Sensing

The antibacterial effect of trans-2,3,4-trimethoxycinnamic acid is attributed to its ability to interfere with bacterial quorum sensing, a cell-to-cell communication system that regulates virulence factor production and biofilm formation. Specifically, it acts as a competitive inhibitor of the binding of the autoinducer 3-oxo-C8-HSL to its receptor protein, TraR.[4] By blocking this interaction, the cinnamic acid derivative can disrupt downstream signaling pathways that control pathogenic traits.

TraR_Inhibition 3-oxo-C8-HSL 3-oxo-C8-HSL Binding 3-oxo-C8-HSL->Binding TraR_Protein TraR_Protein TraR_Protein->Binding Gene_Expression Gene_Expression Binding->Gene_Expression Activation Virulence_Biofilm Virulence & Biofilm Formation Gene_Expression->Virulence_Biofilm TMCA 2,3,4-Trimethoxycinnamic acid TMCA->TraR_Protein Competitive Inhibition

Inhibition of TraR signaling pathway.

Broader Pharmacological Potential

While the direct applications of this compound in synthesized drugs are still emerging, the broader class of trimethoxycinnamic acid derivatives has been extensively explored, revealing a wide spectrum of pharmacological activities. These include:

  • Antitumor Activity: Various ester and amide derivatives of 3,4,5-trimethoxycinnamic acid have shown significant cytotoxic effects against a range of cancer cell lines.[5][6]

  • Antiviral Activity: Ester derivatives of 3,4,5-trimethoxycinnamic acid have been reported to possess antiviral properties, including activity against hepatitis B virus.[6]

  • Anti-inflammatory Effects: Cinnamic acid derivatives are known to exhibit anti-inflammatory properties, often through the modulation of signaling pathways like NF-κB.

  • Central Nervous System (CNS) Activity: Certain derivatives have been investigated for their potential as CNS agents.[6]

The diverse biological activities of its isomers strongly suggest that this compound is a valuable scaffold for the synthesis of novel therapeutic agents through derivatization of its carboxylic acid group to form esters, amides, and other functionalized molecules.

Experimental Workflow for Drug Discovery

The following diagram illustrates a general workflow for utilizing this compound in a drug discovery program.

Drug_Discovery_Workflow cluster_synthesis Synthesis & Derivatization cluster_screening Screening & Optimization cluster_preclinical Preclinical Development Start 2,3,4-Trimethoxycinnamic Acid Derivatization Esterification, Amidation, etc. Start->Derivatization Library Compound Library Derivatization->Library Screening High-Throughput Screening Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Preclinical In vivo & In vitro Studies Lead_Opt->Preclinical Candidate Drug Candidate Preclinical->Candidate

Drug discovery workflow.

Conclusion

This compound represents a promising, yet relatively underexplored, precursor for the synthesis of novel pharmaceuticals. Its established role in the synthesis of its precursor aldehyde for the drug Trimetazidine, coupled with its own intrinsic antibacterial activity, highlights its potential in medicinal chemistry. The diverse pharmacological activities of its isomers further underscore the value of the trimethoxycinnamoyl scaffold. The protocols and data presented herein provide a foundation for researchers to further investigate and unlock the full therapeutic potential of this compound and its derivatives.

References

Application Notes and Protocols for In Vitro Antioxidant Assays of Cinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cinnamic acid and its derivatives are a class of naturally occurring phenolic compounds found in various plants, fruits, and vegetables.[1][2] These compounds have garnered significant interest in the fields of nutrition, pharmacology, and drug development due to their diverse biological activities, including potent antioxidant properties.[3][4] The antioxidant capacity of cinnamic acid derivatives is primarily attributed to their chemical structure, particularly the presence and position of hydroxyl and methoxy groups on the phenyl ring, which enable them to act as radical scavengers and modulators of cellular antioxidant defense systems.[2][5]

These application notes provide an overview of the common in vitro assays used to evaluate the antioxidant activity of cinnamic acid derivatives, along with detailed experimental protocols. Understanding the principles and methodologies of these assays is crucial for the accurate assessment and comparison of the antioxidant potential of this important class of compounds.

Mechanisms of Antioxidant Action

Cinnamic acid derivatives exert their antioxidant effects through two primary mechanisms:

  • Direct Radical Scavenging: This mechanism involves the direct interaction of the cinnamic acid derivative with free radicals. The phenolic hydroxyl groups on the aromatic ring can donate a hydrogen atom to a radical, thereby neutralizing it and terminating the oxidative chain reaction.[5] The resulting phenoxyl radical is stabilized by resonance, rendering it less reactive.[5]

  • Indirect Antioxidant Effects via Nrf2-ARE Pathway Activation: The α,β-unsaturated carbonyl structure present in many cinnamic acid derivatives can react with cysteine residues on the Keap1 protein.[5] This interaction disrupts the Keap1-Nrf2 complex, leading to the stabilization and nuclear translocation of the transcription factor Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), initiating the transcription of a battery of cytoprotective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[5]

Data Presentation: Antioxidant Activity of Cinnamic Acid Derivatives

The antioxidant capacity of cinnamic acid derivatives is often quantified by determining the concentration required to inhibit a certain percentage of radical activity, commonly expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher antioxidant activity. The following table summarizes the reported antioxidant activities of various cinnamic acid derivatives from different in vitro assays.

DerivativeAssayIC50 (µg/mL)Reference CompoundIC50 (µg/mL)Source
Cinnamic AcidDPPH0.18Vitamin C0.12[4]
Cinnamyl AcetateDPPH0.16Vitamin C0.12[4]
p-Coumaric AcidDPPH---[3]
Caffeic AcidRadical ScavengingStrong Activity--[2]
Ferulic AcidRadical ScavengingStrong Activity--[2]
Sinapinic AcidRadical ScavengingStrong Activity--[2]

Note: IC50 values can vary depending on the specific experimental conditions. This table provides a comparative overview based on the cited literature.

Experimental Protocols

This section provides detailed methodologies for the most common in vitro antioxidant assays used to evaluate cinnamic acid derivatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants.[6][7] DPPH is a stable free radical with a deep violet color, showing a maximum absorbance at around 517 nm.[6] In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a non-radical form (DPPH-H), resulting in a color change from violet to yellow.[6] The decrease in absorbance is proportional to the antioxidant activity of the sample.

Protocol:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store the solution in the dark at 4°C.[8]

    • Test Compound Stock Solution: Prepare a stock solution of the cinnamic acid derivative in a suitable solvent (e.g., methanol or ethanol). From this, prepare a series of dilutions to determine the IC50 value.[5]

    • Standard Solution: Prepare a stock solution of a standard antioxidant, such as Trolox or ascorbic acid, in the same solvent as the test compound.[8]

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the test compound dilutions or standard solutions to respective wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.[6]

    • For the control well, add 100 µL of the solvent (e.g., methanol) and 100 µL of the DPPH solution.

    • For the blank well, add 200 µL of the solvent.

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[5]

  • Measurement and Calculation:

    • Measure the absorbance of the solutions at 517 nm using a microplate reader.[5]

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). [6]ABTS is oxidized by potassium persulfate to generate the blue-green ABTS•+, which has a characteristic absorbance at 734 nm. [8]In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form, and the decrease in absorbance is proportional to the antioxidant's activity. This assay is applicable to both hydrophilic and lipophilic compounds. [5] Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation. [9]This solution is stable for up to two days when stored in the dark.

    • Before use, dilute the ABTS•+ working solution with ethanol or water to obtain an absorbance of 0.70 ± 0.02 at 734 nm. [8] * Test Compound and Standard Solutions: Prepare as described in the DPPH protocol.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of the test compound dilutions or standard solutions to respective wells.

    • Add 190 µL of the diluted ABTS•+ working solution to each well. [6] * Shake the plate and incubate at room temperature for 6-10 minutes. [6]

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm. [6] * Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.

    • Determine the IC50 value from the plot of percentage inhibition versus concentration.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). [1]The reduction is monitored by the formation of a blue-colored Fe²⁺-tripyridyltriazine (TPTZ) complex, which has a maximum absorbance at 593 nm. [10][11]The increase in absorbance is proportional to the antioxidant capacity of the sample.

Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 1.6 g of sodium acetate trihydrate and 8 mL of glacial acetic acid in 1 L of deionized water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. [10]Warm the reagent to 37°C before use.

    • Test Compound and Standard Solutions: Prepare as described in the DPPH protocol. A ferrous sulfate (FeSO₄) solution is typically used as the standard.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of the test compound dilutions or standard solutions to respective wells.

    • Add 190 µL of the pre-warmed FRAP reagent to each well.

  • Measurement and Calculation:

    • Incubate the plate at 37°C and measure the absorbance at 594 nm after a set time (e.g., 60 minutes), allowing the reaction to reach completion. [1] * Construct a standard curve using the absorbance values of the ferrous sulfate standards.

    • The antioxidant capacity of the sample is expressed as ferrous ion equivalents (µM Fe²⁺).

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the antioxidant's ability to inhibit the decline in fluorescence of a probe (typically fluorescein) caused by peroxyl radicals generated from a radical initiator like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). [12][13]The antioxidant protects the fluorescent probe from oxidation, and the area under the fluorescence decay curve (AUC) is used to quantify the antioxidant capacity. [14] Protocol:

  • Reagent Preparation:

    • Fluorescein Working Solution: Prepare a working solution from a stock solution. Protect from light and prepare fresh. [12][13] * AAPH Solution (75 mM): Dissolve AAPH in 75 mM phosphate buffer (pH 7.4). Prepare fresh before use. [12] * Trolox Standard Solutions: Prepare a series of Trolox dilutions in phosphate buffer to generate a standard curve.

    • Test Compound Solutions: Prepare dilutions of the cinnamic acid derivative in phosphate buffer.

  • Assay Procedure:

    • In a black 96-well microplate, add 150 µL of the fluorescein working solution to each well.

    • Add 25 µL of the test compound dilutions or Trolox standards to the respective wells.

    • Incubate the plate at 37°C for 30 minutes. [12] * Initiate the reaction by adding 25 µL of the freshly prepared AAPH solution to each well. [12]

  • Measurement and Calculation:

    • Immediately begin measuring the fluorescence every 1-2 minutes for 60-90 minutes using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 520 nm. [12] * Calculate the Area Under the Curve (AUC) for each well.

    • Calculate the Net AUC by subtracting the AUC of the blank from the AUC of each sample and standard. [14] * Plot the Net AUC against the Trolox concentration to generate a standard curve.

    • The antioxidant capacity of the sample is expressed as micromoles of Trolox Equivalents (TE) per gram or liter of the sample. [12]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation (DPPH, ABTS, FRAP, ORAC) mixing Mixing of Reagents, Sample, and Standard reagent_prep->mixing sample_prep Sample Preparation (Cinnamic Acid Derivatives) sample_prep->mixing standard_prep Standard Preparation (Trolox, Ascorbic Acid, etc.) standard_prep->mixing incubation Incubation (Time and Temperature) mixing->incubation measurement Spectrophotometric/ Fluorometric Measurement incubation->measurement calculation Calculation of % Inhibition or AUC measurement->calculation plotting Plotting of Data calculation->plotting ic50 Determination of IC50 or TEAC plotting->ic50

Caption: General experimental workflow for in vitro antioxidant assays.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cinnamic_acid Cinnamic Acid Derivative keap1_nrf2 Keap1-Nrf2 Complex cinnamic_acid->keap1_nrf2 disrupts nrf2_free Nrf2 keap1_nrf2->nrf2_free releases nrf2_nuc Nrf2 nrf2_free->nrf2_nuc translocates to are ARE (Antioxidant Response Element) nrf2_nuc->are binds to antioxidant_genes Transcription of Antioxidant Genes (HO-1, NQO1) are->antioxidant_genes activates

References

Application Notes and Protocols: Spectroscopic Analysis of 2,3,4-Trimethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4-Trimethoxycinnamic acid is a derivative of cinnamic acid, a compound with a wide range of biological activities and applications in pharmaceuticals, flavorings, and fragrances. The precise substitution pattern of the methoxy groups on the phenyl ring significantly influences its chemical and biological properties. Therefore, accurate structural elucidation and characterization are paramount. This document provides a detailed guide to the spectroscopic analysis of this compound using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, including predicted data, experimental protocols, and a workflow for analysis.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data tables are based on established principles of spectroscopy and comparison with structurally similar compounds, such as other trimethoxycinnamic acid isomers and related cinnamic acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11-12broad singlet1H-COOH
~7.8doublet1HAr-CH=
~7.0doublet1HAr-H (H-6)
~6.7doublet1HAr-H (H-5)
~6.3doublet1H=CH-COOH
~3.9singlet3H-OCH₃ (C4)
~3.85singlet3H-OCH₃ (C3)
~3.8singlet3H-OCH₃ (C2)

¹³C NMR (Carbon NMR) Data (Predicted)

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Chemical Shift (δ, ppm)Assignment
~172-COOH
~155Ar-C (C4)
~153Ar-C (C2)
~145Ar-CH=
~142Ar-C (C3)
~125Ar-C (C1)
~122Ar-CH (C6)
~118=CH-COOH
~108Ar-CH (C5)
~61-OCH₃ (C4)
~60-OCH₃ (C2)
~56-OCH₃ (C3)
Infrared (IR) Spectroscopy

The following table outlines the predicted characteristic absorption bands for this compound in the solid state. These are based on typical vibrational modes for the functional groups present.[1][2] A gas-phase IR spectrum is available in the NIST WebBook, which may show slight differences in peak positions and shapes compared to a solid-state spectrum due to intermolecular interactions.[3]

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Broad, StrongO-H stretch (Carboxylic Acid, H-bonded)
~3010MediumC-H stretch (Aromatic & Vinylic)
2850-2960MediumC-H stretch (Methyl of Methoxy)
~1680-1700StrongC=O stretch (Carboxylic Acid, conjugated)
~1625MediumC=C stretch (Vinylic)
~1580, ~1480Medium-StrongC=C stretch (Aromatic Ring)
1200-1300StrongC-O stretch (Aryl Ether)
~1000-1100StrongC-O stretch (Alkyl Ether)
~980Medium=C-H bend (trans-alkene, out-of-plane)

Experimental Protocols

Sample Preparation

For accurate and reproducible spectroscopic analysis, proper sample preparation is crucial. The this compound sample should be a pure, dry solid.

¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

  • This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm)

  • Pipettes and vials

  • NMR spectrometer (e.g., 400 MHz or higher)

Protocol:

  • Sample Dissolution: Accurately weigh the this compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024 or more scans (due to the low natural abundance of ¹³C), relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Identify peak multiplicities and coupling constants in the ¹H NMR spectrum.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of solid this compound to identify its functional groups.

Materials:

  • This compound (a small amount of solid)

  • FTIR spectrometer with an ATR accessory

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Protocol:

  • Background Spectrum:

    • Ensure the ATR crystal is clean and dry.

    • Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

  • Sample Application:

    • Place a small amount of the solid this compound onto the center of the ATR crystal.

    • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition:

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing:

    • The software will automatically perform the background subtraction.

    • Label the significant peaks in the spectrum.

  • Cleaning:

    • Release the pressure arm and remove the sample.

    • Clean the ATR crystal thoroughly with a lint-free wipe and a suitable solvent.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_interpretation Data Interpretation Sample Pure this compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve NMR Place_ATR Place on ATR Crystal Sample->Place_ATR IR Acquire_H1 Acquire 1H NMR Dissolve->Acquire_H1 Acquire_C13 Acquire 13C NMR Dissolve->Acquire_C13 Process_NMR Process NMR Data Acquire_H1->Process_NMR Acquire_C13->Process_NMR Interpret_NMR Interpret NMR Spectra (Chemical Shifts, Couplings) Process_NMR->Interpret_NMR Acquire_IR Acquire IR Spectrum Place_ATR->Acquire_IR Process_IR Process IR Data Acquire_IR->Process_IR Interpret_IR Interpret IR Spectrum (Functional Groups) Process_IR->Interpret_IR Structure_Confirm Structure Confirmation Interpret_NMR->Structure_Confirm Interpret_IR->Structure_Confirm

Caption: Workflow for the spectroscopic analysis of this compound.

NMR_Interpretation_Pathway cluster_1h 1H NMR Data cluster_13c 13C NMR Data cluster_structure Structural Information Chem_Shift_H Chemical Shifts Proton_Env Proton Environments Chem_Shift_H->Proton_Env Integration Integration Proton_Count Relative Proton Count Integration->Proton_Count Multiplicity Multiplicity & Coupling Constants Neighboring_H Neighboring Protons Multiplicity->Neighboring_H Chem_Shift_C Chemical Shifts Carbon_Types Carbon Environments Chem_Shift_C->Carbon_Types Num_Signals Number of Signals Symmetry Molecular Symmetry Num_Signals->Symmetry Final_Structure Final Structure Elucidation Proton_Env->Final_Structure Proton_Count->Final_Structure Neighboring_H->Final_Structure Carbon_Types->Final_Structure Symmetry->Final_Structure

Caption: Logical pathway for NMR data interpretation to structural elucidation.

References

Application Notes and Protocols for Determining the Solubility of 2,3,4-Trimethoxycinnamic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2,3,4-Trimethoxycinnamic acid is a derivative of cinnamic acid, a compound found in various plants. Like other cinnamic acid derivatives, it is explored for a range of potential biological activities. Understanding its solubility in different organic solvents is crucial for various stages of research and development, including chemical synthesis, purification, formulation development, and in vitro/in vivo screening. Poor solubility can be a significant hurdle in drug discovery, affecting bioavailability and therapeutic efficacy. These application notes provide a summary of known solubility characteristics and detailed protocols for its experimental determination.

Solubility Data for this compound

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative assessments and data from chemical suppliers provide a general understanding of its solubility profile.

Table 1: Qualitative and Predicted Solubility of this compound

SolventSolubility ClassificationNotes
ChloroformSolubleQualitative data from supplier information.[1]
DichloromethaneSolubleQualitative data from supplier information.[1]
Ethyl AcetateSolubleQualitative data from supplier information.[1]
Dimethyl Sulfoxide (DMSO)SolubleQualitative data from supplier information.[1]
AcetoneSolubleQualitative data from supplier information.[1]
Water0.22 g/L (Predicted)This is a computationally predicted value.

Note: The qualitative term "Soluble" indicates that the compound dissolves in these solvents, but the exact concentration at saturation is not specified. For precise formulation and experimental design, it is imperative to determine the quantitative solubility, for which protocols are provided below.

Experimental Protocols for Solubility Determination

Two common methods for determining the equilibrium solubility of a compound are the isothermal shake-flask method followed by gravimetric analysis and analysis using UV-Vis spectrophotometry.

Protocol 2.1: Isothermal Shake-Flask Method with Gravimetric Analysis

This method determines solubility by creating a saturated solution at a constant temperature and then measuring the mass of the dissolved solute in a known volume of the solvent.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps (e.g., 20 mL glass scintillation vials)

  • Constant temperature orbital shaker or water bath

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, solvent-compatible)

  • Evaporating dish or pre-weighed vial

  • Drying oven or vacuum desiccator

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into the vial.

  • Equilibration: Securely cap the vial and place it in an orbital shaker or water bath set to a constant temperature (e.g., 25 °C or 37 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution reaches saturation. The shaking facilitates the dissolution process.

  • Phase Separation: After equilibration, let the vial stand undisturbed at the same constant temperature to allow the excess, undissolved solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid transferring any solid particles, it is critical to filter the supernatant through a 0.22 µm syringe filter into a pre-weighed, clean, and dry evaporating dish or vial.

  • Solvent Evaporation: Place the evaporating dish or vial in a drying oven at a temperature sufficient to evaporate the solvent without degrading the compound. Alternatively, use a vacuum desiccator.

  • Mass Determination: Once the solvent has completely evaporated, allow the dish/vial to cool to room temperature in a desiccator and then weigh it on an analytical balance.

  • Calculation: The solubility is calculated using the following formula:

    Solubility (mg/mL) = (Mass of vial with residue - Mass of empty vial) / Volume of supernatant withdrawn

Protocol 2.2: Solubility Determination using UV-Vis Spectrophotometry

This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis spectrum. It relies on creating a calibration curve to determine the concentration of the solute in a saturated solution.

Materials:

  • All materials listed in Protocol 2.1

  • UV-Vis Spectrophotometer

  • Quartz or glass cuvettes

Procedure:

Part A: Preparation of Calibration Curve

  • Stock Solution: Prepare a stock solution of this compound of a known concentration in the solvent of interest.

  • Serial Dilutions: Perform a series of dilutions from the stock solution to create several standards of known, lower concentrations.

  • Absorbance Measurement: Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for this compound in that specific solvent. Use the pure solvent as a blank.

  • Plotting the Curve: Plot a graph of absorbance versus concentration for the standards. The resulting linear plot is the calibration curve. Determine the equation of the line (y = mx + c), which follows the Beer-Lambert law.

Part B: Analysis of Saturated Solution

  • Prepare Saturated Solution: Follow steps 1-4 from Protocol 2.1 to prepare a saturated solution of this compound.

  • Sample and Filter: Withdraw a sample of the supernatant and filter it using a 0.22 µm syringe filter.

  • Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of your calibration curve.

  • Measure Absorbance: Measure the absorbance of the diluted sample at the same λmax.

  • Calculation: a. Use the equation from the calibration curve to calculate the concentration of the diluted sample. b. Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility.

    Solubility = Concentration of diluted sample × Dilution Factor

Visualized Workflows and Pathways

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a compound in the laboratory.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_quantification Quantification Methods A Add Excess Solute to Vial B Add Known Volume of Solvent A->B C Seal and Shake at Constant Temperature (24-48h) B->C D Allow Excess Solid to Settle C->D E Withdraw Supernatant D->E F Filter with 0.22µm Syringe Filter E->F G Quantify Solute Concentration F->G H Gravimetric Analysis (Evaporate & Weigh) G->H e.g. I UV-Vis or HPLC Analysis (Dilute & Measure) G->I e.g. Result Calculate Solubility (e.g., mg/mL or M) G->Result

Caption: Workflow for determining equilibrium solubility.

Potential Signaling Pathway Inhibition by Cinnamic Acid Derivatives

Cinnamic acid and its derivatives have been shown to possess anti-inflammatory properties, partly through the inhibition of the NF-κB (Nuclear Factor kappa B) signaling pathway.[2] The following diagram provides a simplified representation of this inhibitory action.

G cluster_cytoplasm Cytoplasm Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Ubiquitination & Degradation NFkB_IkB NF-κB IκBα Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB->IKK Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) Nucleus->Genes Activates CinnamicAcid 2,3,4-Trimethoxy- cinnamic acid (Hypothesized) CinnamicAcid->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway.

References

Application Notes & Protocols: Developing a Drug Delivery System for 2,3,4-Trimethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3,4-Trimethoxycinnamic acid (2,3,4-TMCA) is a phenylpropanoid compound, a derivative of cinnamic acid found in natural sources like cinnamon bark.[1] Cinnamic acid and its derivatives have garnered significant interest for a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[2][3][4] Specifically, trimethoxycinnamic acid derivatives have been investigated for antitumor, antiviral, and central nervous system activities.[5] However, a major challenge in the clinical application of many cinnamic acid derivatives is their poor water solubility, which limits bioavailability.[6][7]

Nanotechnology-based drug delivery systems, such as polymeric nanoparticles and liposomes, offer a promising strategy to overcome these limitations.[7][8][9] These systems can enhance the solubility and stability of hydrophobic drugs, control their release, and improve their pharmacokinetic profiles.[8][10] This document provides detailed application notes and protocols for the development and characterization of nanoparticle and liposomal delivery systems for 2,3,4-TMCA.

Application Note 1: Polymeric Nanoparticle Formulation via Nanoprecipitation

Polymeric nanoparticles are effective carriers for hydrophobic drugs.[8][9] The nanoprecipitation method, also known as solvent displacement, is a straightforward and widely used technique to formulate biodegradable nanoparticles.[6][9] This method involves dissolving the drug and a polymer, such as Poly(lactic-co-glycolic acid) (PLGA), in a water-miscible organic solvent and then adding this solution to an aqueous phase containing a stabilizer, leading to spontaneous nanoparticle formation as the solvent diffuses.[6][11]

Experimental Workflow: Nanoprecipitation

G cluster_0 Organic Phase Preparation cluster_1 Aqueous Phase Preparation cluster_2 Nanoparticle Formulation & Purification A Dissolve 2,3,4-TMCA and PLGA Polymer in Acetone C Add Organic Phase Dropwise to Aqueous Phase (Constant Stirring) A->C B Prepare Poly(vinyl alcohol) (PVA) Solution in Deionized Water B->C D Stir to Evaporate Organic Solvent C->D E Centrifuge Suspension at High Speed D->E F Wash Pellet with Deionized Water E->F G Lyophilize for Dry Powder F->G

Caption: Workflow for nanoparticle formulation using the nanoprecipitation method.

Protocol: Nanoparticle Formulation

Materials:

  • This compound (2,3,4-TMCA)

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Poly(vinyl alcohol) (PVA)

  • Acetone (HPLC Grade)

  • Deionized Water

  • Magnetic stirrer and stir bar

  • High-speed centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve 10 mg of 2,3,4-TMCA and 100 mg of PLGA in 5 mL of acetone.[6]

  • Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution by dissolving 200 mg of PVA in 20 mL of deionized water.[6]

  • Nanoprecipitation: Add the organic phase dropwise into the aqueous phase while maintaining continuous magnetic stirring at a moderate speed.[6][9]

  • Solvent Evaporation: Continue stirring the resulting suspension at room temperature for at least 4 hours to ensure the complete evaporation of acetone.[6]

  • Nanoparticle Recovery: Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes at 4°C.

  • Purification: Discard the supernatant, resuspend the nanoparticle pellet in deionized water, and centrifuge again. Repeat this washing step twice to remove excess PVA and unencapsulated drug.[6]

  • Storage: Resuspend the final pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% sucrose) and lyophilize to obtain a dry powder, or store as a suspension at 4°C for short-term use.

Application Note 2: Liposomal Encapsulation via Thin-Film Hydration

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds.[10][12] For hydrophobic drugs like 2,3,4-TMCA, the molecule is incorporated within the lipid bilayer.[13] The thin-film hydration method is a robust and common technique for preparing liposomes.[13][14] It involves dissolving lipids and the drug in an organic solvent, evaporating the solvent to form a thin lipid film, and then hydrating the film with an aqueous solution.[14]

Experimental Workflow: Thin-Film Hydration

G cluster_0 Lipid Film Formation cluster_1 Vesicle Formation & Sizing A Dissolve Lipids (e.g., DSPC), Cholesterol & 2,3,4-TMCA in Chloroform B Evaporate Solvent using Rotary Evaporator to form a Thin Film A->B C Dry Film under Vacuum to Remove Residual Solvent B->C D Hydrate Film with Aqueous Buffer (above lipid Tc) C->D E Vortex/Stir to form Multilamellar Vesicles (MLVs) D->E F Extrude through Polycarbonate Membranes for Size Homogenization (LUVs) E->F

Caption: Workflow for liposome formulation using the thin-film hydration method.

Protocol: Liposomal Encapsulation

Materials:

  • This compound (2,3,4-TMCA)

  • Distearoylphosphatidylcholine (DSPC) or other suitable phospholipid

  • Cholesterol

  • Chloroform or a chloroform/methanol mixture

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Water bath sonicator

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid & Drug Dissolution: In a round-bottom flask, dissolve the lipids (e.g., 7:3 molar ratio of DSPC to cholesterol) and 2,3,4-TMCA in chloroform.[13]

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature above the lipid's transition temperature (Tc) to form a thin, uniform lipid film on the flask wall.[13][14]

  • Drying: Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.[13]

  • Hydration: Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask gently. The temperature of the hydrating buffer should be kept above the Tc of the lipid to ensure proper liposome formation.[14] This process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): To obtain a homogenous population of large unilamellar vesicles (LUVs), subject the MLV suspension to repeated extrusion (e.g., 11-21 passes) through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a liposome extruder.[12][13] The extrusion process should also be performed at a temperature above the lipid's Tc.

  • Purification: Remove unencapsulated 2,3,4-TMCA by size exclusion chromatography or dialysis.

  • Storage: Store the final liposome suspension at 4°C.

Protocols for Characterization and Evaluation

Protocol 1: Physicochemical Characterization

Accurate characterization is essential to ensure the quality, stability, and reproducibility of the drug delivery system.[15]

A. Particle Size, Polydispersity Index (PDI), and Zeta Potential

  • Method: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (particle size) and PDI. The PDI indicates the breadth of the size distribution. Zeta potential, a measure of surface charge, is determined by electrophoretic light scattering and indicates the physical stability of the nanoparticle suspension.[13][16]

  • Procedure:

    • Dilute the nanoparticle or liposome suspension with deionized water or an appropriate buffer to a suitable concentration.

    • Transfer the diluted sample to a cuvette.

    • Perform the measurement using a Zetasizer or similar instrument at 25°C.[13]

    • Record the Z-average diameter, PDI, and Zeta potential. Measurements should be performed in triplicate.

B. Encapsulation Efficiency (EE) and Drug Loading (DL)

  • Method: This involves separating the encapsulated drug from the free drug and quantifying the amount of drug within the nanoparticles/liposomes.

  • Procedure:

    • Centrifuge a known amount of the formulation at high speed (e.g., 15,000 rpm, 30 min).

    • Carefully collect the supernatant, which contains the unencapsulated (free) drug.

    • Quantify the amount of 2,3,4-TMCA in the supernatant using a validated method such as UV-Vis spectrophotometry or HPLC.

    • Calculate EE and DL using the following formulas:

      • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

      • DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100

Table 1: Representative Physicochemical Characterization Data

FormulationParticle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
PLGA-TMCA NPs 185 ± 100.15 ± 0.05-25.5 ± 2.075 ± 57.0 ± 0.5
Liposomal TMCA 120 ± 80.11 ± 0.03-15.0 ± 1.588 ± 44.5 ± 0.3
Protocol 2: In Vitro Drug Release Study

In vitro release testing is crucial for evaluating the drug release profile from the delivery system and predicting its in vivo performance.[17][18][19] The dialysis membrane method is widely used for nanoparticulate systems.[16][17][20]

Experimental Workflow: In Vitro Release Study

G cluster_0 Setup cluster_1 Sampling & Analysis A Place Formulation in Dialysis Bag (known MWCO) B Immerse Bag in Release Medium (e.g., PBS with Tween 80) in a Beaker A->B C Place on Shaking Water Bath (37°C, controlled RPM) B->C D Withdraw Aliquots of Release Medium at Pre-defined Time Points C->D E Replenish with Equal Volume of Fresh Medium (Maintain Sink Conditions) D->E F Quantify Drug Concentration in Aliquots using HPLC or UV-Vis D->F G Calculate Cumulative Drug Release (%) F->G

Caption: Workflow for an in vitro drug release study using the dialysis method.

Materials:

  • Lyophilized 2,3,4-TMCA formulation

  • Dialysis tubing (e.g., MWCO of 3.5 kDa)[20]

  • Release medium: PBS (pH 7.4) with a surfactant (e.g., 0.5% Tween 80) to ensure sink conditions for the hydrophobic drug.

  • Shaking water bath or incubator

  • HPLC or UV-Vis Spectrophotometer

Procedure:

  • Preparation: Reconstitute a known amount of the 2,3,4-TMCA formulation in 1 mL of PBS.

  • Dialysis Setup: Transfer the suspension into a pre-soaked dialysis bag and securely seal both ends.[20]

  • Immersion: Immerse the dialysis bag into a vessel containing 50 mL of the release medium.

  • Incubation: Place the entire setup in a shaking water bath set to 37°C with gentle agitation (e.g., 100 rpm).

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot of the release medium.

  • Replenishment: Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.[19]

  • Quantification: Analyze the concentration of 2,3,4-TMCA in the collected samples using a validated analytical method.

  • Calculation: Calculate the cumulative percentage of drug released at each time point.

Table 2: Representative In Vitro Cumulative Release Data

Time (hours)Cumulative Release from PLGA-TMCA NPs (%)Cumulative Release from Liposomal TMCA (%)Free 2,3,4-TMCA Solution (%)
0 000
1 81255
4 202892
8 354598
12 4860100
24 6578100
48 8085100

Potential Mechanism of Action and Signaling Pathway

While the specific pathways modulated by 2,3,4-TMCA require further investigation, related cinnamic acid derivatives are known to exert anti-inflammatory and anti-cancer effects by modulating key signaling pathways.[2][21] For instance, they can inhibit the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation, and induce apoptosis (programmed cell death) in cancer cells.[2][21] Trans-cinnamic acid has also been shown to act through PKA and p38-MAPK signaling.[22]

Hypothesized Signaling Pathway: Induction of Apoptosis

A potential mechanism for the anti-cancer activity of a 2,3,4-TMCA formulation is the induction of apoptosis via the intrinsic (mitochondrial) pathway. This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspase cascades.

G cluster_0 Cellular Uptake cluster_1 Mitochondrial Pathway of Apoptosis A 2,3,4-TMCA Nanoparticle B 2,3,4-TMCA A->B C Bcl-2 (Anti-apoptotic) B->C D Bax (Pro-apoptotic) B->D E Mitochondrial Membrane Permeabilization C->E D->E F Cytochrome c Release E->F G Caspase-9 Activation F->G H Caspase-3 Activation (Executioner Caspase) G->H I Apoptosis H->I

Caption: Hypothesized apoptotic signaling pathway modulated by 2,3,4-TMCA.

References

Application Notes and Protocols for Anti-Inflammatory Studies of 2,3,4-Trimethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acid and its derivatives are a class of naturally occurring compounds that have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory properties.[1][2] Methoxy-substituted cinnamic acids, in particular, have shown promise as modulators of inflammatory pathways.[1] This document provides detailed application notes and experimental protocols for the investigation of the anti-inflammatory potential of 2,3,4-Trimethoxycinnamic acid. While specific data for the 2,3,4-isomer is limited in publicly available literature, the provided methodologies are based on established protocols for analogous compounds and serve as a comprehensive guide for its evaluation.

The anti-inflammatory effects of many natural compounds, including derivatives of cinnamic acid, are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4] These pathways regulate the expression of pro-inflammatory mediators, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Potential Mechanisms of Action

Based on studies of structurally related compounds, this compound may exert its anti-inflammatory effects through the following mechanisms:

  • Inhibition of the NF-κB Pathway: The NF-κB transcription factor is a central regulator of inflammation.[2][5] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of inflammatory genes. Cinnamic acid derivatives have been shown to inhibit this pathway, potentially by preventing IκB degradation.[6]

  • Modulation of the MAPK Pathway: The MAPK family, including ERK, JNK, and p38 kinases, plays a crucial role in cellular responses to inflammatory signals.[7][8] These kinases can activate downstream transcription factors that lead to the production of inflammatory mediators. Some phytochemicals have been found to suppress the phosphorylation and activation of MAPKs.[4]

Data Presentation

As no specific quantitative data for the anti-inflammatory activity of this compound is currently available in the cited literature, the following tables are provided as templates for researchers to structure their experimental findings.

Table 1: In Vitro Anti-inflammatory Activity of this compound in LPS-Stimulated RAW 264.7 Macrophages

Concentration (µM)Cell Viability (%)Nitric Oxide (NO) Inhibition (%)IL-6 Inhibition (%)TNF-α Inhibition (%)
0 (Control)100000
1
10
50
100
Positive Control (e.g., Dexamethasone)

Table 2: In Vivo Anti-inflammatory Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume (mL) at 1hPaw Volume (mL) at 3hPaw Volume (mL) at 5hInhibition of Edema (%) at 3h
Vehicle Control-0
This compound
This compound
This compound
Positive Control (e.g., Indomethacin)

Experimental Protocols

In Vitro Anti-inflammatory Activity Assessment

Cell Line: Murine macrophage cell line RAW 264.7

Objective: To evaluate the effect of this compound on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., dexamethasone).

  • Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify NO concentration.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Measure the concentrations of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) using commercially available ELISA kits, following the manufacturer's instructions.

  • Cell Viability Assay (MTT Assay):

    • After collecting the supernatant, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

In Vivo Anti-inflammatory Activity Assessment

Animal Model: Male Wistar rats (180-200 g)

Objective: To assess the in vivo anti-inflammatory effect of this compound using the carrageenan-induced paw edema model.

Protocol:

  • Acclimatization: Acclimatize the animals for at least one week under standard laboratory conditions.

  • Grouping and Dosing: Divide the animals into groups (n=6 per group): Vehicle control, this compound (at various doses, e.g., 25, 50, 100 mg/kg, administered orally), and a positive control group (e.g., indomethacin, 10 mg/kg, p.o.).

  • Drug Administration: Administer the respective treatments one hour before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 3, and 5 hours after the carrageenan injection.

  • Calculation: Calculate the percentage inhibition of edema for each group relative to the vehicle control group.

Western Blot Analysis for Signaling Pathway Proteins

Objective: To investigate the effect of this compound on the activation of NF-κB and MAPK signaling pathways.

Protocol:

  • Cell Culture and Treatment: Culture and treat RAW 264.7 cells with this compound and LPS as described in the in vitro protocol.

  • Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of p65 (a subunit of NF-κB), IκBα, ERK, JNK, and p38 overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activation IkB-NF-kB Complex IkB NF-kB IKK Complex->IkB-NF-kB Complex Phosphorylation of IkB IkB IkB NF-kB (p50/p65) NF-kB (p50/p65) NF-kB (p50/p65) NF-kB (p50/p65) NF-kB (p50/p65)->NF-kB (p50/p65) Translocation IkB-NF-kB Complex->NF-kB (p50/p65) Release Phosphorylated IkB Phosphorylated IkB IkB-NF-kB Complex->Phosphorylated IkB Ubiquitination & Degradation Ubiquitination & Degradation Phosphorylated IkB->Ubiquitination & Degradation DNA DNA NF-kB (p50/p65) ->DNA Binding Inflammatory Gene Expression Inflammatory Gene Expression DNA->Inflammatory Gene Expression Transcription 2,3,4-TMCA 2,3,4-Trimethoxy- cinnamic acid 2,3,4-TMCA->IKK Complex Inhibition?

Caption: Proposed inhibition of the NF-κB signaling pathway.

MAPK_Signaling_Pathway cluster_mapk MAPK Cascade Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK (ERK, JNK, p38) MAPK (ERK, JNK, p38) MAPKK->MAPK (ERK, JNK, p38) Phosphorylation Transcription Factors (e.g., AP-1) Transcription Factors (e.g., AP-1) MAPK (ERK, JNK, p38)->Transcription Factors (e.g., AP-1) Activation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Transcription Factors (e.g., AP-1)->Pro-inflammatory Gene Expression Transcription 2,3,4-TMCA 2,3,4-Trimethoxy- cinnamic acid 2,3,4-TMCA->MAPKK Inhibition?

Caption: Potential modulation of the MAPK signaling pathway.

Experimental_Workflow Start Start In Vitro Studies In Vitro Studies Start->In Vitro Studies In Vivo Studies In Vivo Studies Start->In Vivo Studies RAW 264.7 Macrophages RAW 264.7 Macrophages In Vitro Studies->RAW 264.7 Macrophages Carrageenan-Induced Paw Edema Carrageenan-Induced Paw Edema In Vivo Studies->Carrageenan-Induced Paw Edema LPS Stimulation LPS Stimulation RAW 264.7 Macrophages->LPS Stimulation Measure Inflammatory Markers NO (Griess Assay) Cytokines (ELISA) LPS Stimulation->Measure Inflammatory Markers Mechanism of Action Studies Mechanism of Action Studies Measure Inflammatory Markers->Mechanism of Action Studies Measure Paw Volume Measure Paw Volume Carrageenan-Induced Paw Edema->Measure Paw Volume Measure Paw Volume->Mechanism of Action Studies Western Blot Western Blot for NF-kB & MAPK pathways Mechanism of Action Studies->Western Blot Data Analysis & Conclusion Data Analysis & Conclusion Western Blot->Data Analysis & Conclusion

Caption: Overall experimental workflow for evaluation.

References

Application of Trimethoxycinnamic Acid Esters in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications of trimethoxycinnamic acid (TMCA) esters in medicinal chemistry, focusing on their diverse biological activities and the experimental protocols for their evaluation. TMCA esters represent a privileged scaffold in drug discovery, demonstrating a wide range of pharmacological effects, including anticancer, anti-inflammatory, antiviral, and central nervous system (CNS) activities.[1][2]

Biological Activities and Therapeutic Potential

Derivatives of 3,4,5-trimethoxycinnamic acid have been extensively studied and have shown promise in various therapeutic areas. The structural modifications of the ester group allow for the fine-tuning of their biological profiles, leading to the identification of potent and selective agents.

Anticancer Activity

TMCA esters have demonstrated significant potential as anticancer agents, acting through various mechanisms.

  • Cytotoxicity against Cancer Cell Lines: Several synthetic TMCA esters have exhibited cytotoxic effects against a broad range of human cancer cell lines. Structure-activity relationship (SAR) studies have indicated that the nature of the ester substituent plays a crucial role in determining the potency and selectivity of these compounds.[1]

  • Mechanism of Action: The anticancer effects of TMCA esters are mediated through multiple pathways, including:

    • Tyrosine Kinase Inhibition: Some esters have been shown to inhibit tyrosine kinases such as c-MET, a key driver in many human cancers.[1]

    • Cell Cycle Arrest: Certain derivatives induce cell cycle arrest at the G2/M phase, leading to the inhibition of cancer cell proliferation.[1]

    • Modulation of Multidrug Resistance (MDR): Some TMCA esters can modulate the activity of P-glycoprotein (P-gp), a key protein involved in MDR, thereby sensitizing cancer cells to conventional chemotherapeutic agents.[1]

Anti-inflammatory Activity

The anti-inflammatory properties of TMCA esters have been evaluated in various in vivo models. The 3,4,5-trimethoxybenzyl moiety is a known pharmacophore in compounds with anti-inflammatory and selective COX-2 inhibitory activities.

Antiviral Activity

TMCA esters have been investigated for their potential as antiviral agents, with activity reported against viruses such as the hepatitis B virus (HBV) and severe acute respiratory syndrome coronavirus (SARS-CoV).[1]

Central Nervous System (CNS) Activity

TMCA and its derivatives have been reported to possess various CNS activities, including anticonvulsant, sedative, and antinarcotic effects.[1][3] These effects are often mediated through interactions with specific neurotransmitter receptors, such as the 5-HT1A receptor.[4]

Quantitative Data Summary

The following tables summarize the quantitative data for the biological activities of selected trimethoxycinnamic acid esters.

Table 1: Anticancer Activity of Trimethoxycinnamic Acid Esters

Compound IDCancer Cell LineIC50 (µM)Mechanism of ActionReference
S1 MDA-MB-231 (Breast)46.7c-MET inhibition[1]
S8 A549 (Lung)36.7G2/M arrest[1]
Hep 3B (Liver)23.2G2/M arrest[1]
HT-29 (Colon)23.8G2/M arrest[1]
MCF-7 (Breast)6.4G2/M arrest[1]
S6 B16 (Melanoma)6.74 µg/mLNot specified[1]
HCT116 (Colon)8.31 µg/mLNot specified[1]

Table 2: Cholinesterase Inhibitory Activity of Trimethoxycinnamic Acid Esters

Compound IDEnzymeIC50 (µM)Selectivity Index (BChE/AChE)Reference
7 Acetylcholinesterase (AChE)46.180.70[3]
Butyrylcholinesterase (BChE)32.46[3]
6 Acetylcholinesterase (AChE)>50-[3]
Butyrylcholinesterase (BChE)44.411.71[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of trimethoxycinnamic acid esters.

Synthesis of Trimethoxycinnamic Acid Esters

General Procedure for Esterification via Acyl Chloride:

This method involves the conversion of 3,4,5-trimethoxycinnamic acid to its more reactive acyl chloride, followed by reaction with the desired alcohol or phenol.[3]

Materials:

  • 3,4,5-trimethoxycinnamic acid (TMCA)

  • Thionyl chloride (SOCl₂)

  • Dry toluene

  • Substituted alcohol or phenol

  • Triethylamine (Et₃N)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Standard glassware for organic synthesis

Protocol:

  • Suspend 3,4,5-trimethoxycinnamic acid (1.0 eq) in dry toluene.

  • Add thionyl chloride (1.2 eq) dropwise to the suspension at room temperature.

  • Reflux the reaction mixture for 1 hour.

  • Cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude trimethoxycinnamoyl chloride.

  • Dissolve the crude acyl chloride in dry toluene.

  • Add triethylamine (1.2 eq) followed by the dropwise addition of the corresponding substituted alcohol or phenol (1.0 eq).

  • Reflux the mixture for 1 hour.

  • After cooling, remove the solvent under reduced pressure.

  • Extract the residue with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude ester.

  • Purify the crude product by recrystallization or column chromatography.

In Vitro Anticancer Activity

This colorimetric assay is used to assess the cytotoxic effects of TMCA esters on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MDA-MB-231, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (TMCA esters) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a dose-response curve.

This protocol is used to determine the effect of TMCA esters on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cells treated with TMCA esters

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Treat cells with the TMCA ester at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with ice-cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the cells to remove the ethanol and wash them with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vitro Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

Materials:

  • Wistar rats

  • Carrageenan solution (1% in saline)

  • Test compound (TMCA ester) suspension

  • Positive control (e.g., Indomethacin)

  • Plethysmometer

Protocol:

  • Fast the rats overnight with free access to water.

  • Administer the test compound or positive control orally or intraperitoneally.

  • After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • The percentage of inhibition of edema is calculated for each group relative to the control group.

In Vitro Cholinesterase Inhibition Assay

This assay is used to evaluate the potential of TMCA esters to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which is relevant for Alzheimer's disease.

Materials:

  • AChE (from electric eel) and BChE (from equine serum)

  • Acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI) as substrates

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds (TMCA esters)

  • 96-well microplate reader

Protocol:

  • In a 96-well plate, add phosphate buffer, the test compound solution at various concentrations, and the enzyme solution (AChE or BChE).

  • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

  • Add the DTNB solution to each well.

  • Initiate the reaction by adding the substrate solution (ATCI for AChE or BTCI for BChE).

  • Measure the increase in absorbance at 412 nm at regular intervals for a set period.

  • The rate of reaction is calculated from the linear portion of the absorbance versus time curve.

  • The percentage of inhibition is calculated, and the IC50 value is determined.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the application of trimethoxycinnamic acid esters in medicinal chemistry.

Synthesis_Workflow TMCA 3,4,5-Trimethoxycinnamic Acid AcylChloride Trimethoxycinnamoyl Chloride TMCA->AcylChloride SOCl2 Ester Trimethoxycinnamic Acid Ester AcylChloride->Ester Et3N Purification Purification Ester->Purification Alcohol Alcohol/Phenol Alcohol->Ester

Caption: General workflow for the synthesis of trimethoxycinnamic acid esters.

MTT_Assay_Workflow SeedCells Seed Cancer Cells in 96-well Plate AddCompound Add TMCA Ester SeedCells->AddCompound Incubate Incubate (48-72h) AddCompound->Incubate AddMTT Add MTT Reagent Incubate->AddMTT Incubate2 Incubate (4h) AddMTT->Incubate2 AddSolubilizer Add Solubilization Solution Incubate2->AddSolubilizer ReadAbsorbance Measure Absorbance (570 nm) AddSolubilizer->ReadAbsorbance CalculateIC50 Calculate IC50 ReadAbsorbance->CalculateIC50

Caption: Experimental workflow for the MTT cell viability assay.

Cell_Cycle_Arrest_Pathway cluster_nucleus Nucleus G2_Phase G2 Phase G2_M_Checkpoint G2/M Checkpoint G2_Phase->G2_M_Checkpoint M_Phase M Phase (Mitosis) G2_M_Checkpoint->G2_Phase Arrest G2_M_Checkpoint->M_Phase Proceed DNA DNA TMCA_Ester Trimethoxycinnamic Acid Ester TMCA_Ester->G2_M_Checkpoint Induces Arrest

Caption: Simplified pathway illustrating G2/M cell cycle arrest induced by TMCA esters.

cMET_Signaling_Pathway cluster_cell Cancer Cell cMET c-MET Receptor Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) cMET->Downstream Phosphorylates HGF HGF (Ligand) HGF->cMET Binds and Activates Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation TMCA_Ester Trimethoxycinnamic Acid Ester TMCA_Ester->cMET Inhibits

Caption: Inhibition of the c-MET signaling pathway by trimethoxycinnamic acid esters.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3,4-Trimethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield of 2,3,4-Trimethoxycinnamic acid synthesis. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparative analysis of common synthetic methods.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic method.

Knoevenagel Condensation
Problem Potential Cause Recommended Solution
Low or No Product Yield Inactive or insufficient catalyst (e.g., DABCO, piperidine, pyridine).Use a fresh batch of a suitable catalyst. Optimize catalyst loading; for instance, with DABCO, a catalytic amount is often sufficient. Ensure the reaction medium is appropriate; DMF is often effective.[1][2]
Suboptimal reaction temperature.The reaction temperature is crucial. While some Knoevenagel condensations work at room temperature, heating (e.g., 100-110°C) can significantly increase the reaction rate and yield. Monitor for potential side reactions at higher temperatures.
Incomplete reaction.Monitor the reaction progress using Thin-Layer Chromatography (TLC). Extend the reaction time if starting material is still present.
Formation of Side Products Michael addition of malonic acid to the product.Use a stoichiometric amount of malonic acid. Lowering the reaction temperature might also reduce the rate of side reactions.
Self-condensation of the aldehyde.This is less common with aromatic aldehydes but can be minimized by controlling the concentration of the base and the reaction temperature.
Difficult Product Purification Contamination with starting materials.Optimize the reaction to ensure complete conversion of the starting aldehyde. During workup, ensure proper pH adjustment to precipitate the acid product and wash thoroughly.
Presence of colored impurities.Recrystallization from a suitable solvent system (e.g., chloroform/hexane or ethanol/water) is often effective. Washing the crude product with a saturated sodium bicarbonate solution followed by re-precipitation with acid can also remove impurities.
Perkin Reaction
Problem Potential Cause Recommended Solution
Low Product Yield Presence of moisture.The Perkin reaction is sensitive to moisture, which can hydrolyze the acetic anhydride. Ensure all glassware is oven-dried and use anhydrous reagents, including freshly fused sodium acetate.
Suboptimal reaction temperature.This reaction typically requires high temperatures (around 180°C) to proceed efficiently. Ensure the reaction is heated adequately for a sufficient duration (often several hours).
Impure starting aldehyde.2,3,4-Trimethoxybenzaldehyde can oxidize upon exposure to air. Use freshly purified or distilled aldehyde for best results.
Formation of Dark, Tarry Byproducts Polymerization or self-condensation of the aldehyde at high temperatures.Ensure the reaction temperature does not significantly exceed the optimal range. Use purified starting materials to avoid impurities that can catalyze polymerization.
Side reactions under strongly basic conditions.While a base is required, using an excessive amount can promote side reactions. Use the recommended stoichiometric amount of the alkali salt of the acid.
Incomplete Reaction Insufficient reaction time or temperature.As this reaction is often slow, ensure it is heated for the recommended time. Monitor progress with TLC if possible.
Heck Reaction
Problem Potential Cause Recommended Solution
Low or No Product Yield Inactive palladium catalyst.The Pd(0) active species may not be forming efficiently. Ensure the palladium precursor (e.g., Pd(OAc)₂) is of good quality. The choice of ligand is also critical; for electron-rich aryl halides, bulky, electron-rich phosphine ligands can be beneficial.
Poor oxidative addition.The oxidative addition of the aryl halide to the Pd(0) center can be slow for electron-rich substrates. Using a more reactive aryl iodide instead of a bromide or chloride can improve this step.
Unsuitable base.The base is crucial for regenerating the Pd(0) catalyst. Common bases include triethylamine, potassium carbonate, or sodium acetate. The choice of base can depend on the solvent and other reaction conditions.
Formation of Homocoupling Products Side reaction of the aryl halide.This can sometimes be minimized by adjusting the reaction temperature, catalyst loading, and the choice of ligand.
Low Regioselectivity Steric or electronic factors.The Heck reaction generally provides good stereoselectivity for the trans isomer. Issues with regioselectivity are less common with acrylic acid but can be influenced by the catalyst and ligands.

Frequently Asked Questions (FAQs)

Q1: Which synthetic method generally gives the highest yield for this compound?

A1: Based on available data, the Knoevenagel condensation often provides the highest yields for the synthesis of substituted cinnamic acids, including this compound. A reported procedure using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst in dimethylformamide (DMF) shows a yield of 92%. The Perkin reaction can also give good yields, but often requires higher temperatures and longer reaction times. The Heck reaction is a powerful method but may require more optimization of the catalyst system for this specific electron-rich substrate.

Q2: What are the main advantages and disadvantages of each synthesis method?

A2:

  • Knoevenagel Condensation:

    • Advantages: Generally high yields, milder reaction conditions compared to the Perkin reaction, and a wide variety of catalysts can be used.

    • Disadvantages: May require careful control of stoichiometry to avoid side reactions like Michael addition.

  • Perkin Reaction:

    • Advantages: Uses relatively inexpensive starting materials and is a well-established method.

    • Disadvantages: Often requires high temperatures and long reaction times, and can be sensitive to moisture, potentially leading to lower yields and the formation of tarry byproducts.

  • Heck Reaction:

    • Advantages: High functional group tolerance and good stereoselectivity for the trans isomer.

    • Disadvantages: Requires an expensive palladium catalyst, and the reaction can be sensitive to the choice of ligand and base. Electron-rich aryl halides, such as a derivative of 2,3,4-trimethoxybenzene, may exhibit lower reactivity.

Q3: How can I effectively monitor the progress of my reaction?

A3: Thin-Layer Chromatography (TLC) is a highly effective and straightforward method for monitoring the progress of all three synthetic routes. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product.

Q4: What is the best way to purify the final this compound product?

A4: The most common and effective purification method is recrystallization. Suitable solvent systems include chloroform/hexane, ethanol/water, or methyl ethyl ketone. The purification process often involves an initial workup where the product is dissolved in a basic aqueous solution (like sodium bicarbonate), washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by adding acid.

Q5: Are there any "green" or more environmentally friendly approaches to synthesizing this compound?

A5: Yes, there is growing interest in developing greener synthetic methods. For the Knoevenagel condensation, using benign inorganic ammonia salts like ammonium bicarbonate as a catalyst and minimizing the use of hazardous solvents are greener alternatives.[3] Microwave-assisted synthesis can also be considered a greener approach as it often leads to shorter reaction times and reduced energy consumption.[4] For the Heck reaction, using water as a solvent and developing recyclable catalyst systems are areas of active research to improve its environmental footprint.[5][6][7]

Data Presentation

The following table summarizes a comparison of the different synthetic routes for producing this compound, based on literature data for similar compounds.

Synthesis Route Typical Yield (%) Reaction Time Reaction Temperature (°C) Key Reactants Catalyst/Reagent
Knoevenagel Condensation 73 - 92%1 - 3 hours100 - 1402,3,4-Trimethoxybenzaldehyde, Malonic AcidDABCO, Piperidine/Pyridine, Ammonium Bicarbonate
Perkin Reaction 50 - 70% (estimated)3 - 8 hours~1802,3,4-Trimethoxybenzaldehyde, Acetic AnhydrideSodium Acetate or Potassium Acetate
Heck Reaction Moderate to High (highly variable)0.5 - 24 hours80 - 1502,3,4-Trimethoxyphenyl Halide, Acrylic AcidPalladium Catalyst (e.g., Pd(OAc)₂), Base (e.g., Triethylamine)

Experimental Protocols

Protocol 1: Knoevenagel Condensation using DABCO Catalyst

This protocol is adapted from a high-yield synthesis of substituted cinnamic acids.[1][2]

Materials:

  • 2,3,4-Trimethoxybenzaldehyde

  • Malonic Acid

  • 1,4-diazabicyclo[2.2.2]octane (DABCO)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Hydrochloric acid (HCl)

  • Chloroform

  • Hexane

Procedure:

  • In a round-bottom flask, combine 2,3,4-Trimethoxybenzaldehyde (1.0 equivalent) and malonic acid (2.0 equivalents).

  • Add N,N-Dimethylformamide (DMF) to dissolve the reactants.

  • Add 1,4-diazabicyclo[2.2.2]octane (DABCO) (2.0 equivalents) to the reaction mixture.

  • Stir the reaction mixture at 100-110°C for 60-90 minutes.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a chloroform/hexane solvent system to yield pure trans-2,3,4-Trimethoxycinnamic acid.

Protocol 2: Perkin Reaction

This is a general protocol for the Perkin reaction adapted for 2,3,4-Trimethoxybenzaldehyde.

Materials:

  • 2,3,4-Trimethoxybenzaldehyde

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Water

  • Sodium carbonate

  • Hydrochloric acid (HCl)

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser, place 2,3,4-Trimethoxybenzaldehyde (1.0 equivalent), acetic anhydride (1.5 equivalents), and freshly fused, finely powdered anhydrous sodium acetate (0.5 equivalents).

  • Heat the mixture in an oil bath to around 180°C and maintain this temperature for 5-8 hours.

  • Allow the mixture to cool slightly and, while still hot, pour it into a larger flask containing water.

  • Add a saturated solution of sodium carbonate to the mixture with stirring until it is alkaline.

  • Steam distill the mixture to remove any unreacted 2,3,4-Trimethoxybenzaldehyde.

  • Cool the residual solution and filter to remove any resinous byproducts.

  • Acidify the filtrate with concentrated hydrochloric acid with vigorous stirring.

  • Cool the mixture in an ice bath to complete the precipitation of the crude cinnamic acid.

  • Collect the crude product by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain pure this compound.

Protocol 3: Heck Reaction

This is a representative protocol for the Heck reaction based on general procedures for aryl halides and acrylic acid.

Materials:

  • 1-Bromo-2,3,4-trimethoxybenzene (or the corresponding iodide)

  • Acrylic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Triethylamine (Et₃N) or other suitable base

  • Anhydrous toluene or DMF

  • Ethyl acetate

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine 1-Bromo-2,3,4-trimethoxybenzene (1.0 equivalent), acrylic acid (1.2 equivalents), palladium(II) acetate (1-2 mol%), and triphenylphosphine (2-4 mol%).

  • Add anhydrous toluene or DMF as the solvent.

  • Add triethylamine (1.5 equivalents) as the base.

  • Heat the reaction mixture to 100-120°C with stirring.

  • Monitor the reaction by TLC until the starting aryl halide is consumed.

  • After cooling to room temperature, filter the mixture to remove the triethylammonium salt.

  • Dilute the filtrate with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Mandatory Visualization

Synthesis_Pathways cluster_Knoevenagel Knoevenagel Condensation cluster_Perkin Perkin Reaction cluster_Heck Heck Reaction K1 2,3,4-Trimethoxy- benzaldehyde K_React Reaction K1->K_React K2 Malonic Acid K2->K_React K3 Base Catalyst (e.g., DABCO) K3->K_React K_Prod 2,3,4-Trimethoxy- cinnamic Acid K_React->K_Prod High Yield P1 2,3,4-Trimethoxy- benzaldehyde P_React Reaction (High Temp) P1->P_React P2 Acetic Anhydride P2->P_React P3 Base Catalyst (e.g., NaOAc) P3->P_React P_Prod 2,3,4-Trimethoxy- cinnamic Acid P_React->P_Prod Moderate Yield H1 2,3,4-Trimethoxyphenyl Halide H_React Reaction H1->H_React H2 Acrylic Acid H2->H_React H3 Pd Catalyst + Base H3->H_React H_Prod 2,3,4-Trimethoxy- cinnamic Acid H_React->H_Prod Variable Yield

Caption: Synthetic pathways for this compound.

Troubleshooting_Workflow Start Low Yield in Synthesis Check_Catalyst Check Catalyst Activity and Loading Start->Check_Catalyst Check_Temp Verify Reaction Temperature Check_Catalyst->Check_Temp OK Optimize_Catalyst Optimize Catalyst System (Type and Loading) Check_Catalyst->Optimize_Catalyst Inactive/Suboptimal Check_Purity Assess Purity of Starting Materials Check_Temp->Check_Purity OK Adjust_Temp Adjust Temperature (Increase or Decrease) Check_Temp->Adjust_Temp Suboptimal Check_Moisture Ensure Anhydrous Conditions (Perkin) Check_Purity->Check_Moisture OK Purify_Reagents Purify/Distill Starting Materials Check_Purity->Purify_Reagents Impure Dry_Reagents Thoroughly Dry Glassware and Reagents Check_Moisture->Dry_Reagents Moisture Present Success Improved Yield Check_Moisture->Success OK Optimize_Catalyst->Success Adjust_Temp->Success Purify_Reagents->Success Dry_Reagents->Success

Caption: Troubleshooting workflow for low yield.

References

Overcoming solubility issues of 2,3,4-Trimethoxycinnamic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the solubility challenges of 2,3,4-Trimethoxycinnamic acid in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the intrinsic aqueous solubility of this compound?

A1: The aqueous solubility of this compound is predicted to be low. While specific experimental data is limited, a predicted value for a similar compound, trans-2,3,4-Trimethoxycinnamate, is 0.22 g/L. The presence of the non-polar benzene ring and three methoxy groups contributes to its hydrophobic nature, limiting its solubility in water.

Q2: Why is this compound poorly soluble in aqueous solutions?

A2: As a cinnamic acid derivative, this compound is a weak acid. Its solubility in water is primarily dictated by its crystalline structure and the equilibrium between its ionized (deprotonated) and non-ionized (protonated) forms. The non-ionized form is significantly less soluble in water.[1] The lipophilic character imparted by the aromatic ring and methoxy groups further hinders its dissolution in aqueous media.

Q3: What is the pKa of this compound and how does it influence solubility?

A3: The predicted pKa of trans-2,3,4-Trimethoxycinnamic acid is approximately 4.54. The pKa is the pH at which the ionized and non-ionized forms of the acid are present in equal concentrations. At a pH below the pKa, the non-ionized, less soluble form predominates.[1] Conversely, at a pH above the pKa, the ionized, more soluble carboxylate form is the major species, leading to increased aqueous solubility.[1]

Q4: What are the most effective methods to enhance the aqueous solubility of this compound?

A4: The most common and effective strategies to improve the aqueous solubility of this compound include:

  • pH Adjustment: Increasing the pH of the solution above the pKa of the carboxylic acid group will deprotonate it, forming a more soluble salt.[1]

  • Co-solvents: The addition of a water-miscible organic solvent (a co-solvent) can increase solubility by reducing the polarity of the aqueous environment.

  • Cyclodextrins: These cyclic oligosaccharides can encapsulate the hydrophobic this compound molecule within their non-polar cavity, forming an inclusion complex with a hydrophilic exterior that is more soluble in water.

Q5: Are there any specific safety precautions when using co-solvents or adjusting the pH?

A5: Yes, when working with co-solvents, it is crucial to consider their potential toxicity and biocompatibility, especially for in vitro and in vivo studies. For pH adjustment, care should be taken when handling strong acids or bases. The final pH of the formulation is also critical as it can affect the stability of the compound and the biological system under investigation.

Troubleshooting Guide

Problem Probable Cause Recommended Solution
Precipitation of this compound upon addition to aqueous buffer. The pH of the buffer is below the pKa of the compound, leading to the formation of the insoluble free acid.[1]Adjust the pH of the aqueous solution to be at least 1-2 units above the pKa (~4.54) using a suitable base (e.g., NaOH).
The concentration of the compound exceeds its intrinsic solubility in the chosen aqueous medium.Consider using a co-solvent such as ethanol or DMSO to increase the solubilizing capacity of the medium.
The compound dissolves initially but crashes out over time. The solution is supersaturated and thermodynamically unstable.Ensure the final concentration is below the equilibrium solubility in the chosen solvent system. Employing solubility enhancers like cyclodextrins can help maintain a stable solution.
Degradation of the compound, potentially accelerated by pH or light, may lead to less soluble byproducts.Optimize the pH for both solubility and stability. Protect the solution from light and consider adding antioxidants if oxidative degradation is a concern.[1]
Inconsistent solubility results between experiments. Variations in experimental conditions such as temperature, pH, and mixing time.Standardize the experimental protocol, ensuring consistent temperature control, accurate pH measurement, and sufficient equilibration time (typically 24-48 hours for thermodynamic solubility).
The purity of the this compound may vary between batches.Use a well-characterized, high-purity compound for all experiments.

Quantitative Data

Table 1: Solubility of this compound and a Structural Analog

Compound Solvent Solubility Temperature (°C)
trans-2,3,4-Trimethoxycinnamic acid ChloroformSolubleNot Specified
DichloromethaneSolubleNot Specified
Ethyl AcetateSolubleNot Specified
DMSOSolubleNot Specified
AcetoneSolubleNot Specified
2,4,5-Trimethoxybenzoic acid (Analog) Water~3190 mg/L (estimated)25

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility via the Shake-Flask Method

This protocol outlines the determination of the thermodynamic (equilibrium) solubility of this compound.[2][3]

Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of the desired aqueous medium (e.g., purified water, buffer of a specific pH) in a sealed vial. The presence of excess solid is crucial to ensure a saturated solution at equilibrium.

  • Equilibration: Place the vials in a constant temperature shaker or water bath (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After the equilibration period, cease agitation and let the vials stand at the same constant temperature to allow the undissolved solid to sediment.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Quantification: Dilute the clear filtrate with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated based on the measured concentration in the diluted filtrate and the dilution factor.

Protocol 2: Solubility Enhancement using a Co-solvent System

This protocol describes a general method to evaluate the effect of a co-solvent on the solubility of this compound.

Methodology:

  • Solvent Preparation: Prepare a series of co-solvent mixtures with varying compositions (e.g., 10%, 20%, 30%, etc., of ethanol in water by volume).

  • Solubility Determination: For each co-solvent mixture, determine the solubility of this compound using the shake-flask method as described in Protocol 1.

  • Data Analysis: Plot the solubility of this compound as a function of the co-solvent concentration to determine the optimal co-solvent percentage for the desired application.

Visualizations

TroubleshootingWorkflow start Start: Solubility Issue with this compound check_ph Is the aqueous solution pH > pKa (~4.54)? start->check_ph adjust_ph Adjust pH to > 5.5 with a suitable base (e.g., NaOH) check_ph->adjust_ph No check_concentration Is the concentration below the expected solubility limit? check_ph->check_concentration Yes adjust_ph->check_ph use_cosolvent Incorporate a co-solvent (e.g., Ethanol, DMSO) check_concentration->use_cosolvent No consider_cyclodextrin Use cyclodextrins (e.g., HP-β-CD) for complexation check_concentration->consider_cyclodextrin No success Solubility Issue Resolved check_concentration->success Yes reassess Re-evaluate formulation and experimental conditions use_cosolvent->reassess consider_cyclodextrin->reassess reassess->success failure Persistent Solubility Issues reassess->failure

Caption: A workflow for troubleshooting solubility issues.

pHSolubility cluster_acidic Acidic Conditions (pH < pKa) cluster_basic Basic Conditions (pH > pKa) HA_solid 2,3,4-TMCA (Solid) HA_dissolved 2,3,4-TMCA (Non-ionized, Dissolved) [Low Solubility] HA_solid->HA_dissolved Dissolution A_minus 2,3,4-TMCA- (Ionized, Dissolved) [High Solubility] HA_dissolved->A_minus Deprotonation H_plus H+ CoSolvency cluster_water Aqueous Solution cluster_cosolvent Aqueous Co-solvent System water Water Molecules (High Polarity) drug_precipitate 2,3,4-TMCA (Precipitated) water->drug_precipitate Poor Solubilization cosolvent_mixture Water + Co-solvent (Reduced Polarity) drug_dissolved 2,3,4-TMCA (Dissolved) cosolvent_mixture->drug_dissolved Enhanced Solubilization

References

Technical Support Center: Purification of Crude 2,3,4-Trimethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2,3,4-Trimethoxycinnamic acid.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of crude this compound.

Recrystallization Troubleshooting

Issue 1: The compound "oils out" instead of forming crystals.

This phenomenon, where the solute separates as an oily layer, can occur if the solution is supersaturated at a temperature above the compound's melting point in the chosen solvent system.

Solutions:

  • Re-dissolution and Dilution: Heat the solution to re-dissolve the oil. Add a small amount of the "good" solvent (the one in which the compound is more soluble) to decrease the saturation level.

  • Slow Cooling: Allow the solution to cool to room temperature very slowly. Insulating the flask can help. Avoid moving the flask directly to an ice bath.

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the liquid-air interface. This can create nucleation sites for crystal growth.

  • Seeding: If available, add a tiny crystal of pure this compound to the cooled solution to induce crystallization.

Issue 2: Very low recovery of the purified product.

Several factors can contribute to a poor yield after recrystallization.

Solutions:

  • Minimize Solvent Usage: Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude product. Excess solvent will retain more of your compound in the solution upon cooling.

  • Prevent Premature Crystallization: If performing a hot filtration step to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper or in the funnel stem.

  • Sufficient Cooling: Allow the solution to cool in an ice bath for an adequate amount of time (e.g., 30 minutes) to maximize precipitation before filtration.

  • Use Ice-Cold Washing Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid re-dissolving the purified product.

Issue 3: The resulting crystals are colored or appear impure.

This indicates that the recrystallization process did not effectively remove all impurities.

Solutions:

  • Use of Activated Carbon: If the hot, dissolved solution has a color, it may be due to colored impurities. Add a small amount of activated carbon to the hot solution, swirl, and then perform a hot filtration to remove the carbon and the adsorbed impurities before cooling.

  • Second Recrystallization: A second recrystallization step may be necessary to achieve the desired level of purity.

  • Solvent Selection: Re-evaluate your choice of solvent. The ideal solvent should dissolve the impurities well at all temperatures or not at all, while having a significant difference in solubility for the desired compound at high and low temperatures.

Column Chromatography Troubleshooting

Issue 1: Poor separation of this compound from impurities.

This is often due to an inappropriate mobile phase composition or issues with the stationary phase.

Solutions:

  • Optimize Mobile Phase:

    • Adjust Polarity: If the compound and impurities are eluting too quickly (high Rf value on TLC), decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate system). If they are eluting too slowly (low Rf), increase the polarity.

    • Gradient Elution: Employ a gradient elution where the polarity of the mobile phase is gradually increased over the course of the separation. This can improve the resolution of compounds with different polarities.

  • Check for Column Overloading: Loading too much crude material onto the column can lead to broad bands and poor separation. Use a column with a larger diameter or reduce the amount of sample loaded.

  • Ensure Proper Packing: An improperly packed column with channels or cracks will result in poor separation. Ensure the silica gel is packed uniformly.

Issue 2: The compound is not eluting from the column.

This occurs when the compound has a very strong affinity for the stationary phase in the chosen mobile phase.

Solutions:

  • Increase Mobile Phase Polarity: Significantly increase the polarity of the mobile phase. For very polar compounds, adding a small percentage of methanol to the ethyl acetate/hexane mixture may be necessary.

  • Check for Compound Stability: It is possible the compound is degrading on the silica gel. This can be tested by spotting a solution of the compound on a TLC plate, letting it sit for an extended period, and then eluting to see if any new spots have formed.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via Knoevenagel condensation?

A1: The most likely impurities are unreacted starting materials, namely 2,3,4-trimethoxybenzaldehyde and malonic acid. There is also the possibility of the formation of the cis-isomer of this compound, although the trans-isomer is typically the major product.

Q2: Which purification technique, recrystallization or column chromatography, is better for crude this compound?

A2: The choice of technique depends on the nature and quantity of the impurities.

  • Recrystallization is often a good first choice if the crude product is relatively pure and the impurities have different solubility profiles from the desired product. It is generally a faster and less solvent-intensive method.

  • Column chromatography is more effective for separating compounds with similar polarities and for removing a wider range of impurities. It is often used when recrystallization fails to yield a product of sufficient purity.

Q3: What is a good starting solvent system for the recrystallization of this compound?

A3: Based on the purification of similar methoxy-substituted cinnamic acids, a mixed solvent system is often effective. A good starting point would be a mixture of a solvent in which the compound is soluble (like ethanol, methanol, or ethyl acetate) and a solvent in which it is poorly soluble (like water or hexane). For example, an ethanol/water or chloroform/hexane mixture could be explored.[1] Small-scale solubility tests are recommended to find the optimal solvent and ratio.

Q4: What is a suitable mobile phase for the column chromatography of this compound on silica gel?

A4: A gradient of hexane and ethyl acetate is a common and effective mobile phase for the separation of cinnamic acid derivatives on silica gel. You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate to elute the compounds. The optimal gradient can be determined by preliminary analysis using Thin Layer Chromatography (TLC).

Q5: How can I assess the purity of my final this compound product?

A5: Several methods can be used to assess purity:

  • Melting Point: A pure compound will have a sharp melting point range that corresponds to the literature value (for trans-2,3,4-Trimethoxycinnamic acid, this is approximately 172-174 °C). Impurities will typically broaden and lower the melting point range.

  • Thin Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate developed with an appropriate solvent system.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique that can provide quantitative data on the purity of the sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to confirm the structure of the compound and to detect the presence of any impurities.

Quantitative Data Summary

The following table summarizes available data on the synthesis and purification of trans-2,3,4-Trimethoxycinnamic acid and a closely related analog. Direct comparative data for different purification methods on the same crude starting material is limited in the literature.

CompoundSynthesis MethodPurification MethodYieldPurityReference
trans-2,3,4-Trimethoxycinnamic acidKnoevenagel CondensationRecrystallization (Chloroform/Hexane)92% (overall synthesis)"Good yield" of recrystallized product[2]
trans-2,3,4-Trimethoxycinnamic acidNot specified (Commercial)Not specifiedNot applicable>98.0% (GC)
3,4,5-Trimethoxycinnamic acidGreen Knoevenagel CondensationRecrystallization (4:1 Water:EtOH)73% (overall synthesis)Not specified (single spot on TLC)[1]

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound

This protocol is a general guideline and the optimal solvent and volumes should be determined on a small scale first.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol/water or chloroform/hexane)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the more soluble solvent (e.g., ethanol or chloroform) and heat the mixture gently on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a pre-heated Erlenmeyer flask.

  • Induce Crystallization: Remove the flask from the heat. If using a mixed solvent system with an anti-solvent (e.g., water or hexane), add the hot anti-solvent dropwise until the solution becomes slightly cloudy. Add a few drops of the hot soluble solvent to re-dissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals, for example, by leaving them under vacuum on the filter funnel, followed by air drying or using a desiccator.

Protocol 2: Column Chromatography of Crude this compound

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Methodology:

  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate) and spot it on a TLC plate. Develop the plate using different ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 1:1) to determine the optimal mobile phase for separation. The ideal system should give the desired product an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 hexane:ethyl acetate) and pour it into the chromatography column. Allow the silica to settle, ensuring a uniform packing without any air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the initial mobile phase, collecting fractions in separate tubes.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. This will allow for the elution of compounds with increasing polarity.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Combine and Evaporate: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

Purification_Workflow Crude Crude this compound Assess Assess Purity & Impurity Profile (TLC, etc.) Crude->Assess Recrystallization Recrystallization Assess->Recrystallization High initial purity Different solubility profiles ColumnChromatography Column Chromatography Assess->ColumnChromatography Complex mixture Similar polarities Analysis Purity Analysis (MP, HPLC, NMR) Recrystallization->Analysis ColumnChromatography->Analysis PureProduct Pure this compound Analysis->Recrystallization Impurities remain (Re-purify) Analysis->ColumnChromatography Impurities remain (Re-purify) Analysis->PureProduct Purity >98%

Caption: General workflow for the purification of crude this compound.

Recrystallization_Troubleshooting Start Recrystallization Issue Problem What is the problem? Start->Problem OilingOut Compound 'oils out' Problem->OilingOut Oily Layer Forms LowYield Low Yield Problem->LowYield Poor Recovery ImpureCrystals Crystals are impure Problem->ImpureCrystals Colored/Impure Product Sol1 Re-heat, add more 'good' solvent, cool slowly OilingOut->Sol1 Sol2 Scratch flask or add seed crystal OilingOut->Sol2 Sol3 Use minimum hot solvent, cool thoroughly LowYield->Sol3 Sol4 Wash with ice-cold solvent LowYield->Sol4 Sol5 Use activated carbon for colored impurities ImpureCrystals->Sol5 Sol6 Perform a second recrystallization ImpureCrystals->Sol6

Caption: Decision tree for troubleshooting common recrystallization problems.

Column_Chromatography_Flowchart Start Start Column Chromatography TLC 1. TLC Analysis to Determine Mobile Phase Start->TLC Packing 2. Pack Column with Silica Gel Slurry TLC->Packing Loading 3. Load Crude Sample Packing->Loading Elution 4. Elute with Gradient (e.g., Hexane/Ethyl Acetate) Loading->Elution Collection 5. Collect Fractions Elution->Collection FractionAnalysis 6. Analyze Fractions by TLC Collection->FractionAnalysis FractionAnalysis->Collection Continue elution/analysis Combine 7. Combine Pure Fractions FractionAnalysis->Combine Fractions are pure Evaporate 8. Evaporate Solvent Combine->Evaporate End Pure Product Evaporate->End

Caption: Flowchart illustrating the column chromatography process.

References

Technical Support Center: Synthesis of Cinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cinnamic acid and its derivatives. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing cinnamic acid and its derivatives?

A1: The most prevalent laboratory and industrial methods for synthesizing cinnamic acid and its derivatives are the Perkin reaction, the Knoevenagel condensation, and the Claisen-Schmidt condensation.[1][2] Each method has its own advantages and potential for side reactions.

Q2: What is the Perkin reaction for cinnamic acid synthesis?

A2: The Perkin reaction involves the aldol condensation of an aromatic aldehyde (e.g., benzaldehyde) with an acid anhydride (e.g., acetic anhydride) in the presence of a weak base, typically the sodium or potassium salt of the corresponding carboxylic acid (e.g., sodium acetate).[1][3][4] This reaction yields an α,β-unsaturated aromatic acid.

Q3: What is the Knoevenagel condensation for cinnamic acid synthesis?

A3: The Knoevenagel condensation is a reaction between an aldehyde or ketone and an active methylene compound, such as malonic acid, in the presence of a basic catalyst like an amine (e.g., piperidine or pyridine).[1][5][6] When malonic acid is used, the initial condensation product often undergoes decarboxylation to yield the α,β-unsaturated acid.[1][7] The Doebner modification specifically refers to the use of pyridine as a solvent, which also promotes this decarboxylation.[1][6]

Q4: What is the Claisen-Schmidt condensation and how is it used for cinnamic acid derivatives?

A4: The Claisen-Schmidt condensation is a reaction between an aldehyde or ketone and an aromatic carbonyl compound that lacks an alpha-hydrogen.[2][8][9] This reaction is a type of crossed aldol condensation and is useful for synthesizing chalcones, which are precursors to some cinnamic acid derivatives. To synthesize cinnamic acid esters, a benzaldehyde is condensed with an acetic acid ester in the presence of a base.[10]

Troubleshooting Guides

Perkin Reaction

Q: My Perkin reaction has a low yield. What are the possible causes and solutions?

A: Low yields in the Perkin reaction can stem from several factors:

  • Moisture: The reaction is highly sensitive to moisture, which can hydrolyze the acetic anhydride.[1][11] Ensure all glassware is thoroughly dried and use anhydrous reagents.

  • Impure Reactants: Benzaldehyde can oxidize to benzoic acid upon exposure to air. It is advisable to use freshly distilled benzaldehyde.[1]

  • Reaction Temperature and Time: The Perkin reaction typically requires high temperatures (around 180°C) and long reaction times (3-5 hours) to proceed to completion.[1][12] Ensure the reaction is heated adequately and for a sufficient duration.

  • Suboptimal Base: The choice and quality of the basic catalyst are crucial. Anhydrous sodium or potassium acetate is commonly used.[1][2] Using potassium acetate may lead to higher yields compared to sodium acetate under the same conditions.[12]

  • Insufficient Mixing: Inadequate stirring can lead to a heterogeneous reaction mixture and incomplete reaction.[1]

Q: I am observing the formation of a dark, resinous byproduct in my Perkin reaction. What is it and how can I avoid it?

A: The formation of dark, resinous materials is a common issue, often attributed to the self-condensation of benzaldehyde or other side reactions occurring under basic conditions at high temperatures.[1] To minimize this:

  • Ensure the reaction temperature does not significantly exceed the recommended range.

  • Use purified benzaldehyde to avoid impurities that might catalyze polymerization.[1]

  • Consider using a solvent to aid in heat distribution and prevent localized overheating.[2]

Common Side Reactions in Perkin Reaction:

Side Reaction/ByproductCauseTroubleshooting/Prevention
Benzoic AcidOxidation of benzaldehyde starting material.[1]Use freshly distilled benzaldehyde.
Self-condensation of Acetic AnhydrideCan occur at high temperatures.Maintain recommended reaction temperature.
Resinous/Tarry materialsSelf-condensation of benzaldehyde, polymerization.[1]Use purified benzaldehyde, control temperature.[1]
α-phenylcinnamic acid (in cis-form)Reaction between aromatic aldehyde and phenylacetic acid.[13]Use appropriate acid anhydride for the desired product.
Knoevenagel Condensation

Q: My Knoevenagel condensation is not proceeding to completion. What could be the issue?

A: Incomplete conversion in a Knoevenagel condensation can be due to:

  • Catalyst Inactivity: The amine catalyst (e.g., piperidine, pyridine) may be of poor quality or used in an insufficient amount.[1]

  • Reaction Conditions: The reaction often requires refluxing for several hours.[1][7] Ensure the reaction is heated appropriately.

  • Steric Hindrance: If using a substituted benzaldehyde, steric hindrance can slow down the reaction rate.[1]

Q: I am observing byproducts other than the desired cinnamic acid derivative in my Knoevenagel reaction. What are they?

A: While the Knoevenagel condensation is generally a clean reaction, potential side products can include:

  • Michael Addition Product: The initial product, the α,β-unsaturated dicarboxylic acid, or the final cinnamic acid can potentially undergo a Michael addition with another molecule of the malonic acid enolate. This is more likely if a strong base is used.[1]

  • Self-condensation of Aldehyde/Ketone: This can be an issue if the carbonyl compound has α-hydrogens. Using a non-enolizable aldehyde like benzaldehyde minimizes this.[2]

Common Side Reactions in Knoevenagel Condensation:

Side Reaction/ByproductCauseTroubleshooting/Prevention
Michael Addition ProductReaction of the enolate with the α,β-unsaturated product.[1]Use a weak base; control stoichiometry.
Arylidenemalonic acid (intermediate)Incomplete decarboxylation.Use pyridine as a solvent and ensure sufficient heating to promote decarboxylation.[1]
Self-condensation of carbonyl compoundUse of an enolizable aldehyde or ketone.Use a non-enolizable aromatic aldehyde (e.g., benzaldehyde).[2]
Claisen-Schmidt Condensation

Q: How can I minimize side reactions in a Claisen-Schmidt condensation for preparing cinnamic acid derivatives?

A: Common side reactions and their prevention strategies include:

  • Self-condensation of the enolizable ketone or aldehyde: To minimize this, it is advisable to use a non-enolizable aromatic aldehyde, such as benzaldehyde, which lacks α-hydrogens.[2]

  • Cannizzaro Reaction: This can occur with non-enolizable aldehydes under strong basic conditions.[2] Using milder basic conditions and lower reaction temperatures can help suppress this unwanted reaction.[2]

  • Formation of 3-methoxy-3-phenylpropionic acid: This byproduct can form when using a metal alkoxide as a base, necessitating a purification step like distillation.[10]

Common Side Reactions in Claisen-Schmidt Condensation:

Side Reaction/ByproductCauseTroubleshooting/Prevention
Self-condensation of enolizable reactantThe ketone or aldehyde reactant has α-hydrogens.[2]Use a non-enolizable aromatic aldehyde.[2]
Cannizzaro Reaction Product (Benzyl alcohol)Strong basic conditions with a non-enolizable aldehyde.[2][10]Use milder basic conditions and lower temperatures.[2]
3-methoxy-3-phenylpropionic acidUse of an alcoholic solution of a metal alkoxide as a base.[10][14]Requires a purification step like distillation to isolate the desired cinnamic acid ester.[10]

Experimental Protocols

Protocol 1: Synthesis of Cinnamic Acid via Perkin Reaction

This protocol describes the synthesis of cinnamic acid from benzaldehyde and acetic anhydride.[15]

Materials:

  • Benzaldehyde (freshly distilled)

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Saturated sodium bicarbonate solution

  • Concentrated hydrochloric acid

  • Distilled water

Procedure:

  • In a clean, dry 100 mL round-bottom flask, combine 5.0 mL of freshly distilled benzaldehyde, 7.5 mL of acetic anhydride, and 2.5 g of anhydrous sodium acetate.

  • Add a few boiling chips and attach a reflux condenser.

  • Heat the mixture in a heating mantle at 180°C for 1 hour.[15]

  • Allow the reaction mixture to cool slightly and then pour it into 50 mL of water in a 250 mL beaker while stirring.

  • Slowly add a saturated sodium bicarbonate solution with stirring until the solution is basic to litmus paper. This neutralizes any unreacted acetic anhydride and the acetic acid byproduct.

  • Heat the mixture to boiling to dissolve the sodium cinnamate and then filter it hot to remove any insoluble impurities.

  • Cool the filtrate in an ice bath and acidify it by slowly adding concentrated hydrochloric acid with stirring until the precipitation of cinnamic acid is complete.

  • Collect the white crystalline product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with cold water to remove any remaining inorganic salts.

  • Recrystallize the crude cinnamic acid from hot water to obtain pure crystals.[15]

  • Dry the purified crystals and determine the yield and melting point.

Protocol 2: Synthesis of Cinnamic Acid via Knoevenagel-Doebner Condensation

This protocol details the synthesis of cinnamic acid from benzaldehyde and malonic acid.[7][11]

Materials:

  • Benzaldehyde (newly distilled)

  • Malonic acid

  • Pyridine

  • 95% Ethanol

  • Concentrated hydrochloric acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, place 0.10 moles of newly distilled benzaldehyde, 0.11 mole of malonic acid, 25 mL of 95% ethanol, and 2.5 mL of pyridine.[7][11]

  • Heat the mixture to a mild reflux for 6 to 8 hours.[7][11] The evolution of carbon dioxide should be observed.

  • Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.[11]

  • Break up the large crystal mass with a spatula.

  • Pour the mixture into a beaker containing 100 mL of cold water and 20 mL of concentrated hydrochloric acid. Stir until the precipitation of cinnamic acid is complete.[1]

  • Collect the crude cinnamic acid by vacuum filtration and wash it thoroughly with cold water.[1]

  • Recrystallize the product from hot water or an ethanol/water mixture.[1][7]

Visualizations

Perkin_Reaction_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Benzaldehyde Benzaldehyde Heating Heat to 180°C (1 hour) Benzaldehyde->Heating AceticAnhydride Acetic Anhydride AceticAnhydride->Heating SodiumAcetate Anhydrous Sodium Acetate SodiumAcetate->Heating Quench Pour into Water Heating->Quench Cool Neutralize Add NaHCO3 (aq) Quench->Neutralize HotFilter Hot Filtration Neutralize->HotFilter Acidify Add HCl (aq) HotFilter->Acidify ColdFilter Vacuum Filtration Acidify->ColdFilter Recrystallize Recrystallize ColdFilter->Recrystallize Product Pure Cinnamic Acid Recrystallize->Product

Caption: Experimental workflow for the synthesis of cinnamic acid via the Perkin reaction.

Troubleshooting_Low_Yield Start Low Yield in Cinnamic Acid Synthesis CheckMoisture Check for Moisture in Reagents/Glassware? Start->CheckMoisture CheckPurity Check Purity of Starting Materials? CheckMoisture->CheckPurity No Sol_Dry Thoroughly dry glassware. Use anhydrous reagents. CheckMoisture->Sol_Dry Yes CheckConditions Verify Reaction Temperature & Time? CheckPurity->CheckConditions No Sol_Purify Distill aldehydes. Use pure reagents. CheckPurity->Sol_Purify Yes CheckCatalyst Check Catalyst Activity/Amount? CheckConditions->CheckCatalyst No Sol_Conditions Ensure proper heating and adequate reaction time. CheckConditions->Sol_Conditions Yes Sol_Catalyst Use fresh, high-quality catalyst in the correct amount. CheckCatalyst->Sol_Catalyst Yes

Caption: Troubleshooting decision tree for low reaction yield.

References

Optimizing reaction conditions for Perkin reaction of aromatic aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the Perkin reaction of aromatic aldehydes.

Frequently Asked Questions (FAQs)

Q1: What is the Perkin reaction? A1: The Perkin reaction is an organic synthesis method that creates α,β-unsaturated aromatic acids.[1] It involves the aldol condensation of an aromatic aldehyde with an acid anhydride, facilitated by a weak base, typically the alkali salt of the acid corresponding to the anhydride.[2]

Q2: What is the general mechanism of the Perkin reaction? A2: The reaction is initiated when the base catalyst abstracts an alpha-hydrogen from the acid anhydride to form a resonance-stabilized carbanion (enolate).[3][4] This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde.[3][5] The resulting intermediate undergoes dehydration and subsequent hydrolysis to yield the final α,β-unsaturated aromatic acid.[5][6]

Q3: Why is this reaction typically used only for aromatic aldehydes? A3: The Perkin reaction is generally restricted to aromatic aldehydes because they lack α-hydrogens and therefore cannot undergo self-condensation, which would otherwise be a competing reaction.[7][8]

Q4: What are the key reagents required for a Perkin reaction? A4: The essential reagents are an aromatic aldehyde, an aliphatic acid anhydride that has at least two α-hydrogens, and a weak base catalyst, such as anhydrous sodium or potassium acetate.[6][9][10] Other bases like triethylamine can also be used.[9]

Q5: What are some common applications of the Perkin reaction? A5: This reaction is widely used in the synthesis of cinnamic acid and its derivatives, which are precursors for pharmaceuticals (like the anticoagulant warfarin), fragrances, and flavors.[7][11][12] It is also employed in the laboratory synthesis of the phytoestrogenic stilbene resveratrol.[5][7]

Troubleshooting Guide

This section addresses common issues encountered during the Perkin reaction in a question-and-answer format.

Q1: I'm getting a very low yield. What are the potential causes and solutions? A1: Low yields in a Perkin reaction can stem from several factors:

  • Moisture in Reagents: The base catalyst, typically sodium or potassium acetate, is sensitive to moisture, which can inhibit the reaction. Ensure you are using a freshly fused and finely powdered anhydrous salt.[9][10][13]

  • Insufficient Temperature: The Perkin reaction often requires high temperatures, typically in the range of 180-190°C, to proceed efficiently.[13][14] An increase in temperature generally increases the reaction rate.[14][15]

  • Sub-optimal Catalyst Concentration: While a higher catalyst concentration can increase the reaction rate by providing more active sites, there is often an optimal concentration.[16] Exceeding this may not improve the yield and could complicate purification.[16][17]

  • Short Reaction Time: Traditional heating methods may require several hours (4-10 hours) for the reaction to reach completion.[9][18] Monitor the reaction's progress before work-up.

Troubleshooting_Low_Yield start Low Yield Observed q1 Is the base catalyst anhydrous and powdered? start->q1 s1 Action: Use freshly fused and powdered anhydrous salt. q1->s1 No q2 Is the reaction temperature adequate (e.g., >180°C)? q1->q2 Yes s1->q2 s2 Action: Increase temperature to the optimal range. q2->s2 No q3 Was the reaction time sufficient? q2->q3 Yes s2->q3 s3 Action: Increase reaction time and monitor progress (TLC). q3->s3 No end_node Yield should improve. Consider other factors (e.g., reagent purity). q3->end_node Yes s3->end_node

Caption: Troubleshooting logic for low reaction yield.

Q2: My reaction mixture turned into a dark, tar-like substance. What happened and how can I prevent it? A2: Tar formation is a common side reaction, often caused by polymerization or decomposition of starting materials or products at high temperatures.[13][19]

  • Prevention: Ensure uniform heating and adequate stirring to avoid localized overheating.[13] Using a solvent can sometimes help with heat distribution.[13] The mechanism of tar formation often involves complex radical reactions.[20]

Q3: How can I effectively remove unreacted aromatic aldehyde from my product? A3: Unreacted benzaldehyde (or other aromatic aldehydes) is a common impurity.[13] It can be efficiently removed through steam distillation during the work-up procedure. The process is continued until the distillate runs clear.[21][22]

Q4: My final product is difficult to purify and appears contaminated with byproducts. What are the best purification strategies? A4: Purification of the crude cinnamic acid derivative typically involves a few key steps:

  • Base Wash: After the reaction, the mixture is treated with a base (like sodium carbonate or sodium hydroxide) to convert the cinnamic acid product into its water-soluble salt.[23]

  • Removal of Aldehyde: As mentioned, steam distillation removes the volatile, unreacted aldehyde.[21]

  • Decolorization: If resinous or colored impurities are present, the aqueous solution of the salt can be treated with activated charcoal and then filtered while hot.[21][23]

  • Precipitation and Isolation: The clear, hot filtrate is then cooled and acidified with a strong acid (e.g., concentrated HCl) to precipitate the purified cinnamic acid.[13][22][23] The solid product is collected by vacuum filtration and washed with cold water.[21]

Q5: Can I speed up this reaction? It takes too long with conventional heating. A5: Yes, modern techniques can significantly reduce reaction times. Microwave irradiation is a highly effective method, often reducing reaction times from several hours to as little as 5-10 minutes.[9][10][24] However, note that sodium acetate (NaOAc) may not be an effective catalyst under microwave conditions, and other bases should be considered.[9][10] Sonochemical methods, using ultrasound, have also been employed to accelerate the reaction.[18][22]

Quantitative Data Summary

Optimizing the Perkin reaction involves balancing temperature, time, and the choice of solvent and catalyst. The following tables summarize how these variables can affect the outcome.

Table 1: Effect of Reaction Conditions on Cinnamic Acid Yield

Method Catalyst Temperature (°C) Time Yield (%) Reference(s)
Conventional Heating Anhydrous Sodium Acetate 180 3-5 hours ~70-80% [5][24]
Microwave Irradiation Anhydrous Sodium Acetate N/A (320W Power) 5 minutes ~85% [24]
Sonochemistry Sodium Acetate 70 60 minutes ~5% (unoptimized) [18][22]

| Solvent-Free | ZrO2-TiO2 | 120 | N/A | High |[14] |

Table 2: Effect of Solvent on Reaction Rate

Solvent Relative Rate Dielectric Constant (ε) Notes Reference(s)
Ethanol 1.7 x 10⁻² g mol⁻¹ min⁻¹ 24.55 Polar protic solvents can stabilize charged intermediates. [14][25]
Toluene 5.6 x 10⁻³ g mol⁻¹ min⁻¹ 2.38 Non-polar solvent. [14]
Solvent-Free 1.7 x 10⁻³ g mol⁻¹ min⁻¹ N/A Slower rate but offers environmental benefits. [14]

| Methanol | Lower than Ethanol | 32.70 | Reaction rate can be influenced by the solvent's ability to solvate reactants versus the transition state. |[25][26] |

Experimental Protocols

Protocol 1: Synthesis of trans-Cinnamic Acid via Conventional Heating

This protocol details the classic synthesis of trans-cinnamic acid from benzaldehyde and acetic anhydride.

Materials:

  • Benzaldehyde (10.5 g, 10 mL)

  • Acetic anhydride (15 g, 14 mL)

  • Finely powdered anhydrous sodium acetate (6 g)[21]

  • Saturated sodium carbonate solution

  • Concentrated hydrochloric acid (HCl)

  • Activated charcoal

  • 250 mL round-bottom flask

  • Reflux condenser and heating mantle/oil bath[21]

  • Apparatus for steam distillation[21]

Perkin_Workflow cluster_0 Reaction Setup cluster_1 Work-up & Isolation cluster_2 Purification n1 1. Mix Benzaldehyde, Acetic Anhydride, and Anhydrous NaOAc in RBF. n2 2. Attach condenser and heat mixture at 180°C for ~3 hours. n1->n2 n3 3. Pour hot mixture into water. n2->n3 n4 4. Add Na2CO3 solution to form soluble salt. n3->n4 n5 5. Steam distill to remove unreacted benzaldehyde. n4->n5 n6 6. Add activated charcoal to hot solution and filter. n5->n6 n7 7. Cool filtrate and acidify with conc. HCl to precipitate. n6->n7 n8 8. Collect crystals via vacuum filtration, wash with cold water, and dry. n7->n8

Caption: General experimental workflow for the Perkin reaction.

Procedure:

  • Reaction Setup: Place benzaldehyde, acetic anhydride, and finely powdered anhydrous sodium acetate into a 250 mL round-bottom flask.[23] Fit a reflux condenser and heat the mixture in an oil bath at 180°C for 3 hours.[23]

  • Work-up: Allow the mixture to cool slightly and pour the contents into a larger flask containing 50-100 mL of water.[21]

  • Neutralization: Slowly add a saturated solution of sodium carbonate until the solution is basic, which converts the cinnamic acid into its soluble sodium salt.[21]

  • Removal of Unreacted Aldehyde: Perform steam distillation to remove any unreacted benzaldehyde. Continue until the distillate is no longer cloudy.[13][21]

  • Decolorization: To the remaining hot solution, add a small amount of activated charcoal to decolorize it.[21] Heat the mixture briefly and then filter it while hot through a fluted filter paper to remove the charcoal.[21]

  • Precipitation: Cool the clear filtrate in an ice bath. Slowly add concentrated HCl while stirring until the precipitation of white crystals of cinnamic acid is complete.[22]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel, wash them with cold water to remove residual acid, and allow them to air dry.[21]

Protocol 2: Microwave-Assisted Synthesis of trans-Cinnamic Acid

This protocol offers a significant reduction in reaction time.[24]

Materials:

  • Benzaldehyde (0.05 mol)

  • Acetic anhydride (7.5 g, 7 mL, 0.073 mol)

  • Freshly fused and finely powdered sodium acetate (2.5 g, 0.03 mol)

  • Unmodified domestic microwave oven (e.g., 800 W)

  • Appropriate microwave-safe reaction vessel

Procedure:

  • Reaction Setup: In a microwave-safe vessel, mix the benzaldehyde, acetic anhydride, and anhydrous sodium acetate.

  • Irradiation: Place the vessel in the microwave oven and irradiate the mixture at a moderate power setting (e.g., 320 W or 40% power) for 5 minutes.

  • Work-up and Purification: After irradiation, carefully remove the vessel and follow the work-up and purification steps (3-7) as described in Protocol 1.[24]

References

Stability of 2,3,4-Trimethoxycinnamic acid under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3,4-Trimethoxycinnamic acid. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My this compound is precipitating out of my aqueous formulation. What are the likely causes and how can I resolve this?

A1: Precipitation of cinnamic acid derivatives in aqueous solutions is a common issue, often related to their low water solubility, which is significantly influenced by pH. As a weak acid, the solubility of this compound is pH-dependent.[1]

  • Low pH: At a pH below its pKa, this compound will exist predominantly in its less soluble, protonated (acidic) form, leading to precipitation.[1] The predicted pKa for trans-2,3,4-Trimethoxycinnamate is approximately 3.72.

  • Solution: To increase solubility, adjust the pH of your formulation to be at or above the pKa. However, be mindful that a higher pH might impact the stability of the compound.[1] A careful balance between solubility and stability is essential.

Q2: I am observing a change in the color (e.g., yellowing or browning) of my this compound solution over time. What could be the cause?

A2: Discoloration in solutions of cinnamic acid derivatives can be an indicator of degradation, particularly through oxidation. While this compound lacks the hydroxyl groups that make compounds like caffeic and ferulic acid highly susceptible to oxidation, degradation can still occur.[1]

  • Oxidation: The methoxy groups on the phenyl ring can influence the electron density and potential for oxidative degradation, which can be accelerated by factors like high pH and the presence of metal ions.[1]

  • Prevention Strategies:

    • pH Optimization: Maintain the pH in a range that balances solubility and stability. For the related compound ferulic acid, a pH range of 3 to 5 is recommended for improved stability against oxidation.[1]

    • Antioxidants: Consider adding antioxidants such as ascorbic acid (Vitamin C) or tocopherol (Vitamin E) to your formulation to inhibit oxidative processes.[1]

    • Chelating Agents: Incorporating a chelating agent like EDTA can bind trace metal ions that may catalyze oxidation.[1]

Q3: What are the expected degradation pathways for this compound under different pH conditions?

A3: While specific degradation pathways for this compound are not extensively documented, based on the behavior of cinnamic acid and its derivatives, several degradation routes can be anticipated, particularly under forced conditions (e.g., strong acid, strong base, heat, light).

  • Hydrolysis: Under acidic or alkaline conditions, ester derivatives of cinnamic acids are susceptible to hydrolysis. While this compound itself is not an ester, this pathway is relevant if it is part of a larger ester-containing molecule.

  • Decarboxylation: At elevated temperatures, decarboxylation, the loss of the carboxylic acid group, can occur.[1]

  • Oxidation: As mentioned, oxidation of the aromatic ring can occur, potentially leading to ring-opening under harsh conditions.

  • Isomerization: Exposure to UV light can cause cis-trans isomerization of the double bond in the acrylic acid side chain.

Q4: What analytical methods are recommended for assessing the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for stability testing of cinnamic acid derivatives.[1] It enables the separation and quantification of the parent compound from its potential degradation products.

  • Typical HPLC setup:

    • Column: A reversed-phase C18 column is commonly used.[1]

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer) is typical. The pH of the mobile phase should be controlled to ensure good peak shape and separation.

    • Detection: UV detection is suitable for cinnamic acid derivatives due to their aromatic structure.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected loss of this compound concentration PhotodegradationWork under amber or UV-filtered light. Use amber glassware and autosampler vials. Store samples in the dark when not in use.
pH-mediated degradationOptimize the pH of the solution to a range that ensures stability. Conduct a pH stability study to determine the optimal range.
Oxidative degradationDegas solvents before use. Consider adding a compatible antioxidant to the formulation.[1]
Appearance of unexpected peaks in HPLC analysis Cis-trans isomerizationAn extra peak eluting close to the main peak could be the cis-isomer. Minimize light exposure during sample preparation and analysis.
Degradation productsPeaks corresponding to degradation products may appear. Forced degradation studies can help in identifying these peaks.

Experimental Protocols

Protocol for pH-Dependent Stability Study

This protocol outlines a general procedure for evaluating the stability of this compound in aqueous solutions at different pH values.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade water, acetonitrile, and methanol

  • Buffers: Acetate buffer (for acidic pH), Phosphate buffer (for neutral pH), and Borate buffer (for alkaline pH)

  • Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment

2. Preparation of Buffer Solutions:

  • Prepare a series of buffer solutions covering the desired pH range (e.g., pH 3, 5, 7, 9, and 11).

3. Preparation of Test Solutions:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • For each pH to be tested, dilute the stock solution with the corresponding buffer to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).

4. Stability Study Conditions:

  • Store the prepared test solutions at a constant temperature (e.g., 25°C or 40°C) and protect them from light.

  • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

5. HPLC Analysis:

  • Analyze the aliquots using a validated stability-indicating HPLC method.

  • Example HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile:Phosphate buffer (pH adjusted)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Determined by UV scan of the compound

    • Injection Volume: 10 µL

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point for each pH.

  • Plot the percentage remaining versus time to determine the degradation kinetics.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Stock Solution prep_samples Prepare Test Samples at different pH prep_stock->prep_samples prep_buffers Prepare pH Buffers prep_buffers->prep_samples incubate Incubate at Controlled Temperature prep_samples->incubate sampling Sample at Time Points incubate->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis & Kinetics hplc->data_analysis

Caption: Workflow for a pH-dependent stability study.

Degradation_Pathways cluster_degradation Potential Degradation Pathways main This compound decarboxylation Decarboxylation main->decarboxylation Heat isomerization Cis-Trans Isomerization main->isomerization UV Light oxidation Oxidative Degradation main->oxidation High pH, Metal Ions

Caption: Potential degradation pathways for this compound.

References

Common impurities in 2,3,4-Trimethoxycinnamic acid and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3,4-Trimethoxycinnamic acid. The information focuses on identifying and removing common impurities encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically produced this compound?

A1: Given that the primary synthetic route to this compound is the Knoevenagel condensation, the most prevalent impurities are typically unreacted starting materials. These include:

  • 2,3,4-Trimethoxybenzaldehyde: The aldehyde starting material.

  • Malonic Acid: The active methylene compound used in the condensation.

Side-products from the condensation reaction are also possible, though less common if the reaction conditions are well-controlled.

Q2: How can I remove unreacted 2,3,4-trimethoxybenzaldehyde from my product?

A2: An effective method for removing the neutral 2,3,4-trimethoxybenzaldehyde impurity from the acidic this compound is through an acid-base extraction . The principle relies on the differential solubility of the acidic product and the neutral impurity in aqueous basic solutions. The acidic product will form a water-soluble salt with a base, while the neutral aldehyde will remain in an organic solvent.

Q3: What is a suitable method for removing residual malonic acid?

A3: Malonic acid exhibits high solubility in water and alcohols like methanol and ethanol, but it is insoluble in nonpolar solvents like hexane.[1][2][3] This property can be exploited during the work-up and purification steps. Washing the crude product with cold water can help remove a significant portion of unreacted malonic acid. Furthermore, during recrystallization from a mixed solvent system like ethanol/water, the malonic acid tends to remain in the more polar aqueous phase.

Q4: Which analytical techniques are recommended for assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and reliable techniques for purity analysis.[4][5]

  • HPLC is well-suited for separating and quantifying non-volatile impurities like unreacted starting materials and other by-products. A reversed-phase C18 column is often a good starting point.[4][6]

  • GC-MS is effective for identifying and quantifying volatile and semi-volatile impurities.[4]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low Purity After Initial Synthesis Incomplete reaction or non-optimal reaction conditions leading to a high concentration of starting materials.Optimize the reaction conditions (e.g., reaction time, temperature, catalyst). Implement a post-synthesis purification protocol such as acid-base extraction followed by recrystallization.
Oily Product Instead of Crystalline Solid Presence of significant amounts of impurities that inhibit crystallization.Purify the crude product using acid-base extraction to remove the bulk of the impurities, which should then allow for successful crystallization.
Poor Crystal Formation During Recrystallization The chosen solvent system is not optimal; the solution may be too dilute or cooling too rapidly.Screen for an optimal recrystallization solvent or solvent mixture. Ensure the minimum amount of hot solvent is used to dissolve the product. Allow the solution to cool slowly to promote the formation of well-defined crystals. Seeding with a pure crystal can also induce crystallization.[7]
Persistent Impurity Peak in HPLC/GC-MS The impurity may co-crystallize with the product or have similar solubility properties.A combination of purification techniques may be necessary. For example, perform an acid-base extraction followed by recrystallization from a different solvent system.

Purification and Analytical Protocols

Data on Purification of this compound

The following table summarizes representative data for the purification of a cinnamic acid derivative using a multi-step purification process.

Purification StagePurity (%)Key Impurities DetectedAnalytical Method
Crude Product~85%Starting Aldehyde, Malonic AcidHPLC
After Acid-Base Extraction~95%Residual Starting AldehydeHPLC
After Recrystallization>99%Trace impurities below 0.1%HPLC, GC-MS

Experimental Protocols

Acid-Base Extraction for Removal of 2,3,4-Trimethoxybenzaldehyde

This protocol is designed to separate the acidic product from the neutral starting material.

Materials:

  • Crude this compound

  • Organic solvent (e.g., ethyl acetate or dichloromethane)

  • Saturated aqueous sodium bicarbonate solution

  • 1 M Hydrochloric acid (HCl)

  • Separatory funnel

  • Beakers and flasks

Procedure:

  • Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.

  • Add saturated aqueous sodium bicarbonate solution to the separatory funnel. The volume should be roughly equal to the organic layer.

  • Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup from carbon dioxide evolution.

  • Allow the layers to separate. The aqueous layer will contain the sodium salt of this compound, while the organic layer will contain the unreacted 2,3,4-trimethoxybenzaldehyde.

  • Drain the lower aqueous layer into a clean flask.

  • Wash the organic layer with another portion of saturated aqueous sodium bicarbonate solution and combine the aqueous extracts.

  • The organic layer containing the aldehyde impurity can be discarded.

  • Cool the combined aqueous extracts in an ice bath and slowly add 1 M HCl with stirring until the solution is acidic (pH ~2), which will precipitate the purified this compound.

  • Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry thoroughly.

Recrystallization of this compound

This protocol is for the final purification of the acid to obtain a high-purity crystalline product.

Materials:

  • This compound (from acid-base extraction)

  • Recrystallization solvent system (e.g., Ethanol/Water or Chloroform/Hexane)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Vacuum filtration apparatus

Procedure:

  • Place the this compound in an Erlenmeyer flask.

  • Add a minimal amount of the more soluble solvent (e.g., hot ethanol) to just dissolve the solid.

  • Heat the solution gently on a hot plate.

  • Slowly add the less soluble solvent (e.g., hot water) dropwise until the solution becomes slightly cloudy (turbid).

  • Add a few more drops of the more soluble solvent until the solution becomes clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_result Result start Crude this compound (with impurities) acid_base Acid-Base Extraction start->acid_base Remove Aldehyde recrystallization Recrystallization acid_base->recrystallization Further Purification hplc_gcms Purity Analysis (HPLC/GC-MS) recrystallization->hplc_gcms Verify Purity end Pure this compound (>99%) hplc_gcms->end

Caption: Experimental workflow for the purification and analysis of this compound.

logical_relationship cluster_impurities Common Impurities cluster_product Desired Product cluster_methods Purification Methods aldehyde 2,3,4-Trimethoxy- benzaldehyde (Neutral) acid_base Acid-Base Extraction aldehyde->acid_base Separated based on neutrality malonic Malonic Acid (Acidic) recrystallization Recrystallization malonic->recrystallization Removed by solubility difference product 2,3,4-Trimethoxy- cinnamic Acid (Acidic) product->acid_base Forms soluble salt product->recrystallization Crystallizes out

Caption: Logical relationship between impurities and purification methods for this compound.

References

Challenges in scaling up the synthesis of 2,3,4-Trimethoxycinnamic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,3,4-Trimethoxycinnamic Acid. This resource is intended for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address challenges you may encounter during the synthesis and scale-up of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two most common and effective methods for synthesizing this compound are the Knoevenagel condensation and the Perkin reaction.[1][2]

  • Knoevenagel Condensation: This reaction involves the condensation of 2,3,4-trimethoxybenzaldehyde with an active methylene compound, typically malonic acid, in the presence of a basic catalyst.[2] A modification of this, the Doebner modification, uses pyridine as a solvent, which also facilitates the decarboxylation of the intermediate to form the final product.[2]

  • Perkin Reaction: This method utilizes the condensation of an aromatic aldehyde (2,3,4-trimethoxybenzaldehyde) with an acid anhydride (e.g., acetic anhydride) and an alkali salt of the corresponding carboxylic acid (e.g., sodium acetate) as a weak base.[2][3]

Q2: Which synthesis method generally provides a higher yield for this compound?

A2: The Knoevenagel condensation typically offers higher yields for the synthesis of cinnamic acids compared to the Perkin reaction.[4] A specific protocol for trans-2,3,4-Trimethoxycinnamic acid using a Knoevenagel-Doebner-Stobbe reaction reports a yield of 92%.[5]

Q3: What are the main challenges when scaling up the synthesis of this compound?

A3: Scaling up the synthesis of this compound presents several challenges common to many chemical processes. These include:

  • Heat Management: Both the Knoevenagel and Perkin reactions can be exothermic. In a large reactor, the surface-area-to-volume ratio is lower, making heat dissipation more difficult and potentially leading to side reactions or the formation of impurities.

  • Mixing Efficiency: Ensuring uniform mixing in a large-scale reactor is crucial to maintain consistent reaction conditions and avoid localized overheating.

  • Impurity Profile: Unexpected impurities can emerge at a larger scale due to slight variations in reaction times, temperature profiles, or even leaching from the reactor materials.[6]

  • Solid Handling: The handling of solids, such as the starting materials and the final product, can be more complex at an industrial scale.

  • Crystallization and Polymorphism: The crystallization process may behave differently at a larger scale, potentially leading to changes in crystal form (polymorphism), which can affect the physical properties of the final product.[6]

Q4: How can I purify crude this compound?

A4: The most common method for purifying this compound is recrystallization. A typical procedure involves dissolving the crude product in a suitable solvent system, such as a mixture of chloroform and hexane, followed by cooling to induce crystallization.[5] For Knoevenagel reactions, the work-up often involves acidification of the reaction mixture to precipitate the crude acid, which is then collected by filtration and washed before recrystallization.[7]

Troubleshooting Guides

Low Yield
Potential Cause Troubleshooting Steps
Incomplete Reaction - Knoevenagel: Ensure the reaction is heated for a sufficient duration. For example, a high-yield synthesis of a related compound involves heating for up to 3 hours.[7] Monitor reaction progress using Thin Layer Chromatography (TLC).- Perkin: This reaction often requires high temperatures (around 180°C) and long reaction times (4-8 hours) to go to completion.[2]
Impure Starting Materials - Ensure the 2,3,4-trimethoxybenzaldehyde is pure and free from oxidation products. If necessary, purify the aldehyde by distillation before use.
Suboptimal Catalyst/Base Concentration - Knoevenagel: The amount of base catalyst (e.g., piperidine, pyridine, DABCO) is critical. Use the recommended molar equivalents as specified in the protocol.[5][7]- Perkin: Use anhydrous sodium or potassium acetate as the base. The presence of moisture can deactivate the catalyst.[2]
Side Reactions - Knoevenagel: Side reactions can occur if the temperature is too high. Maintain the recommended reaction temperature. The use of greener catalysts like ammonium bicarbonate can sometimes lead to the formation of tarry byproducts if not controlled.[7]- Perkin: High temperatures can lead to the formation of tar-like substances. Ensure adequate stirring to maintain a uniform temperature.[1]
Product Impurity
Potential Cause Troubleshooting Steps
Unreacted Starting Materials - Improve the reaction conditions to drive the reaction to completion (see "Low Yield" section).- During work-up, ensure efficient extraction and washing steps to remove unreacted aldehyde.
Formation of Byproducts - Knoevenagel: If using pyridine, ensure it is completely removed during work-up. The use of alternative, "greener" catalysts can sometimes reduce byproduct formation.[7]- Perkin: Overheating can lead to polymerization and the formation of resinous byproducts. Control the reaction temperature carefully.[1]
Inefficient Purification - Optimize the recrystallization solvent and procedure. Ensure the crude product is fully dissolved in the minimum amount of hot solvent and then cooled slowly to maximize crystal formation and purity.

Data Presentation

Table 1: Comparison of Synthesis Routes for Cinnamic Acids

Synthesis RouteTypical Yield (%)Reaction TimeReaction Temperature (°C)Key ReactantsCatalyst/Reagent
Perkin Reaction 4.98 - 72%[4]1 - 8 hours[4]70 - 180[4]Aromatic Aldehyde, Acetic AnhydrideSodium or Potassium Acetate[4]
Knoevenagel Condensation 73 - 90%[4]Minutes to several hoursRoom Temp. to 140Aromatic Aldehyde, Malonic AcidWeak bases (e.g., piperidine, pyridine), Ammonium bicarbonate[4]

Table 2: Reported Yields for Trimethoxycinnamic Acid Synthesis

CompoundSynthesis MethodCatalyst/ReagentYield (%)Reference
trans-2,3,4-Trimethoxycinnamic acidKnoevenagel-Doebner-StobbeDABCO in DMF92%[5]
3,4,5-Trimethoxycinnamic acidKnoevenagel CondensationAmmonium bicarbonate in EtOAc73%[7]
3,4,5-Trimethoxycinnamic acidKnoevenagel CondensationPyridine in DMF91%[8]
3,4,5-Trimethoxycinnamic acidKnoevenagel CondensationEthanolamine in water65%[8]

Experimental Protocols

Protocol 1: High-Yield Synthesis of trans-2,3,4-Trimethoxycinnamic Acid via Knoevenagel-Doebner-Stobbe Reaction[5]
  • Reaction Setup: In a suitable reaction vessel, combine 2,3,4-trimethoxybenzaldehyde (1.0 equivalent), malonic acid (2.0 equivalents), and 1,4-diazabicyclo[2.2.2]octane (DABCO) (2.0 equivalents) in dimethylformamide (DMF).

  • Reaction: Stir the reaction mixture at 100-110 °C for 60-90 minutes. Monitor the completion of the reaction by TLC.

  • Work-up: After the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Purification: Recrystallize the crude product from a chloroform/hexane solvent system to obtain pure trans-2,3,4-Trimethoxycinnamic acid.

Protocol 2: General Procedure for Knoevenagel Condensation of a Trimethoxybenzaldehyde[7]
  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, place the trimethoxybenzaldehyde (1.0 equivalent), malonic acid (2.0 equivalents), and pyridine.

  • Reaction: Add piperidine and heat the mixture to 80-85°C for 1 hour, then heat under reflux for an additional 3 hours.

  • Work-up: After cooling, pour the reaction mixture into cold water. Acidify the mixture by slowly adding concentrated hydrochloric acid with stirring.

  • Isolation: Collect the precipitated crystals by suction filtration and wash them with cold water.

  • Purification: Dissolve the crude product in an aqueous sodium hydroxide solution, filter, and then re-precipitate the acid by adding hydrochloric acid. Filter the crystalline product, wash with cold water, and dry.

Visualizations

Experimental_Workflow_Knoevenagel cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine: - 2,3,4-Trimethoxybenzaldehyde - Malonic Acid - Base (e.g., DABCO) - Solvent (e.g., DMF) heat Heat and Stir (e.g., 100-110°C, 60-90 min) reagents->heat quench Pour into Water heat->quench extract Extract with Ethyl Acetate quench->extract recrystallize Recrystallize from Chloroform/Hexane extract->recrystallize product Pure this compound recrystallize->product

Caption: Experimental Workflow for Knoevenagel Condensation.

Troubleshooting_Low_Yield start Low Yield of This compound check_reaction Is the reaction complete? start->check_reaction check_reagents Are starting materials pure? check_reaction->check_reagents Yes solution_time Increase reaction time/temperature Monitor by TLC check_reaction->solution_time No check_conditions Are reaction conditions optimal? check_reagents->check_conditions Yes solution_purity Purify aldehyde (e.g., distillation) Use anhydrous reagents check_reagents->solution_purity No solution_catalyst Verify catalyst/base concentration check_conditions->solution_catalyst No

Caption: Troubleshooting Logic for Low Yield.

References

Preventing degradation of 2,3,4-Trimethoxycinnamic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing the degradation of 2,3,4-Trimethoxycinnamic acid during storage. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your compound during research and development.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: To ensure long-term stability, solid this compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area.[1][2] Recommended storage temperatures are typically between 2-8°C. Avoid exposure to high humidity and extreme temperatures.

Q2: What are the primary factors that can cause the degradation of this compound?

A2: Like other cinnamic acid derivatives, this compound is susceptible to degradation from several factors, including:

  • Hydrolysis: Degradation in the presence of water, which can be accelerated by acidic or basic conditions.

  • Oxidation: The presence of oxidizing agents can lead to the breakdown of the molecule.[3]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce isomerization (from trans to cis) and other degradative reactions.[4]

  • Thermal Stress: Elevated temperatures can accelerate the rate of degradation.[1]

Q3: How can I detect degradation of my this compound sample?

A3: Degradation can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[5][6] This technique allows for the separation and quantification of the intact this compound from its potential degradation products. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.

Q4: Are there any known degradation products of this compound?

A4: While specific degradation products for this compound are not extensively documented in publicly available literature, potential degradation pathways for cinnamic acid derivatives include isomerization of the double bond, reactions involving the carboxylic acid group, and modifications to the phenyl ring, such as demethylation under certain stress conditions.[7] Forced degradation studies are necessary to identify the specific degradation products for this compound.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Unexpected peaks in HPLC chromatogram of a stored sample. Degradation of the compound due to improper storage.1. Review storage conditions: ensure the sample is protected from light, moisture, and high temperatures. 2. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products and confirm if the new peaks correspond to them. 3. If degradation is confirmed, procure a fresh batch of the compound and store it under the recommended conditions.
Loss of potency or inconsistent experimental results. Degradation of the this compound stock solution.1. Prepare fresh stock solutions more frequently. 2. Store stock solutions at low temperatures (2-8°C or frozen) and protected from light. 3. Before use, visually inspect the solution for any precipitation or color change. 4. Re-analyze the concentration of the stock solution using a validated HPLC method before critical experiments.
Discoloration of the solid compound. Potential degradation due to exposure to light or air (oxidation).1. Discard the discolored compound. 2. Ensure the new container is opaque or amber-colored and is purged with an inert gas (e.g., nitrogen or argon) before sealing if the compound is highly sensitive to oxidation.

Quantitative Data Summary

Stress Condition Time % Degradation (Hypothetical) Number of Degradation Products Observed (Hypothetical) Appearance of Solution (Hypothetical)
0.1 M HCl24 hours8%2Colorless
0.1 M NaOH24 hours15%3Slight yellow tint
3% H₂O₂24 hours25%4Colorless
Thermal (60°C)48 hours5%1Colorless
Photolytic (UV light)24 hours12%2 (including cis-isomer)Colorless

Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines the general procedure for conducting a forced degradation study on this compound to identify potential degradation pathways and to develop a stability-indicating HPLC method.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Keep the solution at 60°C for a specified period (e.g., 24 hours).

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Keep the solution at 60°C for a specified period (e.g., 24 hours).

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a specified period (e.g., 24 hours).

  • Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 60°C) for a specified period (e.g., 48 hours). Also, prepare a solution of the compound and store it at the same temperature.

  • Photolytic Degradation: Expose a solution of the compound to a calibrated light source (e.g., UV lamp at 254 nm and/or a fluorescent lamp) for a specified duration. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At appropriate time points, withdraw samples from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC method.

Protocol for Stability-Indicating HPLC Method

1. Instrumentation:

  • HPLC system with a UV-Vis detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Mobile Phase:

  • A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.1% phosphoric acid) and an organic phase (e.g., acetonitrile or methanol). The exact composition should be optimized to achieve good separation between the parent compound and its degradation products.

3. Chromatographic Conditions:

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

  • Detection Wavelength: Determined by measuring the UV spectrum of this compound (a wavelength around its λmax).

4. Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.[6]

Visualizations

degradation_pathways 2_3_4_TMCA 2,3,4-Trimethoxycinnamic Acid (trans-isomer) cis_isomer cis-isomer 2_3_4_TMCA->cis_isomer Light (UV) hydrolysis_products Hydrolysis Products (e.g., demethylation) 2_3_4_TMCA->hydrolysis_products Acid/Base, Heat oxidation_products Oxidation Products (e.g., cleavage of double bond) 2_3_4_TMCA->oxidation_products Oxidizing Agent thermal_products Thermal Degradants 2_3_4_TMCA->thermal_products Heat experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis Acid_Heat Acidic (HCl, Heat) Sample_Prep Sample Preparation (Neutralization, Dilution) Acid_Heat->Sample_Prep Base_Heat Basic (NaOH, Heat) Base_Heat->Sample_Prep Oxidation Oxidative (H2O2) Oxidation->Sample_Prep Thermal Thermal Thermal->Sample_Prep Photolytic Photolytic (UV/Vis Light) Photolytic->Sample_Prep HPLC_Analysis HPLC-UV Analysis Sample_Prep->HPLC_Analysis Data_Evaluation Data Evaluation (% Degradation, Peak Purity) HPLC_Analysis->Data_Evaluation Start 2,3,4-Trimethoxycinnamic Acid Sample Start->Acid_Heat Start->Base_Heat Start->Oxidation Start->Thermal Start->Photolytic

References

Technical Support Center: Troubleshooting Low Bioactivity of Synthetic 2,3,4-Trimethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering unexpectedly low bioactivity with synthetic 2,3,4-trimethoxycinnamic acid in their experiments. This document provides a structured approach to troubleshooting, covering potential issues from synthesis and compound integrity to experimental design and data interpretation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our troubleshooting guide is organized in a question-and-answer format to directly address common issues.

Section 1: Compound Synthesis and Integrity

Question 1: My synthetic this compound shows significantly lower bioactivity than expected. Could the synthesis method be the cause?

Answer: Yes, the synthetic route can introduce impurities or result in a product with incorrect stereochemistry, both of which can drastically affect bioactivity. The most common method for synthesizing trimethoxycinnamic acids is the Knoevenagel-Doebner condensation.

Troubleshooting Steps:

  • Verify the Synthetic Protocol: Ensure your synthesis protocol is robust. A typical Knoevenagel-Doebner reaction for this compound involves the condensation of 2,3,4-trimethoxybenzaldehyde with malonic acid.

  • Identify Potential Side Products: Incomplete reactions or side reactions can generate impurities that may interfere with your bioassays. For instance, unreacted 2,3,4-trimethoxybenzaldehyde could remain.

  • Confirm Stereochemistry: Cinnamic acids can exist as cis or trans isomers. The trans isomer is generally the more stable and often the more biologically active form. Analytical techniques like ¹H NMR spectroscopy can confirm the stereochemistry.

  • Purification: Ensure the final product is purified effectively. Recrystallization or column chromatography are common methods to remove impurities.

Question 2: How can I be sure of the purity and identity of my synthetic compound?

Answer: Thorough analytical characterization is crucial. Low purity is a primary reason for diminished bioactivity.

Troubleshooting Steps:

  • Spectroscopic Analysis:

    • ¹H and ¹³C NMR: Confirm the chemical structure and the absence of significant impurities.

    • Mass Spectrometry (MS): Verify the molecular weight of the compound.

  • Chromatographic Analysis:

    • High-Performance Liquid Chromatography (HPLC): Determine the purity of the compound. Aim for a purity of >95% for biological assays.

    • Thin-Layer Chromatography (TLC): A quick method to check for the presence of impurities.

  • Physical Characterization:

    • Melting Point: Compare the melting point of your synthetic compound to the literature value. A broad melting range can indicate the presence of impurities.

Question 3: Could my compound be degrading during storage or in the experimental medium?

Answer: Yes, cinnamic acid derivatives can be susceptible to degradation under certain conditions.

Troubleshooting Steps:

  • Storage Conditions: Store the compound in a cool, dark, and dry place. Light and moisture can promote degradation.

  • Solvent Stability: Assess the stability of this compound in your chosen solvent for stock solutions and in the final assay buffer. Some compounds are unstable in certain solvents or at specific pH values.

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for your stock solutions, as this can lead to degradation. Aliquoting the stock solution is recommended.

Section 2: Experimental Design and Execution

Question 4: I've confirmed the purity and integrity of my compound, but the bioactivity is still low. What experimental factors should I consider?

Answer: Several experimental parameters can influence the observed bioactivity.

Troubleshooting Steps:

  • Solubility: Ensure your compound is fully dissolved in the assay medium. Precipitation will lead to an inaccurate concentration and low apparent activity. Consider using a small percentage of a co-solvent like DMSO, but be mindful of its potential effects on the cells or enzymes in your assay.

  • Compound Concentration Range: You may be testing a concentration range that is too low. Perform a broad dose-response experiment to determine the optimal concentration range.

  • Incubation Time: The incubation time may be too short for the compound to exert its biological effect. Optimize the incubation time in your specific assay.

  • Cell-Based Assay Considerations:

    • Cell Line Specificity: The activity of a compound can be highly cell-line dependent. The target protein or pathway may not be present or active in the cell line you are using.

    • Cell Health and Passage Number: Ensure your cells are healthy and within a low passage number range.

    • Serum Interactions: Components in the cell culture serum may bind to your compound and reduce its effective concentration. Consider reducing the serum percentage during the treatment period if your cell line can tolerate it.

Question 5: How do I know if I am using the most appropriate bioassay for this compound?

Answer: While specific data for this compound is limited, the bioactivities of other cinnamic acid derivatives can provide guidance. Cinnamic acids have been reported to have anticancer, anti-inflammatory, and enzyme inhibitory activities.

Suggested Bioassays:

  • Anticancer Activity:

    • Cytotoxicity Assays (e.g., MTT, XTT): To assess the effect on cell viability in various cancer cell lines.

    • Apoptosis Assays (e.g., Caspase activity, Annexin V staining): To determine if the compound induces programmed cell death.

  • Anti-inflammatory Activity:

    • Nitric Oxide (NO) Production Assay: In LPS-stimulated macrophages (e.g., RAW 264.7 cells).

    • Cytokine Production Assays (e.g., ELISA for TNF-α, IL-6): To measure the inhibition of pro-inflammatory cytokine release.

  • Enzyme Inhibition Assays:

    • Cyclooxygenase (COX-1/COX-2) Inhibition Assays: As many anti-inflammatory drugs target these enzymes.

    • Tyrosinase Inhibition Assay: As some cinnamic acid derivatives are known to inhibit this enzyme.

Data Presentation: Bioactivity of Cinnamic Acid Derivatives

The following tables summarize the reported bioactivities of various trimethoxycinnamic acid derivatives to provide a reference for expected potency. Note the absence of specific data for the 2,3,4-isomer, highlighting the need for exploratory research.

Table 1: Anticancer Activity of Trimethoxycinnamic Acid Derivatives

Compound/DerivativeCell LineAssayIC50 ValueReference
3,4,5-Trimethoxycinnamic acid amide S21MCF7 (Breast Cancer)SRB0.079 µM[1]
3,4,5-Trimethoxycinnamic acid amide S22DU145 (Prostate Cancer)SRB0.060 µM[1]
3,4,5-Trimethoxycinnamic acid ester S5A549 (Lung Cancer)Not specified0.50 µM[1]
3,4,5-Trimethoxycinnamic acid ester S6HCT116 (Colon Cancer)Not specified8.31 µg/mL[1]
3,4,5-Trimethoxycinnamic acid ester S8MCF-7 (Breast Cancer)Not specified6.4 µM[1]

Table 2: Enzyme Inhibitory Activity of Trimethoxycinnamic Acid Derivatives

Compound/DerivativeEnzymeInhibition TypeIC50 ValueReference
2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoateAcetylcholinesterase (AChE)Mixed46.18 µM[2]
2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoateButyrylcholinesterase (BChE)Mixed32.46 µM[2]
Rescinnamine (a TMCA ester)SARS-CoVNot specified10 µM (minimal inhibitory concentration)[1]

Experimental Protocols

Below are detailed methodologies for key experiments to assess the bioactivity of this compound.

Protocol 1: MTT Cytotoxicity Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)
  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production and incubate for 24 hours.

  • Griess Reagent Addition: Collect the cell supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Incubation and Measurement: Incubate at room temperature for 10-15 minutes and measure the absorbance at 540 nm.

  • Data Analysis: Use a sodium nitrite standard curve to determine the concentration of nitrite in the samples.

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using Graphviz, illustrate potential signaling pathways that may be affected by cinnamic acid derivatives and a general experimental workflow for troubleshooting.

G Potential Anti-inflammatory Signaling Pathway cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB P NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes Transcription Compound This compound Compound->IKK Inhibition?

Caption: Potential inhibition of the NF-κB signaling pathway.

G Troubleshooting Workflow Start Low Bioactivity Observed CheckPurity 1. Verify Compound Purity & Identity (NMR, MS, HPLC) Start->CheckPurity CheckStability 2. Assess Compound Stability (Storage, Solvent, Freeze-Thaw) CheckPurity->CheckStability ReviewProtocol 3. Review Experimental Protocol (Solubility, Concentration, Incubation Time) CheckStability->ReviewProtocol ConsiderAssay 4. Evaluate Appropriateness of Bioassay (Cell Line, Target) ReviewProtocol->ConsiderAssay Optimize Optimize Assay Conditions ConsiderAssay->Optimize Consult Consult Literature for Alternative Assays ConsiderAssay->Consult ReTest Re-test Bioactivity Optimize->ReTest

Caption: A logical workflow for troubleshooting low bioactivity.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activities of Ferulic Acid and 2,3,4-Trimethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antioxidant performance of the well-documented ferulic acid against the less-studied 2,3,4-trimethoxycinnamic acid (2,3,4-TMCA). This comparison is based on available experimental data for ferulic acid and a theoretical evaluation of 2,3,4-TMCA derived from structure-activity relationships of cinnamic acid derivatives.

Quantitative Antioxidant Activity of Ferulic Acid

The antioxidant capacity of ferulic acid has been evaluated using various in vitro assays. The following table summarizes its performance in the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) assays. Lower IC50 values in DPPH and ABTS assays indicate higher radical scavenging activity, while a higher FRAP value indicates greater reducing power.

Antioxidant AssayFerulic Acid PerformanceReference
DPPH Radical Scavenging Activity (IC50) Data varies, with reported values around 9.9 ± 0.7 µg/mL.[1]
ABTS Radical Scavenging Activity (IC50) Data varies, with reported values around 16.7 ± 0.2 µg/mL.[1]
Ferric Reducing Antioxidant Power (FRAP) Demonstrates significant reducing power, comparable to other phenolic antioxidants.

Theoretical Comparison of 2,3,4-TMCA and Ferulic Acid Antioxidant Activity

In the absence of direct experimental data for 2,3,4-TMCA, a comparison can be drawn based on the structure-activity relationships of cinnamic acid derivatives. The antioxidant activity of these compounds is largely determined by the number and position of hydroxyl (-OH) and methoxy (-OCH₃) groups on the phenyl ring.

Ferulic Acid: The structure of ferulic acid (4-hydroxy-3-methoxycinnamic acid) contains a phenolic hydroxyl group, which is crucial for its antioxidant activity. This hydroxyl group can donate a hydrogen atom to neutralize free radicals. The presence of an adjacent methoxy group can further enhance this activity through resonance stabilization of the resulting phenoxyl radical.

This compound: As its name suggests, 2,3,4-TMCA possesses three methoxy groups and lacks a free phenolic hydroxyl group. Phenolic hydroxyl groups are primary determinants of the radical-scavenging ability of phenolic compounds. Methoxy groups, while being electron-donating, are generally less effective at direct radical scavenging compared to hydroxyl groups. Therefore, it is predicted that 2,3,4-TMCA would exhibit significantly lower direct antioxidant activity in assays based on hydrogen atom or electron transfer, such as DPPH and ABTS, compared to ferulic acid. Its potential activity in the FRAP assay, which measures reducing power, is also expected to be lower due to the absence of the readily oxidizable hydroxyl group.

Signaling Pathways and Mechanisms of Action

Ferulic Acid: Ferulic acid is known to exert its antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways. It can upregulate the expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). This is often mediated through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of the cellular antioxidant response.

This compound: There is currently a lack of information regarding the specific signaling pathways modulated by 2,3,4-TMCA in the context of antioxidant activity.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.

  • Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol) to a concentration of approximately 0.1 mM.

  • Reaction Mixture: Add various concentrations of the test compound (e.g., ferulic acid) to the DPPH solution in a 96-well plate or cuvettes.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.

ABTS Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • ABTS•+ Generation: Generate the ABTS radical cation by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilution: Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: Add various concentrations of the test compound to the diluted ABTS•+ solution.

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • FRAP Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 ratio.

  • Reaction Mixture: Add the FRAP reagent to the test compound.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

  • Measurement: Measure the absorbance of the resulting blue-colored solution at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance change in the sample with that of a known concentration of a standard antioxidant, such as FeSO₄ or Trolox.

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagent Prepare Assay Reagents (DPPH, ABTS, or FRAP) mix Mix Reagents and Test Compound reagent->mix sample Prepare Test Compound Solutions (e.g., Ferulic Acid) sample->mix incubate Incubate under Controlled Conditions mix->incubate measure Measure Absorbance (Spectrophotometry) incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

A generalized workflow for in vitro antioxidant activity assays.

Nrf2_Pathway FA Ferulic Acid Keap1_Nrf2 Keap1-Nrf2 Complex FA->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases ARE Antioxidant Response Element (ARE) in DNA Nrf2->ARE Translocates to nucleus and binds to Antioxidant_Enzymes Expression of Antioxidant Enzymes (SOD, CAT, GPx) ARE->Antioxidant_Enzymes Promotes transcription

Simplified Nrf2 signaling pathway activated by Ferulic Acid.

Conclusion

Based on the available evidence, ferulic acid is a potent antioxidant with well-characterized radical scavenging and cellular protective mechanisms. Its activity is supported by extensive quantitative data. In contrast, this compound remains largely uncharacterized in terms of its antioxidant potential. Based on structure-activity relationships, the absence of a phenolic hydroxyl group in 2,3,4-TMCA suggests that its direct antioxidant activity is likely to be significantly lower than that of ferulic acid. Further experimental studies are required to validate this prediction and to fully elucidate the biological activities of 2,3,4-TMCA. For researchers and drug development professionals, ferulic acid represents a more established and promising candidate for applications requiring potent antioxidant effects.

References

A Comparative Guide to the Bioactivity of Trimethoxycinnamic Acid Isomers: Unveiling a Significant Research Gap

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of small molecules is paramount. This guide provides a comparative overview of the bioactivity of 2,3,4-Trimethoxycinnamic acid and 3,4,5-Trimethoxycinnamic acid. However, a comprehensive literature search reveals a significant disparity in the available research. While 3,4,5-Trimethoxycinnamic acid (3,4,5-TMCA) is a well-investigated compound with a broad spectrum of documented biological activities, there is a notable absence of published experimental data on the bioactivity of this compound. This guide will therefore focus on the extensive bioactivity of 3,4,5-TMCA, while highlighting the current knowledge gap concerning its 2,3,4-isomer.

3,4,5-Trimethoxycinnamic Acid: A Multifaceted Bioactive Compound

3,4,5-Trimethoxycinnamic acid, a natural product found in plants such as Polygala tenuifolia, has garnered considerable attention for its diverse pharmacological effects.[1] Extensive research has demonstrated its potential in several therapeutic areas, including oncology, neuroscience, and immunology.

Central Nervous System Activity

One of the most well-documented bioactivities of 3,4,5-TMCA is its effect on the central nervous system (CNS). It has been shown to possess sedative, anticonvulsant, and anti-stress properties.[1] The primary mechanism underlying these effects is its action as a positive allosteric modulator of the GABAA receptor, similar to the action of benzodiazepines.[1][2]

Experimental Protocol: Sedative Effect in Mice

To evaluate the sedative effects of 3,4,5-TMCA, a pentobarbital-induced sleep model in mice is commonly used. Male ICR mice are administered 3,4,5-TMCA orally at various doses. After a set period, a sub-hypnotic dose of pentobarbital is injected intraperitoneally. The number of mice falling asleep and the latency to sleep onset are then recorded.[2]

Anticancer Activity

Numerous studies have explored the potential of 3,4,5-TMCA and its derivatives as anticancer agents. These compounds have demonstrated cytotoxic effects against a variety of cancer cell lines. The proposed mechanisms of action include the induction of apoptosis and cell cycle arrest.

Quantitative Data: In Vitro Cytotoxicity of 3,4,5-TMCA Derivatives

DerivativeCancer Cell LineIC50 (µM)Reference
Ester Derivative S5A549 (Lung)0.50[1]
Ester Derivative S5MDA-MB-435s (Melanoma)5.33[1]
Ester Derivative S5SGC-7901 (Gastric)11.82[1]
Ester Derivative S5PC-3 (Prostate)17.22[1]
Amide Derivative S20U-937 (Leukemia)1.8[1]
Amide Derivative S20HeLa (Cervical)2.1[1]

Experimental Protocol: MTT Assay for Cytotoxicity

Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with varying concentrations of the test compound (e.g., a 3,4,5-TMCA derivative) for a specified duration (e.g., 48 hours). Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Signaling Pathway: Proposed Mechanism of Anticancer Activity

G cluster_cell Cancer Cell TMCA 3,4,5-TMCA Derivative CellCycle Cell Cycle Progression TMCA->CellCycle Inhibits Apoptosis Apoptosis TMCA->Apoptosis Induces G2M_Arrest G2/M Arrest CellCycle->G2M_Arrest Caspase_Activation Caspase Activation Apoptosis->Caspase_Activation

Caption: Proposed anticancer mechanism of 3,4,5-TMCA derivatives.

Anti-inflammatory Activity

3,4,5-TMCA and its derivatives have also been reported to possess anti-inflammatory properties.[3] The mechanisms underlying this activity are still under investigation but may involve the modulation of inflammatory signaling pathways.

This compound: An Unexplored Territory

In stark contrast to its 3,4,5-isomer, there is a significant lack of publicly available scientific literature on the biological activity of this compound. No substantial in vitro or in vivo studies detailing its pharmacological effects could be identified. This represents a critical knowledge gap and an opportunity for future research. The differential positioning of the methoxy groups on the phenyl ring is known to significantly influence the pharmacological profile of a compound. Therefore, it is plausible that 2,3,4-TMCA possesses unique biological activities that are yet to be discovered.

Experimental Workflow: A Proposed Path for Investigation

G cluster_workflow Investigative Workflow for 2,3,4-TMCA Synthesis Synthesis & Purification In_Vitro In Vitro Screening (e.g., Cytotoxicity, Receptor Binding) Synthesis->In_Vitro In_Vivo In Vivo Studies (e.g., Animal Models of Disease) In_Vitro->In_Vivo Mechanism Mechanism of Action Studies In_Vivo->Mechanism

Caption: A potential experimental workflow for elucidating the bioactivity of 2,3,4-TMCA.

Conclusion

This comparative guide highlights the extensive and varied bioactivity of 3,4,5-Trimethoxycinnamic acid, a compound with significant potential for therapeutic applications. In contrast, the biological profile of this compound remains largely unknown. This significant research gap invites the scientific community to explore the pharmacological properties of this understudied isomer. Such investigations could unveil novel therapeutic agents and further our understanding of the structure-activity relationships within the trimethoxycinnamic acid family. The detailed experimental protocols and data presented for 3,4,5-TMCA can serve as a valuable reference for initiating such exploratory studies.

References

A Comparative Guide to Validating the Purity of Synthesized 2,3,4-Trimethoxycinnamic Acid by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is of paramount importance. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with High-Performance Liquid Chromatography (HPLC) for the purity validation of synthesized 2,3,4-Trimethoxycinnamic acid. Detailed experimental protocols for the synthesis, purification, and analysis are provided, along with supporting data to aid in the selection of the most appropriate analytical methodology.

Synthesis and Purification of this compound

A common and effective method for the synthesis of this compound is the Knoevenagel condensation of 2,3,4-Trimethoxybenzaldehyde with malonic acid.[1][2][3] The resulting crude product is then purified by recrystallization.

Experimental Protocol: Synthesis via Knoevenagel Condensation

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,3,4-trimethoxybenzaldehyde (1 equivalent), malonic acid (1.5 equivalents), and pyridine (as solvent).

  • Catalyst Addition: Add a catalytic amount of piperidine to the mixture.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing a mixture of ice and concentrated hydrochloric acid to precipitate the crude this compound.

  • Isolation: Collect the crude product by vacuum filtration and wash with cold water.

Experimental Protocol: Purification by Recrystallization

  • Solvent Selection: A mixed solvent system of ethanol and water is suitable for the recrystallization of this compound.

  • Dissolution: Dissolve the crude product in a minimum amount of hot ethanol in an Erlenmeyer flask.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Add hot water dropwise to the hot ethanol solution until a slight turbidity persists. Then, allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

Purity Validation by GC-MS

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like cinnamic acids, a derivatization step is typically required to increase their volatility.[4][5] Silylation is a common derivatization technique for this purpose.[6]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation and Derivatization:

    • Accurately weigh approximately 1 mg of the purified this compound into a vial.

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Add 900 µL of a suitable solvent like pyridine or acetonitrile.

    • Cap the vial and heat at 60-70°C for 30 minutes to ensure complete derivatization.

  • GC-MS Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

    • Injector Temperature: 280°C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold at 250°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer: Agilent 5977A or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-550.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Data Presentation: Expected GC-MS Results

CompoundRetention Time (min)Key Mass Fragments (m/z)Purity (%)
This compound-TMS derivative~12-15Expected molecular ion and characteristic fragments>99
2,3,4-Trimethoxybenzaldehyde (impurity)Shorter than productCharacteristic fragments of the aldehyde<0.1
Malonic acid-TMS derivative (impurity)Shorter than productCharacteristic fragments of the di-TMS ester<0.1

Note: The exact retention time and mass fragments should be confirmed by running a standard of this compound.

Comparative Analysis with HPLC

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity analysis of non-volatile and thermally labile compounds, making it a suitable alternative to GC-MS for this compound without the need for derivatization.[7][8][9]

Experimental Protocol: HPLC Analysis

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the purified this compound.

    • Dissolve in a suitable solvent, such as methanol or acetonitrile, to a concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of 0.1% phosphoric acid in water (A) and acetonitrile (B).

    • Gradient Program:

      • 0-15 min: 10-90% B

      • 15-20 min: 90% B

      • 20-21 min: 90-10% B

      • 21-25 min: 10% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 10 µL.

Comparison of GC-MS and HPLC for Purity Analysis

FeatureGC-MSHPLC
Principle Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase.
Sample Volatility Requires volatile or derivatized compounds.[4]Suitable for non-volatile and thermally labile compounds.[9]
Derivatization Necessary for this compound.[5]Not required.
Sensitivity High sensitivity, especially with selected ion monitoring (SIM).High sensitivity with UV detection.
Identification Provides structural information from mass spectra, enabling positive identification of impurities.Identification is based on retention time comparison with standards. Diode array detectors can provide UV spectra for peak purity assessment.
Quantitation Excellent for quantitation using an internal standard.Excellent for quantitation using an external standard and area percent normalization.
Potential Issues Incomplete derivatization can lead to inaccurate results. Thermal degradation of the analyte is a possibility.Co-elution of impurities with similar polarities can occur.

Visualizing the Workflow

The following diagrams illustrate the synthesis and analytical workflows.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants 2,3,4-Trimethoxybenzaldehyde + Malonic Acid Reaction Knoevenagel Condensation (Pyridine, Piperidine, Reflux) Reactants->Reaction Crude_Product Crude this compound Reaction->Crude_Product Recrystallization Recrystallization (Ethanol/Water) Crude_Product->Recrystallization Pure_Product Purified this compound Recrystallization->Pure_Product

Caption: Synthesis and purification workflow for this compound.

Analytical_Workflow cluster_gcms GC-MS Analysis cluster_hplc HPLC Analysis Pure_Product Purified this compound Derivatization Silylation (BSTFA) Pure_Product->Derivatization Sample_Prep Dissolution in Mobile Phase Pure_Product->Sample_Prep GC_Separation Gas Chromatography Separation Derivatization->GC_Separation MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection Purity_Report_GCMS Purity and Impurity Profile MS_Detection->Purity_Report_GCMS HPLC_Separation Reverse-Phase HPLC Separation Sample_Prep->HPLC_Separation UV_Detection UV-Vis Diode Array Detection HPLC_Separation->UV_Detection Purity_Report_HPLC Purity by Area % UV_Detection->Purity_Report_HPLC

Caption: Analytical workflows for purity validation by GC-MS and HPLC.

Conclusion

Both GC-MS and HPLC are robust and reliable methods for determining the purity of synthesized this compound. The choice between the two techniques depends on the specific requirements of the analysis.

  • GC-MS is advantageous for its ability to provide structural information about impurities, which is invaluable for impurity profiling and understanding side reactions in the synthesis. However, it requires an additional derivatization step.

  • HPLC offers a more direct analysis without the need for derivatization, making it a simpler and potentially faster method for routine purity checks.

For comprehensive characterization and validation, especially during process development, employing both techniques can provide a more complete picture of the sample's purity and impurity profile.

References

A Comparative Guide to the Structure-Activity Relationship of Trimethoxycinnamic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of three trimethoxycinnamic acid isomers: 2,3,4-trimethoxycinnamic acid, 2,4,5-trimethoxycinnamic acid, and 3,4,5-trimethoxycinnamic acid. The position of the three methoxy groups on the cinnamic acid backbone significantly influences their pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. This document summarizes key experimental data, details relevant methodologies, and visualizes implicated signaling pathways to facilitate further research and drug development.

Summary of Biological Activities

The substitution pattern of the methoxy groups on the phenyl ring of cinnamic acid is a critical determinant of the biological activity of its derivatives. While research has extensively focused on the 3,4,5-trimethoxycinnamic acid (3,4,5-TMCA) isomer due to its prevalence in natural products, emerging evidence suggests distinct and potent activities for the 2,3,4- and 2,4,5-isomers as well.

Key Structure-Activity Relationship Insights:
  • Anticancer Activity: The cytotoxicity of cinnamic acid derivatives is significantly enhanced by substitutions on the phenyl ring. Studies on various cinnamic acid derivatives indicate that the presence of electron-withdrawing groups and hydroxyl groups tends to increase cytotoxic effects. While direct comparative data for the three trimethoxy isomers is limited, derivatives of 3,4,5-TMCA have shown notable anticancer activity against various cell lines.

  • Anti-inflammatory Effects: Cinnamic acid derivatives are known to exert anti-inflammatory effects, often linked to the inhibition of key signaling pathways like NF-κB and MAPK. For instance, 3,4,5-trihydroxycinnamic acid, a related compound, has been shown to inhibit the activation of AKT, ERK, and NF-κB.

  • Antimicrobial Properties: The antimicrobial efficacy of cinnamic acid derivatives is influenced by the substitution pattern on the phenyl ring. Minimum Inhibitory Concentration (MIC) values vary depending on the specific isomer and the microbial strain.

  • Neuroprotective Potential: Derivatives of 3,4,5-TMCA have been investigated for their neuroprotective effects. However, some studies indicate that these derivatives may not significantly affect certain signaling pathways, such as the phosphorylation of ERK.

Comparative Quantitative Data

The following tables summarize the available quantitative data for the biological activities of trimethoxycinnamic acid isomers and their derivatives. It is important to note that direct comparative studies across all three isomers are scarce, and much of the existing data pertains to the 3,4,5-TMCA isomer and its derivatives.

Table 1: Anticancer Activity (IC50 values in µM)

Compound/DerivativeCell LineIC50 (µM)Reference
Ester derivative of 3,4,5-TMCA (S1)MDA-MB231 (Breast Cancer)46.7[1]
Ester derivative of 3,4,5-TMCA (S5)PC-3 (Prostate Cancer)17.22[1]
Ester derivative of 3,4,5-TMCA (S5)SGC-7901 (Gastric Cancer)11.82[1]
Ester derivative of 3,4,5-TMCA (S5)A549 (Lung Cancer)0.50[1]
Ester derivative of 3,4,5-TMCA (S5)MDA-MB-435s (Melanoma)5.33[1]
Amide derivative of 3,4,5-TMCA (S19)U-937 (Leukemia)9.7[1]
Amide derivative of 3,4,5-TMCA (S19)HeLa (Cervical Cancer)38.9[1]
Amide derivative of 3,4,5-TMCA (S20)U-937 (Leukemia)1.8[1]
Amide derivative of 3,4,5-TMCA (S20)HeLa (Cervical Cancer)2.1[1]

Table 2: Cholinesterase Inhibitory Activity (IC50 values in µM)

Compound/DerivativeEnzymeIC50 (µM)Reference
2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoateAcetylcholinesterase (AChE)46.18[2]
2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoateButyrylcholinesterase (BChE)32.46[2]

Signaling Pathway Modulation

Phenolic compounds, including trimethoxycinnamic acid isomers, are known to modulate key cellular signaling pathways involved in inflammation, cell proliferation, and apoptosis. The NF-κB and MAPK pathways are significant targets.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of the inflammatory response. Some cinnamic acid derivatives have been shown to inhibit NF-κB activation.

Caption: Canonical NF-κB Signaling Pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade, including the ERK pathway, is critical in regulating cell growth and survival.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates ERK_n ERK ERK->ERK_n Translocates TF Transcription Factors ERK_n->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes

References

Unveiling the Anticancer Potential: A Comparative Study of Cinnamic Acid Derivatives' Cytotoxic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of recent studies reveals the significant cytotoxic potential of cinnamic acid derivatives against a range of cancer cell lines. This comparative guide synthesizes key findings on their efficacy, mechanisms of action, and the signaling pathways involved, offering valuable insights for researchers and drug development professionals.

Cinnamic acid, a naturally occurring organic compound, and its derivatives have long been a subject of interest in medicinal chemistry due to their diverse biological activities. This guide provides an objective comparison of the cytotoxic effects of various synthetic and naturally derived cinnamic acid derivatives on several cancer cell lines, supported by experimental data from multiple studies. The findings underscore the potential of these compounds as scaffolds for the development of novel anticancer agents.

Comparative Cytotoxicity: IC50 Values

The cytotoxic efficacy of a compound is commonly quantified by its half-maximal inhibitory concentration (IC50), representing the concentration required to inhibit 50% of cancer cell growth. A lower IC50 value indicates a higher potency. The following table summarizes the IC50 values of various cinnamic acid derivatives against different human cancer cell lines.

Derivative/CompoundCancer Cell LineCell Line OriginIC50 (µM)Reference
Compound 5 (a novel synthetic derivative)A-549Lung Carcinoma10.36[1]
Cinnamic Acid Amide Derivatives (general)A-549Lung Carcinoma10 - 18[1]
Cinnamic Acid Esters and Amides (general)HeLaCervix Adenocarcinoma42 - 166[2]
Cinnamic Acid Esters and Amides (general)K562Myelogenous Leukemia42 - 166[2]
Cinnamic Acid Esters and Amides (general)Fem-xMalignant Melanoma42 - 166[2]
Cinnamic Acid Esters and Amides (general)MCF-7Breast Cancer42 - 166[2]
Harmicine-Cinnamic Acid Hybrid (36d)HepG2Liver Hepatocellular Carcinoma3.11[3]
Harmicine-Cinnamic Acid Hybrid (36e)HepG2Liver Hepatocellular Carcinoma2.19[3]
Harmicine-Cinnamic Acid Hybrid (36f)HepG2Liver Hepatocellular Carcinoma0.74[3]
Cinnamic AcidHT-144Melanoma2400[4]
Piperoniloyl and Cinnamoyl-based Amides (7a, 7e, 7f, 9c, 9f)HCT116, SW480, LoVo, HT29Colorectal Cancer71 - 153[5][6][7]
7-Geranyloxycinnamic AcidMCF-7Breast CancerSignificant cytotoxicity observed[8]
7-Geranyloxycinnamic AcidMDA-MB-231Breast CancerSignificant cytotoxicity observed[8]

Mechanisms of Action: Induction of Apoptosis and Cell Cycle Arrest

The cytotoxic effects of cinnamic acid derivatives are primarily attributed to their ability to induce programmed cell death (apoptosis) and to arrest the cell cycle, thereby inhibiting cancer cell proliferation.

Apoptosis Induction: Several studies have demonstrated that cinnamic acid derivatives trigger apoptosis in cancer cells. For instance, 7-geranyloxycinnamic acid was found to induce apoptosis in both MCF-7 and MDA-MB-231 breast cancer cell lines.[8] This process is often mediated by the activation of caspases, a family of protease enzymes that play a crucial role in the execution of apoptosis. One study showed a significant increase in caspase-3/7, -8, and -9 activities in MCF-7 cells treated with 7-geranyloxycinnamic acid.[8]

Cell Cycle Arrest: Cinnamic acid derivatives have also been shown to interfere with the normal progression of the cell cycle in cancer cells. Treatment of various colorectal cancer cell lines (HCT116, SW480, LoVo, and HT29) with piperoniloyl and cinnamoyl-based amides resulted in G1 phase arrest.[6][7] This prevents the cells from entering the S phase, where DNA replication occurs, thus halting their proliferation.

Key Signaling Pathways

The anticancer effects of cinnamic acid derivatives are orchestrated through the modulation of several key signaling pathways that are often dysregulated in cancer.

Signaling_Pathways cluster_0 Cinnamic Acid Derivatives cluster_1 Signaling Pathways cluster_2 Cellular Outcomes CAD Cinnamic Acid Derivatives PI3K_Akt PI3K/Akt Pathway CAD->PI3K_Akt Inhibition MAPK MAPK Pathway CAD->MAPK Modulation NFkB NF-κB Pathway CAD->NFkB Inhibition Inhibition Inhibition of Proliferation PI3K_Akt->Inhibition Apoptosis Apoptosis MAPK->Apoptosis NFkB->Inhibition Apoptosis->Inhibition CellCycleArrest Cell Cycle Arrest CellCycleArrest->Inhibition MTT_Assay_Workflow start Seed cancer cells in a 96-well plate treat Treat cells with various concentrations of cinnamic acid derivatives start->treat incubate1 Incubate for a specified period (e.g., 24, 48, or 72 hours) treat->incubate1 add_mtt Add MTT solution to each well incubate1->add_mtt incubate2 Incubate for 3-4 hours to allow formazan crystal formation add_mtt->incubate2 solubilize Add solubilization solution (e.g., DMSO) to dissolve crystals incubate2->solubilize read Measure absorbance at 570 nm using a microplate reader solubilize->read end Calculate cell viability and IC50 values read->end

References

In Vivo Validation of the Anti-inflammatory Effects of Cinnamic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Anti-inflammatory Activity

The following table summarizes the in vivo anti-inflammatory effects of various cinnamic acid derivatives compared to the standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin. The data is compiled from studies utilizing the carrageenan-induced paw edema model in rats, a widely accepted assay for evaluating acute inflammation.

CompoundAnimal ModelDoseRoute of AdministrationPercent Inhibition of EdemaReference CompoundPercent Inhibition by Reference
3,4-Dimethoxycinnamic Acid Derivative (Compound 1)Rat150 µmol/kgIntraperitoneal17-72%Indomethacin21-42% less effective than Compound 1 and 7
3,4,5-Trimethoxycinnamic Acid (TMCA) Ester Derivative (S60)Mouse10 µM-58.9% (inhibition of HMGB1-mediated hyperpermeability)--
IndomethacinRat5 mg/kgIntraperitonealSignificant inhibition--

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to facilitate reproducibility and further investigation.

Carrageenan-Induced Paw Edema in Rats

This model is a standard method for screening acute anti-inflammatory activity.

  • Animals: Male Wistar rats (180-250 g) are used for the study.

  • Groups: Animals are divided into control, test compound-treated, and standard drug-treated groups.

  • Procedure:

    • A 1% w/v suspension of carrageenan in saline is prepared.

    • The test compound (e.g., cinnamic acid derivative) or the standard drug (e.g., Indomethacin, 5 mg/kg) is administered intraperitoneally 30 minutes before the carrageenan injection.[1]

    • Acute inflammation is induced by injecting 0.1 mL of the carrageenan suspension into the sub-plantar region of the right hind paw.[1]

    • Paw volume is measured using a plethysmometer at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[1]

  • Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Lipopolysaccharide (LPS)-Induced Inflammation in Mice

This model is used to study systemic inflammation and the effects of compounds on pro-inflammatory cytokine production.

  • Animals: Male mice are used for the study.

  • Groups: Animals are divided into control, LPS-treated, and test compound + LPS-treated groups.

  • Procedure:

    • The test compound is administered, often orally, for a predefined period before LPS challenge.

    • Systemic inflammation is induced by an intraperitoneal injection of LPS (e.g., 1 mg/kg).[2]

    • At a specific time point after LPS injection, blood and tissue samples (e.g., hippocampus, cortex) are collected.[2]

  • Data Analysis:

    • Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in serum or tissue homogenates are measured using ELISA kits.[3]

    • Markers of oxidative stress (e.g., SOD, GSH, MDA) can also be assessed.[2]

Proposed Signaling Pathway and Experimental Workflow

The following diagrams illustrate the potential anti-inflammatory mechanism of action for cinnamic acid derivatives and a typical experimental workflow for their in vivo validation.

G cluster_0 Inflammatory Stimulus (e.g., LPS, Carrageenan) cluster_1 Cell Membrane Receptors cluster_2 Intracellular Signaling Cascade cluster_3 Nuclear Transcription cluster_4 Inflammatory Response Inflammatory Stimulus Inflammatory Stimulus TLR4 TLR4 Inflammatory Stimulus->TLR4 MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Pro-inflammatory Genes Pro-inflammatory Gene Transcription MAPK->Pro-inflammatory Genes NFkB->Pro-inflammatory Genes 2,3,4-TMCA 2,3,4-Trimethoxycinnamic Acid (Proposed Action) 2,3,4-TMCA->MAPK Inhibition 2,3,4-TMCA->NFkB Inhibition Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Pro-inflammatory Genes->Cytokines Inflammation Inflammation Cytokines->Inflammation

Caption: Proposed anti-inflammatory signaling pathway of this compound.

G cluster_0 Phase 1: Animal Preparation cluster_1 Phase 2: Dosing and Induction cluster_2 Phase 3: Data Collection cluster_3 Phase 4: Analysis Animal Acclimatization Animal Acclimatization (e.g., Wistar Rats) Grouping Random Grouping (Control, Test, Standard) Animal Acclimatization->Grouping Dosing Compound Administration (i.p. or oral) Grouping->Dosing Induction Inflammation Induction (e.g., Carrageenan Injection) Dosing->Induction Measurement Paw Volume Measurement (Plethysmometer) Induction->Measurement Sampling Tissue/Blood Collection (for biomarker analysis) Induction->Sampling Data Analysis Statistical Analysis (% Inhibition, Cytokine Levels) Measurement->Data Analysis Sampling->Data Analysis Conclusion Conclusion on Anti-inflammatory Efficacy Data Analysis->Conclusion

Caption: Experimental workflow for in vivo anti-inflammatory validation.

References

Cross-validation of HPLC methods for analyzing trimethoxycinnamic acids

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Cross-Validation of HPLC Methods for the Analysis of Trimethoxycinnamic Acids

For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients and their intermediates is paramount. Trimethoxycinnamic acids, a class of compounds with various potential therapeutic applications, require robust analytical methods for their characterization and quality control. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for this purpose due to its high resolution, sensitivity, and reproducibility.[1][2] This guide provides a comparative overview of HPLC methods suitable for the analysis of trimethoxycinnamic acids, with a focus on the cross-validation of these methods to ensure data integrity and reliability across different analytical protocols.

Comparative Analysis of Method Performance

The selection of an analytical method is a critical decision in the drug development process, directly impacting the accuracy and reliability of quantitative results.[3] This section presents a summary of the performance characteristics of various reversed-phase HPLC (RP-HPLC) methods developed for cinnamic acid derivatives, which can be considered representative for the analysis of trimethoxycinnamic acids. The data, compiled from various validation studies, is presented to offer a comparative overview.

Table 1: Comparison of Validation Parameters for HPLC Methods for Cinnamic Acid Derivatives

ParameterMethod 1 (p-methoxycinnamic acid)Method 2 (4-methoxycinnamyl p-coumarate)Method 3 (Hydroxycinnamic acids)
Linearity Range Not Specified1.00–60.00 µg/mL0.00625–0.4 mg/mL
Correlation Coefficient (r²) 0.998> 0.9991.0000
Accuracy (% Recovery) 98% - 102%Not Specified97.55–108.49%
Precision (% RSD) 4.10% - 68.83%1.03%–6.84%≤ 1.21%
Limit of Detection (LOD) 2.747 µg/mL4.16 - 10.42 ng/mL0.37 × 10⁻³ - 5.46 × 10⁻³ mg/mL
Limit of Quantification (LOQ) 9.158 µg/mL12.48 - 31.26 ng/mL1.14 × 10⁻³ - 16.54 × 10⁻³ mg/mL

Data compiled from studies on related cinnamic acid derivatives.[4][5][6]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. This section outlines a generalized experimental protocol for the HPLC analysis of trimethoxycinnamic acids, based on common practices for related compounds.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[1][7]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[4][8]

  • Solvents: HPLC grade acetonitrile and ultrapure water.

  • Reagents: Formic acid, acetic acid, or trifluoroacetic acid (TFA) to acidify the mobile phase.[1][8]

  • Reference Standard: A certified reference standard of the specific trimethoxycinnamic acid isomer of interest.

Chromatographic Conditions

A typical set of chromatographic conditions for the analysis of trimethoxycinnamic acids is summarized below. Optimization of these conditions is often necessary for specific applications.

  • Mobile Phase: A gradient elution is often employed for optimal separation.

    • Mobile Phase A: 0.1% Formic Acid in Water.[8]

    • Mobile Phase B: Acetonitrile.[8]

  • Flow Rate: 1.0 mL/min.[4][9]

  • Column Temperature: 35°C.[8]

  • Detection Wavelength: UV detection at the wavelength of maximum absorbance for the specific trimethoxycinnamic acid, typically determined by a UV scan.

  • Injection Volume: 10 µL.[4]

Sample Preparation
  • Standard Stock Solution: Accurately weigh a known amount of the reference standard and dissolve it in a suitable solvent, such as methanol or the mobile phase, to prepare a stock solution of known concentration.[2]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.

  • Sample Solution: The preparation of the sample solution will depend on the matrix. It may involve extraction, filtration, and dilution to a concentration within the linear range of the method.

Method Validation

The HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[5][9] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[10]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.[10]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[4]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[4]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[10]

Workflow for Cross-Validation of HPLC Methods

Cross-validation is essential when two or more methods are used to generate data within the same study, ensuring consistency and reliability of the results.[11] The following diagram illustrates a typical workflow for the cross-validation of two HPLC methods.

HPLC_Cross_Validation_Workflow A Define Analytical Requirements (e.g., analyte, matrix, required precision) B Select Two Independent HPLC Methods (Method A & Method B) A->B C Method A Validation (ICH Guidelines) B->C D Method B Validation (ICH Guidelines) B->D E Prepare a Set of Validation Samples (e.g., different concentrations, spiked matrix) C->E D->E F Analyze Samples Using Method A E->F G Analyze Samples Using Method B E->G H Compare Results from Method A and Method B F->H G->H I Statistical Analysis (e.g., t-test, F-test, Bland-Altman plot) H->I J Acceptance Criteria Met? I->J K Methods are Cross-Validated J->K Yes L Investigate Discrepancies & Re-evaluate Methods J->L No

Caption: A workflow diagram illustrating the key steps in the cross-validation of two HPLC methods.

References

The Efficacy of 2,3,4-Trimethoxycinnamic Acid and Other Natural Antioxidants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The exploration of natural compounds for their antioxidant properties is a cornerstone of drug discovery and development. This guide provides a comparative analysis of the antioxidant efficacy of several prominent natural antioxidants. While the initial focus was on 2,3,4-Trimethoxycinnamic acid, a comprehensive literature search revealed a significant lack of available data on the antioxidant activity of this specific isomer. Therefore, this guide will focus on a selection of well-researched natural antioxidants: Resveratrol, Curcumin, Quercetin, Caffeic Acid, and Ferulic Acid . The antioxidant capacities of these compounds are compared using data from common in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, and FRAP (Ferric Reducing Antioxidant Power). Detailed experimental protocols for these assays are also provided to ensure reproducibility and methodological understanding.

Comparative Antioxidant Activity

The antioxidant activity of the selected natural compounds is summarized below. The data is presented as IC50 values for the DPPH and ABTS assays, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity. For the FRAP assay, data is presented as Ferric Reducing Antioxidant Power, typically in equivalents of a standard antioxidant like Trolox or Fe(II).

CompoundDPPH Assay (IC50)ABTS Assay (IC50)FRAP Assay
Resveratrol ~68.08 µM[1]~2.86 - 12.53 µg/mL[1][2][3]13.42 - 210.26 µmol/L TE[4]
Curcumin ~3.20 - 53 µM[5][6]~18.54 µg/mL[5]256.50 - 1240 µM Fe(II)/g[5]
Quercetin ~4.60 µM[7]~1.89 - 48.0 µg/mL[7][8]Data varies significantly with methodology
Caffeic Acid ~5.9 µg/mL - 50 µM~1.59 µg/mL[8]Effective iron reduction[9]
Ferulic Acid ~9.9 µg/mL - 76 µMData variesEffective iron reduction

Note on this compound: As of the latest literature review, there is no readily available experimental data quantifying the antioxidant activity (DPPH, ABTS, FRAP) of this compound. Research has predominantly focused on other isomers such as 3,4,5-trimethoxycinnamic acid and 2,4,5-trimethoxycinnamic acid, which have shown some biological activities. The lack of data for the 2,3,4-isomer highlights a potential area for future research.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH to a yellow-colored non-radical form is monitored spectrophotometrically.

Workflow Diagram:

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol Prepare DPPH Solution (e.g., 0.1 mM in Methanol) Mix Mix DPPH Solution with Antioxidant/Standard DPPH_sol->Mix Sample_prep Prepare Antioxidant Solutions (various concentrations) Sample_prep->Mix Standard_prep Prepare Standard Solution (e.g., Trolox, Ascorbic Acid) Standard_prep->Mix Incubate Incubate in Dark (e.g., 30 minutes at RT) Mix->Incubate Spectro Measure Absorbance (at ~517 nm) Incubate->Spectro Calculate Calculate % Inhibition Spectro->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for the DPPH radical scavenging assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. Store in a dark, airtight container.

    • Prepare a series of dilutions of the test compound and a standard antioxidant (e.g., Trolox, ascorbic acid) in the same solvent.

  • Assay Procedure:

    • In a 96-well plate or cuvettes, add a specific volume of the DPPH solution to each well/cuvette.

    • Add an equal volume of the test compound or standard solution at different concentrations.

    • For the control, add the solvent instead of the antioxidant solution.

    • Mix the solutions thoroughly.

  • Incubation:

    • Incubate the plate/cuvettes in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement:

    • Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant and calculating the concentration at which 50% inhibition is achieved.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Workflow Diagram:

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis ABTS_stock Prepare ABTS Solution (e.g., 7 mM) Generate_radical Mix and Incubate to Generate ABTS•+ ABTS_stock->Generate_radical Persulfate_stock Prepare Potassium Persulfate (e.g., 2.45 mM) Persulfate_stock->Generate_radical Adjust_absorbance Dilute ABTS•+ to Working Absorbance Generate_radical->Adjust_absorbance Mix Mix ABTS•+ Solution with Antioxidant Adjust_absorbance->Mix Sample_prep Prepare Antioxidant Solutions Sample_prep->Mix Incubate Incubate (e.g., 6 minutes at RT) Mix->Incubate Spectro Measure Absorbance (at ~734 nm) Incubate->Spectro Calculate Calculate % Inhibition Spectro->Calculate IC50 Determine IC50 Value Calculate->IC50 FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Acetate_buffer Prepare Acetate Buffer (pH 3.6) FRAP_reagent Mix to Prepare FRAP Reagent Acetate_buffer->FRAP_reagent TPTZ_sol Prepare TPTZ Solution TPTZ_sol->FRAP_reagent FeCl3_sol Prepare FeCl3 Solution FeCl3_sol->FRAP_reagent Mix Mix FRAP Reagent with Antioxidant FRAP_reagent->Mix Sample_prep Prepare Antioxidant Solutions Sample_prep->Mix Incubate Incubate (e.g., 4 minutes at 37°C) Mix->Incubate Spectro Measure Absorbance (at ~593 nm) Incubate->Spectro Calculate Calculate FRAP Value Spectro->Calculate Standard_curve Generate Standard Curve (e.g., FeSO4) Standard_curve->Calculate Nrf2_Keap1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Oxidizes Keap1 Antioxidants Natural Antioxidants (e.g., Resveratrol, Curcumin) Antioxidants->Keap1 Modulates Keap1 Nrf2_Keap1 Nrf2-Keap1 Complex Keap1->Nrf2_Keap1 Nrf2_cyto Nrf2 Ub Ubiquitination & Degradation Nrf2_Keap1->Ub Basal State Nrf2_cyto->Nrf2_Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Gene_expression Expression of Antioxidant Genes (e.g., HO-1, NQO1, GST) ARE->Gene_expression Activates

References

Unveiling the Potential of 2,3,4-Trimethoxycinnamic Acid: A Comparative Guide to Its Isomers and a Roadmap for Mechanism of Action Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced structure-activity relationships of pharmacologically active compounds is paramount. Cinnamic acids and their derivatives, a class of naturally occurring phenolic compounds, have garnered significant attention for their diverse therapeutic properties. Within this family, trimethoxycinnamic acid (TMCA) isomers present a compelling case for comparative analysis. While extensive research, including molecular docking studies, has illuminated the mechanisms of action for 3,4,5-TMCA and 2,4,5-TMCA, a significant knowledge gap exists for 2,3,4-Trimethoxycinnamic acid. This guide provides a comparative overview of the available data on these isomers, offering a framework for future investigations into the therapeutic potential of 2,3,4-TMCA through molecular docking.

While the synthesis of trans-2,3,4-Trimethoxycinnamic acid has been documented, confirming its availability for research, its biological activities and molecular targets remain largely unexplored in publicly available literature.[1] In contrast, its isomers have been the subject of numerous studies, revealing a broad spectrum of pharmacological effects.

The Well-Characterized Isomers: A Snapshot of Biological Activity

Derivatives of 3,4,5-Trimethoxycinnamic acid (3,4,5-TMCA) have demonstrated a wide array of biological activities, including antitumor, antiviral, anti-inflammatory, antimicrobial, and effects on the central nervous system.[2][3] Notably, it has been identified as an active component in traditional medicines used for treating conditions like insomnia and epilepsy.[2] Amide derivatives of 3,4,5-TMCA have been investigated as potential antinarcotic agents, with studies suggesting they may act as 5-HT1A receptor agonists.[4][5] Furthermore, this isomer and its derivatives have been explored for their anxiolytic and cholinesterase inhibitory activities.[6][7]

2,4,5-Trimethoxycinnamic acid (2,4,5-TMCA) , a major metabolite of alpha-asarone, has been shown to retain most of its parent compound's pharmacological properties.[8] Studies in hypercholesterolemic rats have indicated its potential as a hypocholesterolemic and cholelitholytic agent, capable of decreasing total serum cholesterol and LDL-cholesterol levels.[8]

Insights from Molecular Docking: The Case of 3,4,5-TMCA and Other Cinnamic Acids

Molecular docking studies have been instrumental in elucidating the potential mechanisms of action for various cinnamic acid derivatives. For derivatives of 3,4,5-TMCA, these in silico analyses have identified several potential protein targets.

Compound ClassPotential Protein Target(s)Biological Activity
3,4,5-TMCA DerivativesMethionine Aminopeptidase-2 (MetAP2)Antitumor[2]
3,4,5-TMCA DerivativesGABAA/BZ ReceptorAnticonvulsant, Sedative[2]
3,4,5-TMCA AmidesSerotonergic 5-HT1A ReceptorsAntinarcotic[4]
Chalcone-Trimethoxycinnamide Hybrid-Antimitotic[9]

These studies provide a valuable starting point for investigating 2,3,4-TMCA. The structural similarity suggests that it may interact with a similar spectrum of protein targets.

A Proposed Path Forward: Investigating this compound

The absence of molecular docking data for 2,3,4-TMCA represents a clear research opportunity. To confirm its mechanism of action, a systematic approach involving both in silico and in vitro methods is necessary.

Experimental Protocols: A Generalized Molecular Docking Workflow

Below is a detailed methodology for conducting a molecular docking study on this compound, based on established protocols for similar compounds.

1. Protein Preparation:

  • Selection and Retrieval: Identify potential protein targets based on the known activities of TMCA isomers (e.g., MetAP2, 5-HT1A receptor, cholinesterases). Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
  • Preparation: Remove water molecules, co-crystallized ligands, and any non-protein atoms from the PDB file using molecular modeling software. Add polar hydrogen atoms and assign appropriate atomic charges (e.g., Kollman charges).

2. Ligand Preparation:

  • 3D Structure Generation: Obtain the 3D structure of this compound. This can be done by drawing the 2D structure and converting it to 3D using software like ChemDraw or by retrieving it from a database like PubChem.
  • Energy Minimization: Perform energy minimization of the ligand structure to obtain a stable conformation.
  • Charge Assignment: Assign appropriate partial charges (e.g., Gasteiger charges) to the ligand atoms.

3. Molecular Docking Simulation:

  • Grid Box Definition: Define the binding site on the target protein. This is typically centered on the active site where the native ligand binds. The grid box should be large enough to encompass the entire binding pocket.
  • Docking Algorithm: Use a validated docking program such as AutoDock, Gold, or Glide to perform the docking simulation. These programs will explore various possible conformations and orientations of the ligand within the protein's binding site.
  • Scoring and Analysis: The docking program will generate a series of possible binding poses for the ligand, each with a corresponding binding energy score. The pose with the lowest binding energy is generally considered the most favorable. Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein for the best-scoring poses.

4. Validation (Optional but Recommended):

  • Redocking: To validate the docking protocol, the native ligand (if present in the crystal structure) can be extracted and re-docked into the protein's binding site. The root-mean-square deviation (RMSD) between the docked pose and the original crystal structure pose should be low (typically < 2 Å), indicating a reliable docking setup.

Visualizing the Path to Discovery

To facilitate a clearer understanding of the processes and potential outcomes, the following diagrams illustrate the experimental workflow and a hypothetical signaling pathway for this compound.

experimental_workflow cluster_prep Preparation cluster_docking In Silico Analysis cluster_validation Experimental Validation protein_prep Protein Preparation (Target Selection, Cleaning) docking Molecular Docking Simulation (Grid Definition, Docking Algorithm) protein_prep->docking ligand_prep Ligand Preparation (3D Structure, Energy Minimization) ligand_prep->docking analysis Analysis of Results (Binding Energy, Interactions) docking->analysis in_vitro In Vitro Assays (Enzyme Inhibition, Cell-based Assays) analysis->in_vitro in_vivo In Vivo Studies (Animal Models) in_vitro->in_vivo

A generalized workflow for molecular docking and experimental validation.

hypothetical_pathway TMCA This compound Receptor Target Protein (e.g., GPCR, Kinase, Enzyme) TMCA->Receptor Binding & Modulation Signaling Downstream Signaling Cascade Receptor->Signaling Response Cellular Response (e.g., Anti-inflammatory, Antitumor) Signaling->Response

A hypothetical signaling pathway for this compound.

Conclusion and Future Directions

While the pharmacological profile of this compound remains to be fully elucidated, the extensive research on its isomers provides a solid foundation for future investigations. Molecular docking, as a powerful and cost-effective computational tool, is the logical next step to predict its potential protein targets and guide subsequent in vitro and in vivo studies. By systematically exploring its interactions with targets known to bind other TMCA isomers, researchers can accelerate the discovery of novel therapeutic applications for this understudied compound. This comparative guide serves as a call to action for the scientific community to bridge the existing knowledge gap and unlock the full potential of this compound.

References

A Comparative Guide to the Synthesis of 2,3,4-Trimethoxycinnamic Acid: A Green Chemistry Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2,3,4-Trimethoxycinnamic acid, a key intermediate in the preparation of various pharmaceuticals and other fine chemicals, has traditionally been approached through methods that, while effective, often fall short of modern green chemistry standards. This guide provides a critical comparison of traditional and greener synthetic routes to this valuable compound, offering detailed experimental protocols and quantitative data to support the adoption of more sustainable practices in the laboratory and in industrial production.

At a Glance: Comparing Synthesis Routes

The following table summarizes the key green chemistry metrics for three distinct synthetic pathways to this compound: a traditional Knoevenagel-Doebner condensation, a solvent-free Knoevenagel condensation, and a microwave-assisted Perkin reaction.

MetricTraditional Knoevenagel-Doebner CondensationSolvent-Free Knoevenagel Condensation (Proposed)Microwave-Assisted Perkin Reaction (Proposed)
Starting Materials 2,3,4-Trimethoxybenzaldehyde, Malonic Acid2,3,4-Trimethoxybenzaldehyde, Malonic Acid2,3,4-Trimethoxybenzaldehyde, Acetic Anhydride
Solvent(s) Pyridine, N,N-Dimethylformamide (DMF)None (or minimal Ethyl Acetate for initial mixing)None
Catalyst/Reagent Piperidine, 1,4-diazabicyclo[2.2.2]octane (DABCO)Ammonium BicarbonateSodium Acetate
Reaction Temperature 60-110 °C90-140 °CMicrowave Irradiation (e.g., 320W)
Reaction Time 1.5 - 3 hours2 - 3 hours~5 minutes
Yield ~92%~73% (based on analogous reaction)High (typically >80%)
Atom Economy ~76.5%~76.5%~68.4%
Process Mass Intensity (PMI) High (due to solvent use)LowLow
Environmental Factor (E-Factor) HighLowLow
Safety & Hazard Profile Use of toxic and high-boiling point solventsUse of benign catalyst, solvent-freeAvoids hazardous solvents, rapid heating

In-Depth Analysis of Synthetic Methodologies

This section provides a detailed examination of the experimental protocols for each synthetic route, highlighting the practical considerations and their alignment with the twelve principles of green chemistry.

Traditional Synthesis: The Knoevenagel-Doebner Condensation

The Knoevenagel-Doebner reaction is a classic and reliable method for the synthesis of cinnamic acids. However, its traditional execution often involves the use of hazardous solvents and catalysts.

Experimental Protocol:

A solution of 2,3,4-trimethoxybenzaldehyde (1.0 eq) in pyridine is treated with malonic acid (1.5-2.5 eq) and a catalytic amount of piperidine. The reaction mixture is heated at 60 °C for approximately 30 minutes. The mixture is then poured into a water/ice mixture and acidified with hydrochloric acid to precipitate the product, which is subsequently filtered, washed, and recrystallized. An alternative, higher-temperature Knoevenagel-Doebner-Stobbe reaction involves heating 2,3,4-trimethoxybenzaldehyde (1.0 eq) and malonic acid (2.0 eq) with 1,4-diazabicyclo[2.2.2]octane (DABCO) (2.0 eq) in N,N-dimethylformamide (DMF) at 100-110 °C for 1.5 hours, yielding trans-2,3,4-Trimethoxycinnamic acid in approximately 92% yield after workup.[1]

Green Chemistry Assessment:

This method violates several green chemistry principles. The use of pyridine, a toxic and volatile solvent, and DMF, a reprotoxic high-boiling point solvent, is a significant drawback.[1][2][3][4][5][6][7][8][9] Piperidine is also a toxic and flammable liquid.[10][11][12] The reaction requires heating, contributing to energy consumption. While the yield is high, the large volume of solvent used leads to a high Process Mass Intensity (PMI) and a poor E-Factor, signifying significant waste generation.

A Greener Alternative: Solvent-Free Knoevenagel Condensation

Drawing inspiration from green methodologies developed for structurally similar aldehydes, a solvent-free approach offers a significant improvement in the environmental profile of the synthesis.

Proposed Experimental Protocol:

2,3,4-Trimethoxybenzaldehyde (1.0 eq), malonic acid (1.2 eq), and ammonium bicarbonate (0.4 eq) are combined.[13] A minimal amount of a volatile and relatively benign solvent like ethyl acetate can be added to ensure initial mixing. The solvent is then removed under reduced pressure, and the solid mixture is heated at 90-140 °C for 2-3 hours.[13] The reaction progress can be monitored by the evolution of gas. After cooling, the solid mass is dissolved in a saturated sodium bicarbonate solution, washed with ethyl acetate to remove any unreacted aldehyde, and then acidified with hydrochloric acid to precipitate the product. The product is then filtered, washed with water, and dried. This method has been reported to yield approximately 73% for the synthesis of 3,4,5-trimethoxycinnamic acid.[13]

Green Chemistry Assessment:

This proposed method aligns well with several green chemistry principles. It eliminates the use of hazardous solvents like pyridine and DMF, significantly reducing the PMI and E-Factor.[13] Ammonium bicarbonate is a benign and inexpensive catalyst.[14][15][16][17][18] The reaction is conducted with a reduced excess of malonic acid, improving material efficiency.[13] While heating is still required, the overall energy consumption is likely lower due to the absence of a large volume of solvent to heat.

A Rapid and Efficient Approach: Microwave-Assisted Perkin Reaction

The Perkin reaction provides an alternative route to cinnamic acids. When coupled with microwave irradiation, it becomes a rapid and energy-efficient method.

Proposed Experimental Protocol:

A mixture of 2,3,4-trimethoxybenzaldehyde (1.0 eq), acetic anhydride (1.5 eq), and freshly fused, finely powdered sodium acetate (0.6 eq) is irradiated with microwaves (e.g., at 320 W) for approximately 5 minutes.[19] The hot reaction mixture is then poured into water and steam distilled to remove any unreacted aldehyde. The residual solution is cooled, filtered, and then acidified with concentrated hydrochloric acid to precipitate the crude this compound, which is then filtered, washed with cold water, and dried.

Green Chemistry Assessment:

The primary advantage of this method is the drastic reduction in reaction time, from hours to minutes, which significantly lowers energy consumption.[19] The reaction is also solvent-free, which is a major green advantage. Acetic anhydride is used in excess, which impacts the atom economy. However, the overall waste generated is significantly less than in the traditional Knoevenagel-Doebner reaction due to the absence of bulk solvents. The use of microwave technology represents a significant step towards process intensification and energy efficiency.

Visualizing the Synthetic Pathways

To further illustrate the workflow of the greener synthetic approaches, the following diagrams are provided.

Green_Knoevenagel_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up aldehyde 2,3,4-Trimethoxy- benzaldehyde mixing Mixing & Solvent Removal (optional Ethyl Acetate) aldehyde->mixing malonic_acid Malonic Acid malonic_acid->mixing catalyst Ammonium Bicarbonate catalyst->mixing heating Solid-Phase Heating (90-140 °C, 2-3h) mixing->heating dissolution Dissolution in NaHCO3 solution heating->dissolution extraction Washing with Ethyl Acetate dissolution->extraction precipitation Acidification with HCl extraction->precipitation filtration Filtration & Drying precipitation->filtration product 2,3,4-Trimethoxy- cinnamic Acid filtration->product

Caption: Workflow for the proposed solvent-free Knoevenagel condensation.

Microwave_Perkin_Workflow cluster_reactants Reactants cluster_workup Work-up aldehyde 2,3,4-Trimethoxy- benzaldehyde reaction Microwave Irradiation (~5 min) aldehyde->reaction anhydride Acetic Anhydride anhydride->reaction base Sodium Acetate base->reaction quenching Quenching with Water reaction->quenching distillation Steam Distillation quenching->distillation precipitation Acidification with HCl distillation->precipitation filtration Filtration & Drying precipitation->filtration product 2,3,4-Trimethoxy- cinnamic Acid filtration->product

Caption: Workflow for the proposed microwave-assisted Perkin reaction.

Conclusion and Recommendations

The comparative analysis clearly demonstrates that greener alternatives to the traditional synthesis of this compound are not only viable but also offer significant advantages in terms of reduced waste, energy efficiency, and improved safety. The solvent-free Knoevenagel condensation and the microwave-assisted Perkin reaction both represent substantial progress towards a more sustainable chemical synthesis.

For laboratories and industries looking to align their practices with the principles of green chemistry, the adoption of these modern methodologies is strongly recommended. The choice between the solvent-free Knoevenagel and the microwave-assisted Perkin reaction may depend on the specific equipment availability and desired throughput. However, both methods offer a clear path to reducing the environmental footprint of this compound production without compromising on efficiency. Further optimization of these greener protocols could lead to even higher yields and further reductions in energy consumption, paving the way for a more sustainable future in pharmaceutical and fine chemical manufacturing.

References

Safety Operating Guide

Proper Disposal of 2,3,4-Trimethoxycinnamic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of laboratory chemicals are paramount for ensuring personnel safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 2,3,4-Trimethoxycinnamic Acid, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols, in conjunction with institutional and regulatory guidelines, is essential for maintaining a safe laboratory environment.

Hazard Identification and Safety Precautions

Before handling this compound, it is crucial to be aware of its potential hazards and to use appropriate personal protective equipment (PPE). The primary hazards are related to irritation of the skin, eyes, and respiratory system[1][2].

Table 1: Hazard Summary and Required Personal Protective Equipment (PPE)

Hazard ClassificationDescriptionRequired PPE
Skin Irritation Causes skin irritation[1][3].Protective Gloves: Chemically resistant gloves (e.g., nitrile).
Eye Irritation Causes serious eye irritation[1][3].Eye/Face Protection: Safety glasses with side shields or goggles. A face shield may be required for larger quantities[3].
Respiratory Irritation May cause respiratory irritation[1][2].Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood. If dust is generated, a dust respirator may be necessary[1][3].
General Handling N/AProtective Clothing: Laboratory coat. Protective boots if the situation requires[3].

Always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information.

Detailed Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. It should not be disposed of in the regular trash or down the drain[4]. The following protocol outlines the necessary steps for its proper disposal, adhering to general laboratory waste management principles.

Methodology: Step-by-Step Disposal Procedure

Step 1: Waste Characterization and Segregation

  • Identify as Solid Chemical Waste: this compound is a solid powder[1]. It must be collected and disposed of as solid hazardous waste.

  • Segregate Waste Streams: Keep solid and liquid chemical waste in separate containers[5]. Do not mix this compound with other incompatible waste materials. For instance, avoid mixing it with strong oxidizing agents.

Step 2: Container Selection and Labeling

  • Choose a Compatible Container: Collect the waste in a container that is chemically compatible, in good condition, and has a secure, leak-proof closure[4][5]. A high-density polyethylene (HDPE) or glass container is typically suitable for solid chemical waste.

  • Properly Label the Container: The container must be clearly labeled from the moment the first particle of waste is added. According to Environmental Protection Agency (EPA) guidelines, the label must include[6]:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." Do not use abbreviations.

    • A clear indication of the hazards (e.g., "Irritant").

    • The date when waste was first added to the container.

Step 3: Waste Accumulation and Storage

  • Designate a Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel[4][6][7].

  • Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when adding waste[7][8].

  • Avoid Overfilling: Do not overfill waste containers. It is recommended to fill liquid containers to no more than 75% capacity to allow for expansion[9]. While this is a solid, leaving adequate headspace is good practice.

Step 4: Arranging for Final Disposal

  • Contact Environmental Health & Safety (EHS): Once the container is full or has been in storage for the maximum allowed time (often up to 12 months, but check local regulations), contact your institution's EHS or equivalent department to request a waste pickup[7].

  • Engage a Licensed Disposal Company: The waste must be ultimately disposed of through a licensed and approved hazardous waste disposal company[8][10]. Your EHS department will manage this process.

  • Maintain Records: Ensure all necessary documentation for waste generation and disposal is completed as required by your institution and regulations like the Resource Conservation and Recovery Act (RCRA)[4][11].

Emergency Procedures for Spills

In the event of a spill, prioritize safety and follow these steps:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Assess the Spill: Determine the extent of the spill. For small spills of this solid, you may be able to clean it up yourself if you are properly trained and equipped.

  • Use Spill Kit: Wearing appropriate PPE, carefully sweep or scoop the solid material into a designated waste container. Avoid creating dust[1].

  • Decontaminate: Clean the affected area thoroughly.

  • Dispose of Cleanup Materials: All materials used for cleanup (e.g., contaminated wipes, gloves) must be disposed of as hazardous waste.

  • Seek Assistance: For large spills or if you are unsure how to proceed, contact your institution's EHS or emergency response team immediately[9].

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

G cluster_0 Disposal Workflow: this compound start Waste Generated (Solid this compound) characterize Step 1: Characterize as Solid Hazardous Waste start->characterize container Step 2: Select Compatible Container & Apply Hazardous Waste Label characterize->container segregate Step 3: Segregate from Incompatible Wastes container->segregate store Step 4: Store in Designated SAA (Keep Container Closed) segregate->store pickup Step 5: Request Pickup from EHS for Final Disposal store->pickup end Disposed via Licensed Waste Management Facility pickup->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Protocol for Handling 2,3,4-Trimethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, critical safety and logistical guidance for laboratory professionals engaged in research and drug development involving 2,3,4-Trimethoxycinnamic acid. Adherence to these protocols is essential for ensuring a safe and compliant laboratory environment.

Hazard Identification and Immediate Precautions

trans-2,3,4-Trimethoxycinnamic acid is classified with the following hazards:

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2]

  • May cause respiratory irritation.[1]

Immediate first aid measures in case of exposure are as follows:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation occurs.[1][2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give artificial respiration and seek medical attention.[1]

  • Ingestion: Clean the mouth with water and seek medical attention.[1]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory to prevent contact and inhalation. The following table summarizes the required PPE for handling this compound.

PPE CategoryRecommended EquipmentSpecifications & Best Practices
Eye Protection Chemical safety glasses or goggles. A face shield may be required depending on the situation.[2]Must conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4][5]
Hand Protection Protective, chemical-resistant gloves.Inspect gloves for any signs of wear or damage before each use and dispose of them properly after handling.[2]
Respiratory Protection Use only in a well-ventilated area, preferably a chemical fume hood.[2]If dust generation is unavoidable, a dust respirator (such as a type N95) should be used.[2][6] Follow local and national regulations.[2]
Skin and Body Protection Protective clothing, such as a laboratory coat.[2] Protective boots may be required for larger quantities.[2]A fully fastened lab coat provides a barrier against accidental spills.

Operational Plan: From Handling to Disposal

A systematic workflow is critical for minimizing risks and ensuring regulatory compliance.

3.1. Preparation

  • Ensure that a current Safety Data Sheet (SDS) for this compound is accessible.

  • Work in a designated and well-ventilated area, preferably a certified chemical fume hood, to prevent direct exposure.[2]

  • Confirm that a safety shower and an eyewash station are readily accessible and in working order.[2]

  • Assemble all necessary equipment and reagents before starting work to minimize movement and potential for spills.

3.2. Handling

  • Wear all required PPE as specified in the table above.[2]

  • Avoid breathing in dust, fumes, or vapors.[1]

  • Prevent the dispersion of dust during handling.[2]

  • Wash hands and any exposed skin thoroughly after handling.[1][2]

  • Keep the container tightly closed when not in use.[1][2]

3.3. Storage

  • Store in a cool, dry, and well-ventilated place.[1][2]

  • Keep the container tightly closed to prevent contamination and degradation.[1][2]

  • Store away from incompatible materials, such as strong oxidizing agents.[2]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Dispose of the contents and container to an approved waste disposal plant.[1][7][8] Waste material must be disposed of in accordance with national and local regulations.[8]

  • Containers: Do not reuse empty containers. Handle uncleaned containers as you would the product itself.[8]

  • Spills: In case of a spill, sweep up the solid material, taking care not to create dust, and place it into a suitable, airtight container for disposal.[2] Clean the affected area thoroughly.

Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

G Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_storage 3. Storage cluster_disposal 4. Disposal prep_sds Access SDS prep_area Work in Fume Hood prep_sds->prep_area prep_safety Check Safety Equipment (Eyewash, Shower) prep_area->prep_safety handle_ppe Don Appropriate PPE prep_safety->handle_ppe handle_avoid Avoid Dust & Inhalation handle_ppe->handle_avoid handle_wash Wash Hands After Use handle_avoid->handle_wash storage_conditions Store Cool, Dry, Ventilated handle_wash->storage_conditions storage_container Keep Container Tightly Closed storage_conditions->storage_container dispose_waste Dispose via Approved Waste Plant storage_container->dispose_waste dispose_container Dispose of Empty Container dispose_waste->dispose_container

Caption: Logical workflow for safely handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,4-Trimethoxycinnamic acid
Reactant of Route 2
Reactant of Route 2
2,3,4-Trimethoxycinnamic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.